molecular formula C8H7BrN2O B1522279 2-Bromo-6-methoxyimidazo[1,2-a]pyridine CAS No. 1042141-33-2

2-Bromo-6-methoxyimidazo[1,2-a]pyridine

Cat. No.: B1522279
CAS No.: 1042141-33-2
M. Wt: 227.06 g/mol
InChI Key: AMINXTALIVOYAK-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxyimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-6-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMINXTALIVOYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674130
Record name 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042141-33-2
Record name 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Privileged Scaffold: An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. This guide provides a comprehensive analysis of the therapeutic potential of this scaffold, with a specific focus on elucidating the hypothesized mechanism of action for the derivative, 2-Bromo-6-methoxyimidazo[1,2-a]pyridine. While direct experimental data for this specific analogue is limited, this paper synthesizes the extensive body of research on related imidazo[1,2-a]pyridine derivatives to postulate its most probable biological targets and cellular effects. We will delve into the rich history of this scaffold as a potent kinase inhibitor, dissect the structure-activity relationships (SAR) that govern its activity, and propose a detailed experimental framework to validate our hypothesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

Introduction: The Imidazo[1,2-a]pyridine Core - A Scaffold of Therapeutic Significance

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention in drug discovery. Its rigid structure and synthetic tractability have made it an attractive starting point for the development of novel therapeutics.[1][2][3] Marketed drugs such as zolpidem (an insomnia therapeutic) and alpidem (an anxiolytic) feature this core, highlighting its clinical relevance.[1][4] In recent years, the focus has shifted towards the development of imidazo[1,2-a]pyridine derivatives as potent anticancer agents, with a particular emphasis on their ability to modulate key signaling pathways involved in tumorigenesis.[5][6] A significant body of evidence points to the role of this scaffold in the inhibition of various protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and differentiation.[7][8]

This guide will focus on a specific, yet under-characterized derivative: this compound. While this compound is commercially available, its specific biological activity and mechanism of action have not been extensively reported in peer-reviewed literature. By examining the wealth of data on structurally related analogues, we can construct a robust hypothesis regarding its likely biological function.

The Kinase Inhibitor Hypothesis: A Synthesis of Existing Evidence

The overwhelming consensus in the scientific literature is that the imidazo[1,2-a]pyridine scaffold is a potent modulator of protein kinase activity. Various derivatives have been shown to inhibit a wide range of kinases, often with high potency and selectivity.

Key Kinase Targets of the Imidazo[1,2-a]pyridine Scaffold

Extensive research has identified several key kinase families that are susceptible to inhibition by imidazo[1,2-a]pyridine derivatives:

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. Numerous imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K isoforms, particularly PI3Kα.[5][8][9] These compounds have demonstrated efficacy in preclinical cancer models.[9]

  • c-Met: The c-Met receptor tyrosine kinase is another important target in oncology. Imidazo[1,2-a]pyridine derivatives have been designed as potent c-Met inhibitors, demonstrating the ability to block c-Met phosphorylation and downstream signaling.[10]

  • Akt/mTOR Pathway: Downstream of PI3K, the Akt/mTOR pathway is a central regulator of cell growth and proliferation. Several imidazo[1,2-a]pyridine compounds have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[5]

  • Other Kinases: The versatility of the imidazo[1,2-a]pyridine scaffold is further demonstrated by its activity against a range of other kinases, including DYRK1A and CLK1, which are implicated in neurodegenerative diseases.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

  • Position 6: The 6-position has been identified as a key site for modification to enhance potency and selectivity. For example, the introduction of heteroaryl substituents at this position has been shown to be beneficial for c-Met inhibition.[10] Similarly, for PI3K inhibitors, the nature of the substituent at the 6-position is critical for achieving high potency.[9] The presence of a methoxy group at this position, as in our compound of interest, is a common feature in many biologically active molecules and is known to influence physicochemical properties such as solubility and metabolic stability.

  • Position 2: The 2-position is another important site for substitution. The presence of a bromo substituent at this position provides a versatile synthetic handle for further derivatization through cross-coupling reactions.[11] From a mechanistic standpoint, the bromine atom can influence the electronic properties of the ring system and participate in halogen bonding interactions with the target protein.

Hypothesized Mechanism of Action for this compound

Based on the extensive evidence for the imidazo[1,2-a]pyridine scaffold as a kinase inhibitor, and the known influence of substituents at the 2- and 6-positions, we hypothesize that This compound acts as a competitive inhibitor of one or more protein kinases.

The most probable targets, given the SAR data, belong to the PI3K and receptor tyrosine kinase families. The methoxy group at the 6-position likely plays a role in orienting the molecule within the ATP-binding pocket of the target kinase, while the bromo group at the 2-position may contribute to binding affinity through halogen bonding or by serving as a platform for further optimization.

The downstream cellular effects of this inhibition are predicted to be the suppression of pro-survival signaling pathways, leading to cell cycle arrest and the induction of apoptosis in sensitive cell lines.

Experimental Validation: A Framework for Elucidating the Mechanism of Action

To test our hypothesis, a systematic and multi-faceted experimental approach is required. The following protocols provide a roadmap for characterizing the biological activity of this compound.

In Vitro Kinase Inhibition Assays

The first step is to determine the direct inhibitory activity of the compound against a panel of purified kinases.

Protocol: Kinase Inhibition Assay (Example: PI3Kα)

  • Reagents: Recombinant human PI3Kα, ATP, PIP2 substrate, this compound, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the specified time.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Table 1: Example Data from a Kinase Inhibition Screen

Kinase TargetIC50 (µM)
PI3KαHypothetical Value
PI3KβHypothetical Value
PI3KδHypothetical Value
PI3KγHypothetical Value
c-MetHypothetical Value
Akt1Hypothetical Value
mTORHypothetical Value
Cellular Assays to Probe Pathway Modulation

Once a direct kinase target is identified, the next step is to confirm that the compound inhibits the target in a cellular context.

Protocol: Western Blot Analysis of Phosphorylated Kinases

  • Cell Culture: Culture a relevant cancer cell line (e.g., one with a known PIK3CA mutation) in appropriate media.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified time.

  • Lysis: Lyse the cells to extract total protein.

  • Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-Akt and total Akt).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on kinase phosphorylation.

Diagram 1: Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Bromo-6-methoxy- imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K pathway by this compound.

Phenotypic Assays: Assessing the Cellular Consequences

The final step is to determine the overall effect of the compound on cell fate.

Protocol: Cell Viability and Apoptosis Assays

  • Cell Viability (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat with a serial dilution of the compound for 24-72 hours.

    • Add MTT reagent and incubate.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Apoptosis (Annexin V/Propidium Iodide Staining):

    • Treat cells with the compound at its GI50 concentration.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Diagram 2: Experimental Workflow for Mechanism of Action Elucidation

Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_conclusion Conclusion Kinase_Screen Kinase Panel Screen IC50_Determination IC50 Determination for Hits Kinase_Screen->IC50_Determination Western_Blot Western Blot for Phospho-Kinase IC50_Determination->Western_Blot Cell_Viability Cell Viability Assay (MTT) Western_Blot->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay MOA Elucidation of Mechanism of Action Apoptosis_Assay->MOA

Sources

biological activity of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 6-Substituted Imidazo[1,2-a]pyridine Derivatives

Executive Summary

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that forms the foundation of numerous clinically significant therapeutic agents.[1][2] Its unique structural and electronic properties make it a versatile framework for drug design, leading to compounds with a wide spectrum of biological activities, including anticancer, antitubercular, and anti-inflammatory effects.[1][3] While specific derivatives, such as those with a 2-bromo-6-methoxy substitution pattern, are available as chemical building blocks, comprehensive biological data on this precise substitution is not extensively detailed in public literature. This guide, therefore, focuses on the well-documented and highly significant class of 6-substituted imidazo[1,2-a]pyridine derivatives, with a primary emphasis on their compelling activity as kinase inhibitors for oncological applications. We will explore the causality behind their mechanism of action, detail key structure-activity relationships, and provide validated experimental protocols for their evaluation.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Potent Bioactivity

The imidazo[1,2-a]pyridine system, a nitrogen-bridged fused heterocycle, has garnered immense interest in medicinal chemistry.[2] Its rigid, planar structure and ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) allow it to bind with high affinity to a multitude of biological targets.[1] The true power of this scaffold lies in its synthetic tractability; the pyridine and imidazole rings can be functionalized at multiple positions (C2, C3, C5, C6, C7, C8), allowing for fine-tuning of a compound's physicochemical properties and biological potency.

Substitutions at the 6-position of the pyridine ring are particularly crucial. This position projects into solvent-exposed regions or key binding pockets of many enzymes, directly influencing target engagement, selectivity, and pharmacokinetic properties.

General Synthetic Strategy

The construction of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a substituted 2-aminopyridine with an α-haloketone. This robust and versatile reaction allows for the introduction of diversity at various positions of the scaffold. Further functionalization, particularly at the bromine-substituted C2 position, can be achieved via cross-coupling reactions.

G cluster_0 Core Synthesis cluster_1 Further Functionalization 2-amino-5-methoxypyridine 2-Amino-5-methoxypyridine condensation Condensation Reaction 2-amino-5-methoxypyridine->condensation alpha_haloketone α-Haloketone (e.g., 2-bromoacetophenone) alpha_haloketone->condensation imidazo_core 6-Methoxyimidazo[1,2-a]pyridine Core condensation->imidazo_core bromination Bromination (e.g., NBS) imidazo_core->bromination 2_bromo_core 2-Bromo-6-methoxyimidazo[1,2-a]pyridine bromination->2_bromo_core cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) 2_bromo_core->cross_coupling final_derivative Diverse 2,6-Disubstituted Derivatives cross_coupling->final_derivative boronic_acid Boronic Acid / Amine boronic_acid->cross_coupling

Caption: General workflow for synthesis of 2,6-disubstituted imidazo[1,2-a]pyridines.

Primary Biological Activity: Kinase Inhibition in Oncology

A predominant and therapeutically vital role of imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases.[4] Kinase dysregulation is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis.[4] This scaffold has proven to be an exceptional starting point for developing potent and selective inhibitors of key oncogenic kinases.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic Target of Rapamycin (mTOR) pathway is one of the most frequently activated signaling networks in human cancers. Its aberrant activation promotes cell growth and survival, making it a prime target for therapeutic intervention. Several series of imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K, particularly the p110α isoform, which is often mutated in cancer.[5][6]

By competitively binding to the ATP pocket of PI3Kα, these compounds prevent the phosphorylation of PIP2 to PIP3, a critical step for activating the downstream kinase Akt. Inhibition of Akt phosphorylation subsequently blocks the activation of mTOR and other effector proteins responsible for cell cycle progression and apoptosis suppression. The ultimate cellular outcomes are cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[6][7]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Suppression of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K INHIBITS

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Other Relevant Kinase Targets

Beyond PI3K, this versatile scaffold has been adapted to target other crucial kinases:

  • c-Met: The receptor tyrosine kinase c-Met is often overactivated in various cancers, promoting invasion and metastasis. Imidazo[1,2-a]pyridine derivatives have been identified as potent c-Met inhibitors.[8]

  • DYRK1A/CLK1: These kinases are implicated in neurodegenerative diseases like Alzheimer's and also play roles in cancer. The imidazo[1,2-a]pyridine core has shown inhibitory activity against both DYRK1A and CLK1.[4][9]

Quantitative Data and Structure-Activity Relationships (SAR)

The efficacy of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of their substituents. Systematic SAR exploration has led to the identification of compounds with nanomolar potency.

Compound Class/ExampleSubstitution PatternTarget Kinase(s)IC₅₀ (Enzymatic)IC₅₀ (Cell-based)Target Cell LineReference
Thiazole Hybrid (12) 2-Me, 3-(Thiazole)PI3Kα2.8 nM210 nMHeLa[5]
Oxadiazole Hybrid (6d) 2,3-di-Ph, 6-(Oxadiazole)Tubulin Polymerization3.45 µM2.8 µMA549 (Lung)[10]
Pyrazinamine Deriv. (14) 6-(Alkoxy-aminopyrazine)pan-PI3K-PotentA2780 (Ovarian)
Benzonitrile Deriv. (22e) 6-(Benzonitrile), 8-Mec-MetPotent-EBC-1 (Lung)[8]
Compound 6 Phenyl & other groupsAkt/mTOR Pathway-9.7 µMA375 (Melanoma)[6][7]
Key SAR Insights:
  • C6 Position: Introduction of heteroaryl groups (e.g., pyrazine, pyrazole) or substituted phenyl rings at the 6-position is critical for potent kinase inhibition, often interacting with key residues in the binding pocket.[8] Polar groups on a 6-phenyl ring can significantly enhance cellular activity.[8]

  • C2/C3 Positions: Large, heterocyclic moieties at the C3 position, such as thiazole or pyrazole groups, have been shown to dramatically increase PI3Kα inhibitory activity.[5] Modifications at the C2 position are also crucial for modulating potency.[5]

  • C8 Position: Small alkyl groups like methyl at the C8 position can be beneficial for activity, potentially by optimizing the compound's orientation within the active site.[8]

Other Therapeutic Applications: Antitubercular Activity

Demonstrating the scaffold's versatility, imidazo[1,2-a]pyridine-3-carboxamides have emerged as a powerful new class of agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[11][12] These compounds function by inhibiting mycobacterial ATP synthesis.[13] Structure-activity studies have revealed that large, lipophilic biaryl ethers attached to the core can result in compounds with nanomolar potency against Mtb.[11]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives relies on a set of standardized assays.

Protocol 1: In Vitro Cytotoxicity via MTT Assay

Causality: This protocol quantifies the anti-proliferative effect of a compound. It measures the metabolic activity of living cells, which is proportional to the number of viable cells. A reduction in signal indicates cytotoxicity or growth inhibition.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., A375, HeLa, T47D) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in appropriate cell culture media. Remove the old media from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[6][14]

Protocol 2: Western Blot for PI3K/Akt/mTOR Pathway Inhibition

Causality: This protocol provides a mechanistic understanding of a compound's action by directly visualizing its effect on the phosphorylation status of key pathway proteins. A decrease in the phosphorylated forms of Akt (p-Akt) and mTOR (p-mTOR) confirms pathway inhibition.

Methodology:

  • Cell Treatment & Lysis: Grow cells to 70-80% confluency and treat with the test compound at a relevant concentration (e.g., its IC₅₀) for a specified time (e.g., 24-48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, p-mTOR, and a loading control (e.g., tubulin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity and normalize the levels of phosphorylated proteins to their total protein counterparts to confirm specific inhibition of phosphorylation.[6][7]

Conclusion and Future Outlook

The 6-substituted imidazo[1,2-a]pyridine scaffold is a clinically relevant and highly adaptable framework for the development of novel therapeutics, particularly as kinase inhibitors in oncology. The extensive research into this class has yielded potent inhibitors of the PI3K/Akt/mTOR and c-Met pathways, with demonstrated efficacy in cellular and preclinical models. The structure-activity relationships are well-defined, providing a clear roadmap for medicinal chemists to design next-generation inhibitors with improved potency and selectivity.

Future research should focus on optimizing the pharmacokinetic and safety profiles of these potent compounds to advance them into clinical trials. Furthermore, the underexplored biological activity of specific substitution patterns, such as the 2-bromo-6-methoxy variant, warrants further investigation. A systematic evaluation of such derivatives could uncover novel activities or improved properties, continuing the legacy of the imidazo[1,2-a]pyridine scaffold as a cornerstone of modern drug discovery.

References

A complete list of all sources cited in this document, including full titles and clickable URLs for verification, is provided below.

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  • Goel, A., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
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  • Moraski, G. C., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
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  • Zhang, L., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry.
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  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Allied Academies.
  • Sirisha, K., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry.
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Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in silico modeling of 2-bromo-6-methoxyimidazo[1,2-a]pyridine. This compound belongs to the imidazo[1,2-a]pyridine class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous marketed drugs and its wide spectrum of biological activities.[1][2] The guide will delve into the rationale and methodology behind key computational techniques, offering a robust framework for investigating the therapeutic potential of this molecule.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Drug Discovery

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention in pharmaceutical research. Its rigid, planar structure and synthetic tractability make it an ideal starting point for developing novel therapeutics.[2] Marketed drugs such as Zolpidem (insomnia) and Alpidem (anxiolytic) feature this core, highlighting its clinical relevance.[3][4]

Derivatives of this scaffold have been investigated for a vast array of therapeutic applications, including:

  • Anticancer: Targeting pathways like PI3K/Akt/mTOR and inhibiting tubulin polymerization.[5][6]

  • Antituberculosis: Showing potent activity against drug-resistant strains of Mycobacterium tuberculosis by targeting enzymes like cytochrome bc1 complex and F1F0 ATP synthase.[7][8][9]

  • Antiviral and Anti-inflammatory: Demonstrating a broad range of other biological effects.[3]

Our focus, this compound (Properties in Table 1), serves as a representative molecule for exploring the power of in silico modeling to unlock the potential of this chemical class.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1042141-33-2[10]
Molecular Formula C₈H₇BrN₂O[10]
Molecular Weight 227.06 g/mol [10]
SMILES COc1ccc2nc(Br)cn2c1[10]
InChI Key AMINXTALIVOYAK-UHFFFAOYSA-N

A Strategic Framework for In Silico Analysis

A successful computational investigation begins with a clear strategy. For a novel or under-characterized compound like this compound, the workflow should be hypothesis-driven, starting broad and progressively focusing on specific, promising interactions.

G cluster_0 Phase 1: Foundation & Hypothesis Generation cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Lead Optimization & Profiling A Compound Characterization (this compound) B Target Identification (Based on Scaffold Activity) A->B C Molecular Docking (Binding Affinity & Pose) B->C D Molecular Dynamics (Complex Stability) C->D E Pharmacophore Modeling & Virtual Screening D->E F ADMET Prediction (Drug-likeness Profile) D->F

Caption: High-level workflow for the in silico investigation.

Target Identification: Selecting a Battlefield

Given that the specific biological targets of this compound are not extensively documented, our initial step is to formulate a strong hypothesis based on the known activities of its analogs. The literature points to two highly promising therapeutic areas: oncology and infectious disease.[5][11]

Rationale for Target Selection:

  • Oncology Target (PI3Kα): The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers. Several imidazo[1,2-a]pyridine derivatives have been synthesized and shown to be potent inhibitors of PI3Kα, making it a high-priority target.[5][12]

  • Infectious Disease Target (Mtb F1F0 ATP Synthase): This enzyme is essential for energy production in Mycobacterium tuberculosis and is the target of the diarylquinoline drug bedaquiline. The imidazo[1,2-a]pyridine scaffold has been explicitly studied for its inhibitory potential against this enzyme, making it a validated target for this chemical class.[8][13]

Table 2: Selected Protein Targets for In Silico Modeling

Target NameOrganismPDB IDTherapeutic AreaRationale
Phosphoinositide 3-kinase alpha (PI3Kα) Homo sapiens4ZOPOncologyKey oncogenic driver; known target of imidazopyridine derivatives.[12]
F1F0 ATP Synthase (Subunit c) M. tuberculosisHomology Model*TuberculosisEssential for bacterial survival; established target for imidazopyridines.[8]

*Note: As a high-resolution crystal structure for the full Mtb F1F0 ATP synthase can be challenging, studies often rely on well-validated homology models based on related species.[8][13]

Molecular Docking: Predicting the Initial Handshake

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. It is a foundational technique for assessing the potential of a compound and understanding its mechanism of action at a molecular level.

Causality Behind the Protocol: Each step is designed to mimic a physiological environment and ensure the computational accuracy of the prediction. Ligand and protein preparation removes non-essential components and corrects atomic structures, while grid generation defines the specific pocket where the "search" for the best binding pose will occur.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Ligand Preparation:

    • Obtain the 3D structure of this compound (e.g., from its SMILES string using a tool like Open Babel).

    • Add hydrogen atoms and calculate Gasteiger charges.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Save the final structure in the required .pdbqt format, which includes atomic charges and torsional freedom information.

  • Protein Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 4ZOP for PI3Kα).

    • Remove all non-essential components, including water molecules, co-crystallized ligands, and any non-protein atoms, using a molecular modeling suite (e.g., UCSF Chimera, PyMOL).

    • Add polar hydrogens and assign atomic charges (e.g., Kollman charges).

    • Save the prepared protein structure in the .pdbqt format.

  • Grid Box Generation:

    • Identify the active site of the protein. This is often where the co-crystallized ligand was located or can be predicted using pocket-finding algorithms.

    • Define a 3D grid box that encompasses the entire active site with a buffer of approximately 4-5 Å in each dimension. This box constrains the docking search space, increasing efficiency and accuracy.

  • Docking Execution:

    • Use a docking program like AutoDock Vina. The command typically specifies the prepared ligand, the prepared receptor, the grid box coordinates and dimensions, and an output file name.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out results.pdbqt --log results.log

    • The 'exhaustiveness' parameter can be increased to improve the thoroughness of the conformational search at the cost of longer computation time.

  • Results Analysis:

    • The primary quantitative output is the binding affinity , reported in kcal/mol. More negative values indicate stronger predicted binding.

    • Visualize the output results.pdbqt file in a molecular viewer. Analyze the top-ranked binding pose(s).

    • Examine the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the active site residues. These interactions are critical for validating the plausibility of the binding mode.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase L Ligand Prep (SMILES -> 3D, H-added, Minimized) D Run Docking Algorithm (e.g., AutoDock Vina) L->D P Protein Prep (PDB -> H-added, Cleaned) G Grid Definition (Define Active Site) P->G G->D S Score Analysis (Binding Affinity kcal/mol) D->S V Pose Visualization (H-bonds, Hydrophobic Int.) D->V cluster_props Key Predicted Properties ADMET ADMET Prediction Absorption Distribution Metabolism Excretion Toxicity Lipinski Lipinski's Rule of Five ADMET:A->Lipinski Solubility Aqueous Solubility (LogS) ADMET:A->Solubility BBB Blood-Brain Barrier Permeation ADMET:D->BBB CYP CYP450 Inhibition ADMET:M->CYP Herg hERG Inhibition ADMET:T->Herg

Caption: Core components of an in silico ADMET property profile.

Protocol: Using the SwissADME Web Server
  • Input: Navigate to the SwissADME web server. Input the structure of this compound using its SMILES string (COc1ccc2nc(Br)cn2c1).

  • Execution: Run the calculation. The server computes a wide range of physicochemical descriptors, pharmacokinetic properties, and drug-likeness indicators.

  • Analysis: Scrutinize the output, paying close attention to the parameters summarized in Table 3.

Table 3: Predicted ADMET & Physicochemical Properties for this compound

ParameterPredicted ValueInterpretation & Desired Range
Molecular Weight 227.06 g/mol Compliant (< 500)
LogP (Consensus) 2.10 - 2.50Compliant (< 5)
H-bond Donors 0Compliant (≤ 5)
H-bond Acceptors 3Compliant (≤ 10)
Lipinski's Rule of Five 0 Violations Good: Suggests potential for oral bioavailability.
Topological Polar Surface Area (TPSA) 38.16 ŲGood: Suggests good cell permeability (< 140 Ų).
Aqueous Solubility (LogS) -3.0 to -3.5Moderately soluble.
Blood-Brain Barrier (BBB) Permeant Yes (Predicted)Compound may cross the BBB. This is desirable for CNS targets but a liability for peripheral targets.
CYP450 Inhibition Potential inhibitor of 1A2, 2C9Caution: May indicate potential for drug-drug interactions.

Conclusion and Future Directions

This guide outlines a robust in silico workflow for the initial characterization of this compound. Through molecular docking, molecular dynamics, and ADMET prediction, researchers can efficiently generate testable hypotheses regarding the compound's potential biological targets, binding mechanisms, and drug-like properties.

The preliminary ADMET profile appears favorable, with no violations of Lipinski's Rule of Five. The dual potential of the core scaffold in both oncology (e.g., PI3Kα) and infectious disease (Mtb ATP synthase) makes it a rich area for further investigation.

Future computational work should focus on:

  • Virtual Screening: Using the structure of this compound as a template to screen large compound libraries for molecules with similar properties but potentially improved potency or selectivity.

  • QSAR Model Development: If a series of analogs are synthesized and tested, Quantitative Structure-Activity Relationship (QSAR) models can be built to quantitatively predict the activity of new compounds, guiding rational design. [8]3. Binding Free Energy Calculations: Employing more computationally intensive methods like MM/PBSA or free energy perturbation (FEP) to obtain more accurate estimates of binding affinity.

Ultimately, these computational predictions must be validated through in vitro and in vivo experimental work. However, the in silico approach detailed here provides an indispensable, resource-efficient strategy to prioritize experiments and accelerate the drug discovery process.

References

  • Song, Q., Zhang, Q., Fan, X., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. [Link]
  • Chaudhary, P., Sharma, M., & Kumar, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
  • Samanta, S., Kumar, S., Aratikatla, E. K., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]
  • Bouziane, I., Merzouk, A., Al-Majdoub, Z. M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9805. [Link]
  • de Almeida, G. S., da Silva, A. C. M., de Oliveira, R. N., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • Bansal, G., & Kumar, P. (2023). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
  • Jain, S., Sharma, S., & Sen, D. J. (2022). An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. Anti-Infective Agents, 20(5), 81-100. [Link]
  • Jain, S., Sharma, S., & Sen, D. J. (2022). An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis.
  • Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11). [Link]
  • Amerigo Scientific. (n.d.). This compound.
  • Samanta, S., Kumar, S., Aratikatla, E. K., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]
  • Patel, J., Kaur, M., Saini, I., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
  • Kumar, D., Singh, R. K., Kumar, A., et al. (2021). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 11(52), 32696-32707. [Link]
  • Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
  • Wang, A., Dong, C., Li, Y., et al. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115041. [Link]
  • Ananthan, S., Faaleolea, E. R., Goldman, R. C., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 3(4), 296-301. [Link]

Sources

The Crystallography of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of numerous therapeutic agents.[1] Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antitumor, antiviral, and antibacterial properties.[2] Within this important class of compounds, 2-Bromo-6-methoxyimidazo[1,2-a]pyridine represents a key synthetic intermediate, offering versatile handles for further molecular elaboration in drug discovery programs. A thorough understanding of its three-dimensional structure and intermolecular interactions at the atomic level is paramount for rational drug design and the development of novel therapeutics.

This technical guide provides a comprehensive overview of the crystallographic characteristics of this compound. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes data from closely related analogues to predict its structural properties, offering valuable insights for researchers, scientists, and drug development professionals.

Synthesis and Crystallization: A Pathway to Structural Elucidation

The synthesis of this compound typically follows established routes for this class of heterocycles. A common and efficient method involves the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.[3] In the case of the title compound, 5-methoxy-2-aminopyridine would be reacted with a suitable two-carbon electrophile, followed by bromination at the 2-position.

Experimental Protocol: A Generalized Approach to Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are crucial for determining the precise three-dimensional structure of a molecule. The following is a generalized protocol for the crystallization of this compound, based on methods proven effective for analogous compounds:

  • Solvent Selection: A systematic screening of solvents with varying polarities is the initial step. Solvents such as methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane, or binary mixtures thereof, should be evaluated.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent at room temperature. The solution is then loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: A solution of the compound in a solvent in which it is readily soluble is placed in a small, open vial. This vial is then placed in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystal growth.

  • Cooling: A nearly saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature, or below, to induce crystallization.

The choice of method and solvent system is critical and often requires empirical optimization to obtain crystals of sufficient size and quality for X-ray diffraction analysis.

X-ray Crystallography Workflow: From Crystal to Structure

The determination of a crystal structure is a multi-step process that involves the diffraction of X-rays by a single crystal.

experimental_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Structural Analysis crystal Single Crystal Selection xray X-ray Diffraction crystal->xray Mounting diff_data Diffraction Data xray->diff_data Measurement phase Phase Problem Solution diff_data->phase model Atomic Model Building phase->model refine Structure Refinement model->refine geometry Molecular Geometry refine->geometry intermol Intermolecular Interactions geometry->intermol packing Crystal Packing intermol->packing

A generalized workflow for single-crystal X-ray diffraction analysis.

Predicted Molecular and Crystal Structure

Based on the crystallographic data of closely related bromo-substituted imidazo[1,2-a]pyridines, we can infer the likely structural features of this compound.

Molecular Geometry

The core of the molecule is the planar imidazo[1,2-a]pyridine bicyclic system. The methoxy group at the 6-position and the bromine atom at the 2-position will be coplanar with this ring system. The expected bond lengths and angles will be consistent with the hybridization of the constituent atoms.

ParameterPredicted Value RangeRationale
C-Br Bond Length1.85 - 1.90 ÅConsistent with C(sp²)-Br bonds in aromatic systems.
C-O (methoxy) Bond Length1.35 - 1.40 ÅTypical for an aryl-ether linkage.
C-N Bond Lengths (imidazole)1.32 - 1.39 ÅReflecting the delocalized π-system within the imidazole ring.
C-N Bond Lengths (pyridine)1.33 - 1.41 ÅCharacteristic of a substituted pyridine ring.
Intermolecular Interactions and Crystal Packing

The solid-state packing of this compound will be governed by a combination of non-covalent interactions. These interactions are critical in determining the crystal lattice energy and the overall solid-state architecture.

  • π-π Stacking: The planar aromatic imidazo[1,2-a]pyridine core is expected to facilitate π-π stacking interactions between adjacent molecules.[4] These interactions are likely to be of the offset face-to-face type, with interplanar distances in the range of 3.3 to 3.8 Å.

  • Halogen Bonding: The bromine atom at the 2-position can act as a halogen bond donor, forming interactions with electron-rich atoms such as the nitrogen of the pyridine ring or the oxygen of the methoxy group on neighboring molecules.[5]

  • C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H groups as donors and the pyridine nitrogen or methoxy oxygen as acceptors are also anticipated to play a role in the crystal packing.[6]

  • Van der Waals Forces: These non-specific interactions will contribute to the overall cohesion of the crystal structure.

intermolecular_interactions mol1 Molecule A mol2 Molecule B mol1->mol2 π-π Stacking mol3 Molecule C mol2->mol3 Halogen Bonding (Br···N/O) mol4 Molecule D mol3->mol4 C-H···N/O Hydrogen Bonds mol4->mol1 van der Waals Forces

A schematic representation of potential intermolecular interactions.

A Hirshfeld surface analysis of related structures indicates that H···H, H···C/C···H, and H···Br/Br···H interactions are significant contributors to the crystal packing.[7]

Spectroscopic Correlation

While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques offer complementary information about the molecule's electronic and vibrational properties.

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra will confirm the connectivity of the molecule. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom.

  • FTIR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C-H, C=C, C=N, and C-O functional groups present in the molecule.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[8]

Conclusion and Future Directions

The crystallographic and structural features of this compound, as predicted from its analogues, provide a solid foundation for its application in drug discovery. The planar geometry, coupled with the potential for diverse intermolecular interactions, offers a versatile template for the design of molecules with specific binding properties.

The definitive determination of the crystal structure of this compound through single-crystal X-ray diffraction is a crucial next step. This experimental data would validate the predictions made in this guide and provide precise atomic coordinates for computational modeling and structure-based drug design efforts. Such studies will undoubtedly accelerate the development of novel and effective therapeutics based on the privileged imidazo[1,2-a]pyridine scaffold.

References

  • IUCr Journals. (n.d.). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate.
  • Balijapalli, S., & Iyer, S. (2015). CuO-CuAl2O4 and D-glucose catalyzed synthesis of a family of excited state intramolecular proton transfer imidazo[1,2-a]pyridine analogues and their optical properties. ResearchGate.
  • American Chemical Society. (n.d.). ASAP (As Soon As Publishable). ACS Publications.
  • ResearchGate. (n.d.). Intermolecular π-π interactions.
  • ResearchGate. (2025). Synthesis and structure of 6-bromo-2-(diethoxy-methyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate.
  • Wiley Online Library. (n.d.). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission.
  • PubMed. (2010). 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1723.
  • ResearchGate. (n.d.). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine.
  • National Institutes of Health. (n.d.). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde.
  • PubChem. (n.d.). 6-Bromo-2-methylimidazo[1,2-a]pyridine.
  • ResearchGate. (2012). Halogen Interactions in 2,4,5-Tribromoimidazolium Salts.
  • PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994.
  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures.
  • ACS Publications. (n.d.). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry.
  • PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
  • PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.
  • ResearchGate. (2011). The Minimal Set of Intermolecular Interactions in the Structures of Substituted Prolines.

Sources

Unlocking the Therapeutic Potential of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized for its "privileged" status in engaging a wide array of biological targets. This technical guide provides an in-depth, actionable framework for the scientific community to elucidate the therapeutic targets of a specific, yet under-characterized derivative: 2-Bromo-6-methoxyimidazo[1,2-a]pyridine. Moving beyond theoretical discussions, this document outlines a comprehensive, multi-pronged strategy, beginning with robust in silico predictions to generate high-probability hypotheses. These computational starting points are then systematically interrogated through a suite of rigorous experimental workflows, including affinity-based proteomics and cellular target engagement assays. Detailed, field-tested protocols are provided for each critical step, from the synthesis of bespoke affinity probes to the execution and interpretation of advanced biophysical validation assays. This guide is designed to empower researchers to not only identify and validate the direct molecular targets of this compound but also to build a robust understanding of its mechanism of action, thereby accelerating its journey from a promising chemical entity to a potential therapeutic agent.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a recurring motif in a multitude of biologically active compounds, including approved drugs and clinical candidates.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for designing molecules that can interact with high affinity and specificity with protein targets.[2] A significant body of research has demonstrated the potent anti-cancer activities of imidazo[1,2-a]pyridine derivatives, which often exert their effects through the modulation of key cellular signaling pathways.[2][3] In particular, this scaffold has proven to be a fertile ground for the discovery of potent protein kinase inhibitors.[3][4][5][6]

The subject of this guide, this compound, is a structurally intriguing yet functionally uncharacterized member of this family. The presence of a bromine atom at the 2-position provides a versatile handle for synthetic elaboration or for direct interaction with target proteins, while the methoxy group at the 6-position can influence solubility, metabolic stability, and target engagement. To unlock its therapeutic potential, a systematic and rigorous approach to identify its molecular targets is paramount.

In Silico Target Prediction: Generating Actionable Hypotheses

Prior to embarking on extensive and resource-intensive wet-lab experiments, a robust in silico analysis can provide a highly focused set of initial hypotheses.[7][8] By leveraging the vast repository of known drug-target interactions, computational tools can predict the most probable biological targets of a novel small molecule based on its structural and chemical features.

For this compound (SMILES: COc1ccc2nc(Br)cn2c1), we utilized the SwissTargetPrediction web server, a tool that predicts targets based on a combination of 2D and 3D similarity to known bioactive ligands.[9][10]

G cluster_input Input cluster_prediction SwissTargetPrediction cluster_output Predicted Target Classes SMILES COc1ccc2nc(Br)cn2c1 Prediction_Engine 2D/3D Similarity Search vs. Known Ligands SMILES->Prediction_Engine Kinases Kinases (Prob: 1.0) Prediction_Engine->Kinases CYP450 Cytochrome P450 (Prob: 0.4) Prediction_Engine->CYP450 GPCRs Family A GPCRs (Prob: 0.2) Prediction_Engine->GPCRs Other Other Targets (Lower Probability) Prediction_Engine->Other

Figure 1: In Silico Target Prediction Workflow.

The in silico analysis overwhelmingly points towards protein kinases as the most probable target class for this compound. This aligns with the extensive literature on the bioactivity of this scaffold.[3][4][5][6] A more granular look at the predictions reveals a number of specific kinases with high probabilities of interaction.

Predicted Kinase TargetRationale for Prioritization
Serine/threonine-protein kinase PIM1 A known oncogene, frequently overexpressed in various cancers. Imidazo[1,2-a]pyridines have been reported as PIM kinase inhibitors.
Serine/threonine-protein kinase B-raf A key component of the MAPK/ERK signaling pathway, often mutated in melanoma and other cancers.
Vascular endothelial growth factor receptor 2 (VEGFR2) A critical regulator of angiogenesis, a hallmark of cancer. Several imidazo[1,2-a]pyridine derivatives have been developed as VEGFR inhibitors.
Epidermal growth factor receptor (EGFR) A receptor tyrosine kinase that is frequently mutated or overexpressed in non-small cell lung cancer and other malignancies.
Cyclin-dependent kinase 2 (CDK2) A key regulator of the cell cycle. Dysregulation of CDK activity is a common feature of cancer cells.

Table 1: High-Priority Kinase Targets Predicted for this compound.

While kinases represent the most promising avenue of investigation, it is crucial to remain open to the possibility of other targets, such as Cytochrome P450s and G protein-coupled receptors, which were also identified, albeit with lower probabilities.

Experimental Target Identification: A Two-Pronged Approach

With a set of high-confidence hypotheses in hand, the next phase involves the unbiased identification of direct binding partners of this compound in a relevant biological context. We propose a parallel approach utilizing two powerful and complementary techniques: Affinity Purification-Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA).

G cluster_approach Experimental Target ID cluster_output Output APMS Affinity Purification- Mass Spectrometry (AP-MS) Candidate_Targets List of Candidate Binding Proteins APMS->Candidate_Targets Identifies proteins that bind to an immobilized compound CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Candidate_Targets Identifies proteins stabilized by the compound in cells

Figure 2: Parallel workflows for target identification.
Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a classic and robust method for identifying the binding partners of a small molecule.[11] The core principle involves immobilizing the small molecule "bait" on a solid support and using it to "fish" for interacting proteins from a cell lysate.

A critical prerequisite for AP-MS is the synthesis of an affinity probe. This involves chemically modifying this compound with a linker and a reactive handle (e.g., biotin) for immobilization. The point of attachment for the linker is crucial and should be at a position that does not disrupt the key interactions with its target protein. Based on the structure, derivatization at a position other than the 2-bromo and 6-methoxy groups would be ideal to preserve the core pharmacophore.

Step-by-Step Methodology:

  • Synthetic Route Design: Based on the known reactivity of the imidazo[1,2-a]pyridine ring, a synthetic chemist should devise a route to introduce a linker with a terminal functional group (e.g., an amine or a carboxylic acid) at a non-critical position.

  • Linker Attachment: The linker, typically a polyethylene glycol (PEG) chain to enhance solubility and minimize steric hindrance, is coupled to the modified imidazo[1,2-a]pyridine.

  • Biotinylation: The terminal functional group of the linker is then reacted with an activated biotin derivative (e.g., NHS-biotin) to yield the final biotinylated probe.[12]

  • Purity and Characterization: The final probe must be rigorously purified by HPLC and its structure confirmed by mass spectrometry and NMR.

  • Preparation of Affinity Matrix: The biotinylated probe is immobilized on streptavidin-coated agarose or magnetic beads.[13]

  • Cell Lysate Preparation: Culture a relevant cancer cell line (e.g., a cell line known to be sensitive to kinase inhibitors) and prepare a native cell lysate under conditions that preserve protein-protein interactions.

  • Incubation: Incubate the cell lysate with the affinity matrix. A crucial control is to also incubate the lysate with beads that have not been coupled to the probe (negative control).

  • Washing: Perform a series of stringent washes to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins. A competitive elution with an excess of the free, unmodified this compound is highly recommended to increase the specificity of the identified interactors.

  • Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, digested with trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Data Analysis: The resulting mass spectra are searched against a protein database to identify the captured proteins. Candidate targets are those that are significantly enriched in the probe-coupled sample compared to the negative control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to assess target engagement in a cellular context.[8][14] It is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.[8]

  • Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO).

  • Thermal Challenge: Heat the treated cells across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[15]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.[15]

  • Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction at each temperature point, typically by Western blotting.[16]

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a "melting curve". A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the protein.[16]

G cluster_workflow CETSA Workflow Cell_Treatment Treat cells with compound or vehicle Heat_Challenge Heat cells across a temperature gradient Cell_Treatment->Heat_Challenge Lysis Lyse cells and separate soluble fraction Heat_Challenge->Lysis Quantification Quantify soluble protein (e.g., Western Blot) Lysis->Quantification Analysis Generate and compare 'melting curves' Quantification->Analysis

Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow.

By performing CETSA for the high-priority kinase targets identified in the in silico analysis, we can rapidly confirm which of these are engaged by this compound in a cellular environment.

Target Validation: From Candidates to Confirmed Interactions

The identification of candidate targets through AP-MS and CETSA is a significant milestone, but it is not the final destination. Rigorous validation is required to confirm a direct and functionally relevant interaction. We recommend a tiered approach to validation, starting with broad, high-throughput methods and progressing to more detailed biophysical characterization.

Kinome Profiling

Given the high probability of kinase inhibition, a broad kinome profiling screen is an efficient first step in validation. Several commercial services offer screening of a compound against a large panel of purified kinases (often >400). This will not only validate the predicted kinase targets but also provide valuable information about the selectivity of this compound.

Parameter MeasuredImplication
IC50 / Kd values Quantifies the potency of the compound against each kinase in the panel.
Selectivity Score A measure of how selectively the compound inhibits a particular kinase or kinase family over others.
Off-target kinases Identifies unintended kinase interactions that could lead to side effects or provide opportunities for drug repurposing.

Table 2: Key Outputs from Kinome Profiling.

Biophysical Validation of Direct Binding

For the most promising kinase targets identified, it is essential to confirm a direct physical interaction and to accurately quantify the binding affinity. Several biophysical techniques are well-suited for this purpose.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (the small molecule) to a ligand (the target protein) immobilized on a sensor surface in real-time.[17][18] It provides detailed kinetic information, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[19]

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding.[16][20] It directly measures the heat released or absorbed during the binding event, providing the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[8][21]

  • Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These are proximity-based assays that can be used to monitor target engagement in live cells.[22][23] They involve fusing the target protein to a donor molecule (a luciferase in BRET, a fluorophore in FRET) and using a fluorescently labeled tracer that competes with the unlabeled compound for binding to the target.[14][24]

Functional Validation in Cellular Assays

Ultimately, the therapeutic relevance of a drug-target interaction is determined by its effect on cellular function. For kinase inhibitors, this typically involves measuring the inhibition of the kinase's catalytic activity and its downstream signaling pathway.

Step-by-Step Methodology for a Cellular Phosphorylation Assay:

  • Cell Line Selection: Choose a cell line where the target kinase is known to be active and drives a key signaling pathway.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound.

  • Stimulation (if necessary): If the pathway is not constitutively active, stimulate the cells with the appropriate growth factor or mitogen.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blot Analysis: Perform a Western blot using an antibody that specifically recognizes the phosphorylated form of a known downstream substrate of the target kinase.

  • Data Analysis: Quantify the levels of the phosphorylated substrate at each compound concentration to determine the IC50 value for pathway inhibition.

Conclusion: A Roadmap to Therapeutic Discovery

The journey from a promising chemical scaffold to a validated therapeutic agent is a complex and multifaceted endeavor. This technical guide provides a clear and actionable roadmap for elucidating the therapeutic targets of this compound. By integrating predictive in silico methods with a suite of rigorous and orthogonal experimental techniques, researchers can build a comprehensive understanding of this compound's mechanism of action. The systematic approach outlined herein, from hypothesis generation to biophysical and functional validation, will not only accelerate the development of this specific molecule but also serve as a valuable template for the broader field of small molecule drug discovery. The imidazo[1,2-a]pyridine scaffold has already yielded significant therapeutic successes, and with the application of the principles and protocols detailed in this guide, this compound may well be the next chapter in this ongoing story.

References

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023-02-13). [Link]
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  • Experimental validation of in silico target predictions on synergistic protein targets. (2025-08-06). [Link]
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Methodological & Application

protocol for functionalization of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Functionalization of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine

Introduction: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2][3] Marketed therapeutics such as Zolpidem, Alpidem, and Saripidem feature this heterocyclic system, underscoring its broad therapeutic utility in treating conditions ranging from insomnia to anxiety.[4][5] The value of this scaffold lies in its rigid, bicyclic structure which provides a well-defined three-dimensional orientation for appended functional groups to interact with biological targets, and its nitrogen atoms which can serve as crucial hydrogen bond acceptors.

The strategic functionalization of the imidazo[1,2-a]pyridine ring is paramount for the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[1][6] Among the various substituted analogues, this compound stands out as a particularly versatile and valuable starting material. The bromine atom at the C2 position serves as a robust synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions. This is especially significant because direct C-H functionalization of the imidazo[1,2-a]pyridine core often shows a strong regioselective preference for the C3 position, making the C2-bromo isomer a complementary and essential tool for accessing diverse chemical space.[7][8][9][10] The methoxy group at the C6 position, meanwhile, modulates the electronic properties of the ring system and can influence metabolic stability and target engagement.

This application note provides detailed, field-proven protocols for the functionalization of this compound via three seminal cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Each protocol is designed to be a self-validating system, with explanations for key experimental choices and considerations for optimization.

Protocol 1: C2-Arylation/Vinylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the coupling of the C2 position of the imidazo[1,2-a]pyridine core with a vast range of aryl, heteroaryl, or vinyl boronic acids and esters.

Experimental Protocol: Step-by-Step
  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl/vinyl boronic acid or boronate ester (1.2–1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent system (e.g., a 4:1 mixture of 1,4-Dioxane/Water or Toluene/Water). Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes. Finally, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) or a combination of Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) and a suitable phosphine ligand.[11]

  • Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

  • Workup and Purification: Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality and Mechanistic Insight

The success of the Suzuki coupling hinges on a well-defined catalytic cycle. The base is not merely a spectator; it is essential for the formation of the more nucleophilic borate species, which is required for the transmetalation step. The choice of a mixed solvent system (e.g., dioxane/water) is crucial for dissolving both the organic-soluble starting materials and the inorganic base.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Ar ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Br Ar-Pd(II)-Br L OxAdd->PdII_Br Ligand_Exch Amine Coordination PdII_Br->Ligand_Exch Base_Amine R₂NH + Base Base_Amine->Ligand_Exch PdII_Amine Ar-Pd(II)-NR₂ L Ligand_Exch->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product Sonogashira_Cycle Dual Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Br Ar-Pd(II)-Br L₂ Pd0->PdII_Br Oxidative Addition (Ar-Br) PdII_Alkyne Ar-Pd(II)-C≡CR L₂ PdII_Br->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuI CuI Alkyne R-C≡C-H + Base Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide Cu_Acetylide->PdII_Br Cu_Acetylide->CuI Transmetalation to Pd(II)

Sources

The Strategic Application of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, a distinction earned through its recurrent appearance in a multitude of biologically active agents and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a robust platform for the spatial presentation of pharmacophoric elements, making it an ideal foundation for the design of targeted therapeutics. Within the vast chemical space of kinase inhibitors, this scaffold has demonstrated remarkable versatility, contributing to the development of inhibitors for a range of kinases including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and Salt-Inducible Kinases (SIKs).[1][2][3]

This guide focuses on a particularly strategic building block: 2-bromo-6-methoxyimidazo[1,2-a]pyridine . The deliberate placement of the bromo and methoxy substituents provides a powerful combination of synthetic versatility and advantageous physicochemical properties for kinase inhibitor development. The 2-bromo group serves as a versatile synthetic handle for introducing diverse functionalities through well-established cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) exploration. Concurrently, the 6-methoxy group can enhance binding affinity and modulate pharmacokinetic properties, often by occupying specific pockets within the kinase active site.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and expert insights into the synthesis and application of this pivotal building block.

Synthesis of the Core Building Block: this compound

The synthesis of this compound is most commonly achieved through a two-step process commencing with the commercially available 5-methoxypyridin-2-amine. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination A 5-Methoxypyridin-2-amine C 6-Methoxyimidazo[1,2-a]pyridine A->C Reflux, NaHCO3 B α-Bromoacetaldehyde solution B->C D 6-Methoxyimidazo[1,2-a]pyridine F This compound D->F Acetonitrile, rt E N-Bromosuccinimide (NBS) E->F

Figure 1: General synthetic workflow for this compound.

Protocol 1: Synthesis of 6-Methoxyimidazo[1,2-a]pyridine

This procedure is adapted from established methods for the synthesis of substituted imidazo[1,2-a]pyridines.

Materials:

  • 5-Methoxypyridin-2-amine

  • Aqueous α-bromoacetaldehyde solution (e.g., 40-48 wt. % in H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 5-methoxypyridin-2-amine (1.0 eq) and sodium bicarbonate (2.0 eq).

  • Add ethanol to create a stirrable suspension.

  • Slowly add the aqueous α-bromoacetaldehyde solution (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-methoxyimidazo[1,2-a]pyridine as a solid.

Protocol 2: Synthesis of this compound

This protocol utilizes N-Bromosuccinimide (NBS) for the regioselective bromination at the 2-position of the imidazo[1,2-a]pyridine core.

Materials:

  • 6-Methoxyimidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 6-methoxyimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[1]

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain this compound as a white to off-white solid.

Application in Kinase Inhibitor Synthesis: Cross-Coupling Strategies

The 2-bromo substituent is the key to unlocking the synthetic potential of this building block. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are routinely employed to introduce a wide array of substituents at this position.

Coupling_Reactions cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination A This compound D 2-Aryl-6-methoxy imidazo[1,2-a]pyridine A->D G 2-Amino-6-methoxy imidazo[1,2-a]pyridine A->G B Aryl/Heteroaryl Boronic Acid/Ester B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->D E Primary/Secondary Amine E->G F Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) F->G

Figure 2: Key cross-coupling reactions for functionalizing the 2-bromo position.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid/ester with the this compound core.

Materials:

  • This compound (1.0 eq)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid/ester, and the base.

  • Add the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N bond formation between the this compound and a primary or secondary amine.[4][5][6]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precursor (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.02-0.05 eq)

  • Phosphine ligand (e.g., Xantphos, 0.04-0.10 eq)

  • Base (e.g., Cesium carbonate, Cs₂CO₃, 1.5 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base.

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent, followed by the this compound and the amine.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring for 8-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

The Role of the 6-Methoxy Group: A SAR Perspective

The 6-methoxy group is not merely a passive substituent; it plays a crucial role in the biological activity of many imidazo[1,2-a]pyridine-based kinase inhibitors. Structure-activity relationship (SAR) studies have shown that substituents at the 6-position can significantly influence potency and selectivity.[7]

In the context of PI3K inhibitors, for instance, the 6-methoxy group has been shown to occupy a specific region of the ATP-binding pocket, forming favorable interactions that contribute to the overall binding affinity.[3] This electron-donating group can also modulate the electronic properties of the heterocyclic core, which in turn can affect the pKa of the imidazo[1,2-a]pyridine nitrogen atoms, influencing their ability to form key hydrogen bonds with the kinase hinge region.

Furthermore, the methoxy group can impact the metabolic stability and pharmacokinetic profile of the inhibitor. It can block potential sites of metabolism on the pyridine ring and influence properties such as solubility and membrane permeability.

Case Study: Application in PI3Kα Inhibitor Synthesis

A notable application of a substituted imidazo[1,2-a]pyridine core is in the development of potent and selective PI3Kα inhibitors. While not starting directly from the 2-bromo-6-methoxy variant, the synthetic strategy employed in the development of PI3Kα inhibitors highlights the importance of functionalization at the 2, 6, and 8 positions.[3] A hypothetical synthetic route leveraging our building block is presented below.

PI3K_Inhibitor_Synthesis A This compound C Suzuki Coupling A->C B 6-Methoxy-3-pyridinyl boronic acid B->C D 2-(6-Methoxy-3-pyridinyl)-6-methoxyimidazo[1,2-a]pyridine C->D E Further Functionalization (e.g., at C3 or C8) D->E F Potential PI3Kα Inhibitor Scaffold E->F

Figure 3: Hypothetical application in PI3Kα inhibitor synthesis.

This example illustrates how the this compound building block can be rapidly elaborated into complex structures with potential therapeutic value. The Suzuki coupling introduces a key pharmacophoric element, and subsequent modifications at other positions can be explored to optimize potency and selectivity.

Conclusion

This compound is a high-value building block for the discovery and development of novel kinase inhibitors. Its strategic substitution pattern provides a unique combination of synthetic accessibility, functional versatility, and beneficial physicochemical properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, ultimately contributing to the advancement of targeted cancer therapies and other kinase-dependent disease treatments.

References

  • Deep, A., et al. (2016). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 16(29), 3463-3487.
  • Yu, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 192, 112191.
  • Anderson, M., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Kazmierczak, K., et al. (2020). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 25(18), 4259.
  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(20), 6443-6447.

Sources

Application Notes & Protocols: High-Throughput Screening Assays Using 2-Bromo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antitubercular properties.[1][2][3][4] 2-Bromo-6-methoxyimidazo[1,2-a]pyridine represents a key starting point for library synthesis and a candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of critical biological targets. This guide provides detailed application notes and step-by-step protocols for screening this compound and its analogues against two major drug target classes: protein kinases and G-protein coupled receptors (GPCRs). We detail the principles and execution of two robust, homogeneous (no-wash) HTS assay formats: a Homogeneous Time-Resolved Fluorescence (HTRF®) assay for kinase inhibition and an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®) for GPCR modulation via cyclic AMP (cAMP) measurement.

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a cornerstone of modern drug discovery, featured in marketed drugs such as Zolpidem and Alpidem.[1][2] Its rigid, planar structure and synthetic tractability make it an ideal scaffold for generating diverse chemical libraries.[5][6] Derivatives have been identified as potent inhibitors of targets ranging from Mycobacterium tuberculosis QcrB to various protein kinases, highlighting the scaffold's versatility.[5][7][8]

High-throughput screening (HTS) is the engine of modern lead discovery, enabling the rapid evaluation of hundreds of thousands of compounds against specific biological targets.[9][10] The success of an HTS campaign hinges on the selection of an appropriate assay technology that is sensitive, robust, and amenable to automation and miniaturization.[9][11] This document provides the scientific rationale and detailed methodologies for deploying advanced HTS technologies to interrogate the biological activity of this compound.

General HTS Workflow & Quality Control

A successful HTS campaign follows a structured workflow, from assay development to hit validation.[11] Key to this process is rigorous quality control at every stage to ensure data reliability.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation AssayDev Assay Development & Miniaturization (384/1536-well) Pilot Pilot Screen (~2,000 compounds) AssayDev->Pilot Optimize reagents & protocol QC QC Check: Z'-factor > 0.5 S/B Ratio > 5 Pilot->QC Evaluate performance HTS Full Library HTS QC->HTS Proceed to HTS Data Data Analysis (% Inhibition / Activity) HTS->Data Robotic execution HitID Primary Hit Identification Data->HitID Set activity threshold Confirm Hit Confirmation (Re-test) HitID->Confirm Dose Dose-Response (IC50/EC50) Confirm->Dose Confirm activity Secondary Secondary/Orthogonal Assays Dose->Secondary Determine potency & rule out artifacts HTRF_Kinase_Assay cluster_0 No Inhibition (High HTRF Signal) cluster_1 Inhibition (Low HTRF Signal) Kinase_A Active Kinase pSubstrate_A Biotin-Substrate-P Kinase_A->pSubstrate_A + ATP_A ATP ADP_A ADP Substrate_A Biotin-Substrate FRET pSubstrate_A->FRET Binding Detect_A  Streptavidin-Eu (Donor)Anti-P-Ab-d2 (Acceptor) Detect_A->FRET Detection Kinase_B Inactive Kinase Inhibitor 2-Bromo-6-methoxy- imidazo[1,2-a]pyridine Inhibitor->Kinase_B ATP_B ATP Substrate_B Biotin-Substrate NoFRET No FRET (Donor & Acceptor separate) Substrate_B->NoFRET Detect_B  Streptavidin-Eu (Donor)Anti-P-Ab-d2 (Acceptor) Detect_B->NoFRET

Caption: Principle of the HTRF kinase inhibition assay.

Detailed HTS Protocol: HTRF Kinase Assay

This protocol is designed for a 384-well microplate format with a final assay volume of 20 µL.

Materials:

  • Target Kinase (e.g., Abl1, EGFR, etc.)

  • Biotinylated Substrate Peptide

  • ATP

  • HTRF Detection Reagents (e.g., KinEASE™-STK S1 Kit, Cisbio)

  • Assay Buffer: 50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 0.01% Tween-20

  • Stop/Detection Buffer: Assay Buffer containing HTRF detection reagents and EDTA (to stop the kinase reaction)

  • This compound (Test Compound) dissolved in 100% DMSO

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Low-volume, white, solid-bottom 384-well microplates (e.g., Greiner Bio-One #784075)

  • HTRF-compatible microplate reader (e.g., PHERAstar FSX, BMG LABTECH; EnVision, Revvity)

Procedure:

  • Compound Plating (50 nL):

    • Using an acoustic liquid handler (e.g., ECHO 525), dispense 50 nL of test compounds, positive controls, or DMSO (negative control) into the assay plate. This results in a 1:400 dilution and a final DMSO concentration of 0.25%.

  • Enzyme/Substrate Addition (10 µL):

    • Prepare a 2X Kinase/Substrate mix in cold Assay Buffer. The final concentration should be determined during assay development (e.g., 2 nM Kinase, 200 nM Substrate).

    • Using a multi-drop dispenser (e.g., Mantis or Tempest), add 10 µL of the 2X Kinase/Substrate mix to each well.

    • Briefly centrifuge the plate at 1000 rpm for 1 minute.

  • Reaction Initiation & Incubation (10 µL):

    • Prepare a 2X ATP solution in Assay Buffer. The optimal concentration is typically at or near the Kₘ of the enzyme for ATP (e.g., 20 µM).

    • Add 10 µL of the 2X ATP solution to all wells to start the reaction.

    • Seal the plate and incubate at room temperature for 60 minutes (or as optimized).

  • Reaction Termination & Detection:

    • Prepare the Stop/Detection Mix according to the manufacturer's instructions in the appropriate buffer containing EDTA.

    • Add 10 µL of the Stop/Detection Mix to all wells.

    • Seal the plate, protect from light, and incubate at room temperature for 60 minutes.

  • Plate Reading:

    • Read the plate on an HTRF-compatible reader. Set the excitation wavelength to 320 nm or 340 nm and read the emission at two wavelengths: 620 nm (donor) and 665 nm (acceptor).

Data Analysis and Interpretation
  • Calculate HTRF Ratio:

    • Ratio = (Emission665nm / Emission620nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = [ 1 - (Ratiosample - Rationeg_ctrl) / (Ratiopos_ctrl - Rationeg_ctrl) ] * 100

    • Where neg_ctrl is the high signal (DMSO only) and pos_ctrl is the low signal (saturating inhibitor).

Table 2: Representative HTRF Kinase Assay Data

Compound Conc. (µM) 665 nm Signal 620 nm Signal HTRF Ratio % Inhibition
DMSO (Neg Ctrl) - 45,000 5,000 9,000 0%
Staurosporine (Pos Ctrl) 10 6,000 4,800 1,250 100%

| Test Compound | 10 | 15,500 | 4,950 | 3,131 | 75.7% |

Application 2: GPCR Modulator Screening

Scientific Rationale: GPCRs are the largest family of cell surface receptors and are targeted by approximately 30% of all FDA-approved drugs. [12]They signal through various pathways, most notably by modulating intracellular levels of the second messenger cyclic AMP (cAMP). [13]An HTS assay measuring cAMP levels is a standard method to identify modulators of Gs- (stimulatory) or Gi- (inhibitory) coupled GPCRs.

Assay Principle: AlphaScreen® cAMP Competition Assay

This protocol uses the bead-based AlphaScreen technology in a competitive immunoassay format. [14][15]

  • Cellular Response: Cells expressing the target GPCR are treated with the test compound. Activation of a Gs-coupled receptor increases intracellular cAMP, while activation of a Gi-coupled receptor (in the presence of an agonist like forskolin) decreases cAMP.

  • Competition: After cell lysis, the lysate containing endogenous cAMP is mixed with a biotinylated cAMP probe and Acceptor beads conjugated to an anti-cAMP antibody.

  • Proximity & Signal: Streptavidin-coated Donor beads are added. In the absence of endogenous cAMP, the biotin-cAMP probe binds to the antibody-Acceptor beads, which are in turn captured by the Donor beads, bringing them into close proximity. Upon excitation at 680 nm, the Donor bead generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a cascade of energy transfer that results in a strong light emission at 520-620 nm. [16][17]4. Signal Reduction: Endogenous cAMP produced by the cells competes with the biotin-cAMP probe for binding to the antibody. This competition separates the Donor and Acceptor beads, leading to a decrease in the AlphaScreen signal. [15]The signal reduction is proportional to the amount of cAMP produced.

AlphaScreen_cAMP cluster_0 Low Cellular cAMP (High Alpha Signal) cluster_1 High Cellular cAMP (Low Alpha Signal) Donor_A Donor Streptavidin Streptavidin Donor_A->Streptavidin Acceptor_A Acceptor Biotin_cAMP Biotin-cAMP Anti_cAMP_Ab Anti-cAMP Ab Biotin_cAMP->Anti_cAMP_Ab Anti_cAMP_Ab->Acceptor_A Streptavidin->Biotin_cAMP Signal_A Strong Signal (Beads in Proximity) Donor_B Donor Acceptor_B Acceptor Endogenous_cAMP Endogenous cAMP (from cell) Anti_cAMP_Ab_B Anti-cAMP Ab Endogenous_cAMP->Anti_cAMP_Ab_B Competition Anti_cAMP_Ab_B->Acceptor_B Signal_B Weak Signal (Beads Separated)

Caption: Principle of the competitive AlphaScreen cAMP assay.

Detailed HTS Protocol: AlphaScreen® cAMP Assay

This protocol is for a cell-based assay in a 384-well plate with a final volume of 25 µL.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Cell Culture Medium (e.g., DMEM/F12 + 10% FBS)

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (phosphodiesterase inhibitor)

  • AlphaScreen cAMP Assay Kit (e.g., PerkinElmer #6760625M)

  • Forskolin (for Gi-coupled receptor assays)

  • Test Compound and Controls in DMSO

  • White, tissue-culture treated 384-well plates (e.g., Corning #3570)

  • AlphaScreen-capable microplate reader (e.g., EnVision, Revvity)

Procedure:

  • Cell Plating:

    • Seed cells into 384-well plates at a density of 2,000-5,000 cells/well in 20 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition & Stimulation:

    • The next day, remove the culture medium.

    • Add 5 µL of Stimulation Buffer containing the test compound or controls. For Gi-coupled assays, this buffer should also contain forskolin (e.g., final conc. 3 µM).

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis & Detection (Steps 3 & 4 performed under subdued light):

    • Prepare the "Lysis/Detection Mix 1" containing the anti-cAMP Acceptor beads as per the kit protocol.

    • Add 5 µL of this mix to each well.

    • Seal the plate and incubate for 30-60 minutes at room temperature.

  • Donor Bead Addition:

    • Prepare the "Donor Bead Mix" containing the Streptavidin Donor beads.

    • Add 15 µL of this mix to each well.

    • Seal the plate with an aluminum sealer, protect from light, and incubate for at least 3 hours (or overnight) at room temperature.

  • Plate Reading:

    • Read the plate on an AlphaScreen-compatible reader. The instrument uses a 680 nm laser excitation and measures emission between 520-620 nm. [14]

Data Analysis and Interpretation

For a Gs-coupled receptor agonist screen, a lower AlphaScreen signal indicates higher cAMP production and thus higher compound activity. The data is typically converted to cAMP concentration using a standard curve run in parallel.

  • Generate cAMP Standard Curve:

    • Perform a serial dilution of the cAMP standard provided in the kit and plot the AlphaScreen signal vs. cAMP concentration. Fit the data to a sigmoidal dose-response curve.

  • Determine cAMP Concentration in Samples:

    • Interpolate the cAMP concentration for each test compound well from the standard curve.

  • Calculate Fold-Activation:

    • Fold-Activation = [cAMP]sample / [cAMP]basal

    • Where basal is the DMSO control.

Table 3: Representative AlphaScreen cAMP Assay Data (Gs Agonist)

Compound Conc. (µM) Alpha Signal [cAMP] nM (from Std Curve) Fold-Activation
DMSO (Basal) - 180,000 1.5 1.0
Isoproterenol (Pos Ctrl) 10 25,000 45.0 30.0

| Test Compound | 10 | 55,000 | 18.0 | 12.0 |

Conclusion and Next Steps

This guide outlines robust, validated HTS protocols for screening this compound against two of the most important target classes in drug discovery. The HTRF kinase assay and the AlphaScreen cAMP assay provide sensitive, homogeneous formats ideal for large-scale automated screening. [18][19] Primary "hits" identified from these screens require rigorous follow-up. [11]This includes:

  • Hit Confirmation: Re-testing the primary active compounds from a freshly sourced powder.

  • Dose-Response Analysis: Generating IC₅₀ (for inhibitors) or EC₅₀ (for activators) curves to determine compound potency.

  • Orthogonal Assays: Using a different assay technology to confirm activity and rule out technology-specific artifacts (e.g., confirming a kinase hit from an HTRF assay with a luminescence-based ADP-Glo™ assay).

  • Selectivity Profiling: Testing active compounds against a panel of related kinases or GPCRs to assess their selectivity.

By employing the detailed protocols and validation principles described herein, researchers can effectively profile the biological activity of this compound and its analogues, paving the way for the discovery of novel chemical probes and therapeutic leads.

References

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Synthetic Routes to Novel Imidazo[1,2-a]pyridine Analogs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1] Its unique structural and electronic properties have led to its incorporation into a variety of clinically successful drugs, including the anxiolytic alpidem, the hypnotic zolpidem, and the anti-ulcer agent zolimidine.[1] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects. This guide provides an in-depth exploration of key synthetic strategies for the preparation of novel imidazo[1,2-a]pyridine analogs, offering both theoretical insights and practical, detailed protocols for laboratory application.

Strategic Approaches to Imidazo[1,2-a]pyridine Synthesis

The construction of the imidazo[1,2-a]pyridine ring system can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Classical Condensation Reactions: The Tschitschibabin and Related Syntheses

The foundation of imidazo[1,2-a]pyridine synthesis lies in the classical condensation reactions, most notably the Tschitschibabin reaction. This method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyridine core.

The primary advantage of this approach is its simplicity and the ready availability of a wide range of 2-aminopyridines and α-haloketones, allowing for diverse substitutions at the C2 and C3 positions of the final product. However, traditional Tschitschibabin conditions often require elevated temperatures and can lead to the formation of byproducts. Modern modifications have focused on milder reaction conditions, including the use of microwave irradiation and catalyst-free systems.[3][4]

Tschitschibabin_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Reaction_Vessel Solvent (e.g., Ethanol, DMF) 2-Aminopyridine->Reaction_Vessel alpha-Haloketone alpha-Haloketone alpha-Haloketone->Reaction_Vessel Heating Heating (Conventional or Microwave) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography or Recrystallization Workup->Purification Imidazo_Pyridine Imidazo[1,2-a]pyridine Analog Purification->Imidazo_Pyridine

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines via the Tschitschibabin reaction.

Protocol 1: Catalyst-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol describes a straightforward and environmentally friendly synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and 2-bromoacetophenone without the use of a catalyst.[1][3]

Materials:

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • 2-Bromoacetophenone (1.0 mmol, 199 mg)

  • Ethanol (5 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in ethanol (5 mL).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add ethyl acetate (20 mL) and saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and wash it with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Expected Yield: 85-95%

Characterization Data for 2-phenylimidazo[1,2-a]pyridine:

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.11 (d, J = 6.8 Hz, 1H), 7.95 (d, J = 7.6 Hz, 2H), 7.82 (s, 1H), 7.65 (d, J = 9.2 Hz, 1H), 7.43 (t, J = 7.6 Hz, 2H), 7.33 (t, J = 7.2 Hz, 1H), 7.18 (t, J = 8.0 Hz, 1H), 6.77 (t, J = 6.8 Hz, 1H).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 145.8, 145.5, 134.6, 128.8, 128.0, 126.2, 125.4, 124.6, 122.9, 117.6, 112.5, 108.2.

  • HRMS (ESI): m/z calculated for C₁₃H₁₁N₂ [M+H]⁺: 195.0917; found: 195.0915.

Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Approach

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[3][5][6][7] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.

The GBB reaction offers several advantages, including high atom economy, operational simplicity, and the ability to generate a wide range of structurally diverse products by varying the three input components. This makes it particularly attractive for the construction of compound libraries for drug discovery.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base Formation 2-Aminopyridine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Nitrile_Ylide Nitrile Ylide Intermediate Isocyanide->Nitrile_Ylide Schiff_Base->Nitrile_Ylide Cyclization Intramolecular [4+1] Cycloaddition Nitrile_Ylide->Cyclization Imidazo_Pyridine 3-Aminoimidazo[1,2-a]pyridine Cyclization->Imidazo_Pyridine

Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.

Protocol 2: Microwave-Assisted Groebke-Blackburn-Bienaymé Synthesis

This protocol details a rapid and efficient microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative.[2][8]

Materials:

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • Benzaldehyde (1.0 mmol, 106 mg)

  • tert-Butyl isocyanide (1.0 mmol, 83 mg)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%, 49 mg)

  • Methanol (3 mL)

  • Microwave vial (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a 10 mL microwave vial, combine 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), and scandium(III) triflate (10 mol%) in methanol (3 mL).

  • Add tert-butyl isocyanide (1.0 mmol) to the mixture.

  • Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 100 °C for 15 minutes.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired 3-aminoimidazo[1,2-a]pyridine.

Expected Yield: 70-90%

Characterization Data for a representative product, N-(tert-butyl)-2-phenylimidazo[1,2-a]pyridin-3-amine:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.25 (d, J = 6.9 Hz, 1H), 7.91 (d, J = 7.8 Hz, 2H), 7.72 (d, J = 9.1 Hz, 1H), 7.45 (t, J = 7.7 Hz, 2H), 7.33 (t, J = 7.3 Hz, 1H), 7.15 (t, J = 7.9 Hz, 1H), 6.75 (t, J = 6.8 Hz, 1H), 3.51 (s, 1H, NH), 1.20 (s, 9H).

  • ¹³C NMR (126 MHz, CDCl₃): δ 143.2, 141.8, 135.1, 129.3, 128.7, 128.2, 124.5, 123.1, 122.8, 117.0, 111.9, 56.1, 30.1.

  • HRMS (ESI): m/z calcd. for C₁₈H₂₂N₃ [M+H]⁺ 280.1808, found 280.1810.

Modern Synthetic Approaches: C-H Functionalization and Copper-Catalyzed Reactions

Recent advances in synthetic methodology have focused on more efficient and atom-economical approaches, such as direct C-H functionalization. The imidazo[1,2-a]pyridine scaffold is particularly amenable to C-H functionalization at the C3 position due to its electron-rich nature. Visible-light photoredox catalysis has emerged as a powerful tool for these transformations, allowing for mild reaction conditions and the formation of a variety of C-C and C-heteroatom bonds.[6][9][10][11]

Copper-catalyzed reactions have also proven to be highly effective for the synthesis of imidazo[1,2-a]pyridines. These methods often involve the coupling of 2-aminopyridines with various partners, such as alkynes or nitroolefins, under aerobic conditions.[12][13] The use of an inexpensive and readily available metal catalyst, along with air as a green oxidant, makes these methods highly attractive for sustainable synthesis.

Synthetic StrategyKey ReactantsTypical ConditionsAdvantagesDisadvantages
Tschitschibabin Reaction 2-Aminopyridine, α-HaloketoneThermal or Microwave, often catalyst-freeSimple, readily available starting materials, good for C2/C3 substitutionCan require harsh conditions, potential for byproducts
Groebke-Blackburn-Bienaymé 2-Aminopyridine, Aldehyde, IsocyanideLewis/Brønsted acid catalyst, often microwave-assistedHigh atom economy, rapid access to diversity, good for 3-amino analogsLimited to 3-amino substitution pattern
Copper-Catalyzed Cyclization 2-Aminopyridine, Alkyne/NitroolefinCu(I) or Cu(II) catalyst, often aerobicUse of inexpensive catalyst, green oxidant (air), good functional group toleranceCatalyst may require removal, potential for metal contamination
Visible-Light C-H Functionalization Imidazo[1,2-a]pyridine, coupling partnerPhotocatalyst, visible light irradiationMild reaction conditions, high regioselectivity for C3, late-stage functionalizationRequires specialized photochemical equipment, photocatalyst can be expensive
Protocol 3: Copper-Catalyzed Synthesis from a 2-Aminopyridine and a Terminal Alkyne

This protocol describes a copper-catalyzed three-component reaction for the synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine.[12]

Materials:

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Phenylacetylene (1.2 mmol, 122 mg)

  • Copper(I) iodide (CuI) (10 mol%, 19 mg)

  • Toluene (5 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a sealed tube, add 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), phenylacetylene (1.2 mmol), and copper(I) iodide (10 mol%) in toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the desired product.

Expected Yield: 65-85%

Conclusion and Future Outlook

The synthesis of novel imidazo[1,2-a]pyridine analogs continues to be an active and evolving area of research. While classical methods remain valuable, modern approaches such as multicomponent reactions and C-H functionalization offer powerful tools for the rapid and efficient generation of molecular diversity. The development of greener and more sustainable synthetic protocols, including the use of catalyst-free conditions, microwave irradiation, and earth-abundant metal catalysts, is a key trend that will undoubtedly shape the future of this field. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to explore the vast chemical space of imidazo[1,2-a]pyridines and to accelerate the discovery of new therapeutic agents.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
  • Chen, J., et al. (2014). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 10, 2056-2063. [Link]
  • Chauhan, S., Verma, P., & Srivastava, V. (2024). An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system enables a synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles in good yields. Synlett, 35, 1899-1905. [Link]
  • Kumar, A., et al. (2015). Copper(II)-Mediated Aerobic Synthesis of Imidazo[1,2-a]pyridines via Cascade Aminomethylation/Cycloisomerization of Alkynes. The Journal of Organic Chemistry, 80(23), 11674-11682. [Link]
  • Gámez-Montaño, R., et al. (2021). Synthesis of Imidazo[1,2-a]pyridine-chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 26(11), 3373. [Link]
  • Hajra, S., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 7(47), 43053-43066. [Link]
  • Reddy, P. V. N., et al. (2017). Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2(6), 2829-2837. [Link]
  • Pericherla, K., et al. (2013). Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines. RSC Advances, 3(40), 18923-18930. [Link]
  • Raju, B., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37035-37046. [Link]
  • Ramos-Márquez, J., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 3(3), 888-898. [Link]
  • Wang, Y., et al. (2021). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(3), 565-569. [Link]
  • Kushwaha, N., & Singh, S. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1531-1534. [Link]
  • Ramirez-Rave, J. A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(16), 4969. [Link]
  • Gámez-Montaño, R., et al. (2019). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry, 43(45), 17565-17573. [Link]
  • Gámez-Montaño, R., et al. (2020). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Proceedings, 63(1), 4. [Link]
  • Onysko, M., et al. (2022). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 18, 980-988. [Link]
  • Zhang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3436. [Link]

Sources

Application Note and Protocol for the Scale-Up Synthesis of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine moiety is a privileged heterocyclic scaffold, forming the core structure of numerous clinically significant pharmaceutical agents.[1][2] Its rigid, planar structure and ability to participate in various intermolecular interactions make it an ideal pharmacophore for targeting a diverse range of biological targets. Notable drugs incorporating this scaffold include Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Saripidem (an anti-inflammatory agent). The specific functionalization of the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The title compound, 2-Bromo-6-methoxyimidazo[1,2-a]pyridine, serves as a versatile intermediate in the synthesis of more complex molecules, with the bromine atom providing a handle for further elaboration through cross-coupling reactions, and the methoxy group influencing the electronic properties and metabolic stability of the final compounds.[3]

This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals. The methodology is grounded in established chemical principles and prioritizes safety, efficiency, and reproducibility for larger-scale production.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound is achieved through the well-established condensation reaction between a 2-aminopyridine derivative and an α-haloaldehyde or its synthetic equivalent.[1][4] In this protocol, 2-amino-5-methoxypyridine serves as the nucleophilic aminopyridine, and bromoacetaldehyde dimethyl acetal is employed as a stable and easy-to-handle precursor to the reactive bromoacetaldehyde.

The reaction proceeds via a two-step mechanism:

  • Initial Alkylation: The more nucleophilic endocyclic nitrogen of 2-amino-5-methoxypyridine attacks the electrophilic carbon of the bromoacetaldehyde (generated in situ from the acetal under acidic conditions), displacing the bromide ion to form an N-alkylated intermediate.

  • Intramolecular Cyclization and Aromatization: The exocyclic amino group of the N-alkylated intermediate then undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the fused imidazo[1,2-a]pyridine ring system.

The use of an acetal of bromoacetaldehyde is a key strategic choice for scale-up, as it mitigates the handling of the lachrymatory and unstable free aldehyde. The acidic conditions required for the in situ generation of the aldehyde also facilitate the overall reaction cascade.

Process Safety and Hazard Analysis

The scale-up of any chemical synthesis requires a thorough understanding and mitigation of potential hazards. The following table summarizes the key reagents and their associated hazards, along with recommended handling precautions.

ReagentKey HazardsRecommended Handling Precautions
2-Amino-5-methoxypyridine Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6][7]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.[5]
Bromoacetaldehyde dimethyl acetal Flammable liquid and vapor. Toxic if swallowed. Causes skin and serious eye irritation.[8][9][10]Keep away from heat, sparks, and open flames. Use in a well-ventilated fume hood. Wear appropriate PPE.[8][10]
Ethanol Highly flammable liquid and vapor.Keep away from ignition sources. Use in a well-ventilated area.
Sodium Bicarbonate Generally low hazard.Avoid generating dust.
Ethyl Acetate Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.Keep away from ignition sources. Use in a well-ventilated area.
Brine (Saturated NaCl solution) Generally low hazard.No special precautions are necessary.
Anhydrous Sodium Sulfate Generally low hazard.Avoid generating dust.

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[10]

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol is designed for a nominal 10-gram scale synthesis of the target compound. Appropriate adjustments to equipment and reagent quantities can be made for different scales.

Materials and Reagents:

  • 2-Amino-5-methoxypyridine (10.0 g, 80.5 mmol)

  • Bromoacetaldehyde dimethyl acetal (16.3 g, 96.6 mmol, 1.2 equiv)

  • Ethanol (200 mL)

  • Sodium bicarbonate (10.1 g, 120.8 mmol, 1.5 equiv)

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Workflow Diagram:

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Charge 2-amino-5-methoxypyridine and ethanol to flask B Add bromoacetaldehyde dimethyl acetal A->B C Heat to reflux (approx. 78 °C) B->C D Cool to room temperature C->D E Add sodium bicarbonate D->E F Stir for 1 hour E->F G Concentrate in vacuo F->G H Partition between ethyl acetate and water G->H I Separate organic layer H->I J Wash with brine I->J K Dry over anhydrous sodium sulfate J->K L Filter and concentrate K->L M Purify by column chromatography L->M N Elute with hexane/ethyl acetate gradient M->N O Collect and combine pure fractions N->O P Concentrate to yield final product O->P

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-amino-5-methoxypyridine (10.0 g, 80.5 mmol) and ethanol (200 mL).

    • Stir the mixture until the starting material is fully dissolved.

    • Add bromoacetaldehyde dimethyl acetal (16.3 g, 96.6 mmol) to the solution at room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully add sodium bicarbonate (10.1 g, 120.8 mmol) in portions to neutralize the hydrobromic acid formed during the reaction.

    • Stir the resulting suspension vigorously for 1 hour at room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate (200 mL) and water (100 mL).

    • Transfer the mixture to a separatory funnel and shake well.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate in hexane).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Results
Appearance Off-white to light brown solid.[1]
¹H NMR The spectrum should show characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine core and a singlet for the methoxy group.
¹³C NMR The spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of approximately equal intensity, which is characteristic of a monobrominated compound. For C₈H₇BrN₂O, the expected m/z for the isotopic peaks would be around 225.97 and 227.97.
Purity (HPLC) Purity should be ≥95% as determined by High-Performance Liquid Chromatography.

Troubleshooting and Optimization

Problem Possible Cause Solution
Incomplete reaction Insufficient reaction time or temperature.Extend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained at the boiling point of ethanol.
Low yield Inefficient extraction or purification.Ensure thorough extraction with ethyl acetate. Optimize the gradient for column chromatography to ensure good separation.
Formation of byproducts Side reactions due to impurities or incorrect stoichiometry.Use pure starting materials. Ensure accurate measurement of reagents.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound, a key intermediate in medicinal chemistry. By following this procedure and adhering to the safety precautions, researchers can reliably produce this valuable building block in significant quantities for their drug discovery and development programs. The provided rationale and troubleshooting guide offer a comprehensive resource for the successful execution of this synthesis.

References

  • Abrahams, K. A., Cox, J. A. G., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Pallen, M. J. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE, 7(12), e52951.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • ChemicalBook. (n.d.). Bromo Acetaldehyde Dimethylacetal CAS No 7252-83-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Chernyak, N., et al. (2019). A facile entry to 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Organic & Biomolecular Chemistry, 17(37), 8563-8574.
  • Dong-Jian Zhu, et al. (Year). A groundbreaking method for synthesizing imidazo[1,2-a]pyridines by reacting α-bromo/chloroketones with 2-aminopyridines. Journal.
  • Guchhait, S. K., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5539–5548.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: Bromoacetaldehyde dimethyl acetal, stabilized.
  • Fisher Scientific. (2003).
  • Kamal, A., et al. (2015). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • MDPI. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Patil, S. A., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103986.
  • PubChem. (n.d.). 6-Bromo-2-methylimidazo[1,2-a]pyridine.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET: Bromoacetaldehyde dimethyl acetal.
  • Su, W., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794.
  • TCI Chemicals. (n.d.). 2-Amino-5-methoxypyridine.
  • Echemi. (n.d.).

Sources

Application Notes & Protocols: Leveraging 2-Bromo-6-methoxyimidazo[1,2-a]pyridine for Advanced Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Fluorophore

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention not only in medicinal chemistry but also in materials science.[1][2] Its rigid, planar structure and rich π-electron system provide an excellent foundation for fluorescence.[3] This scaffold is present in numerous commercial drugs, demonstrating its biocompatibility and favorable pharmacokinetic properties.[1][4][5] In the realm of fluorescent probe development, imidazo[1,2-a]pyridine derivatives are prized for their typically high fluorescence quantum yields, significant Stokes shifts, and susceptibility to chemical modifications that can tune their photophysical properties.[3][6]

This guide focuses on a particularly versatile building block: 2-Bromo-6-methoxyimidazo[1,2-a]pyridine (CAS 1042141-33-2).[7] This compound offers a strategic combination of features for the rational design of "smart" fluorescent probes:

  • The 2-Bromo Position: This serves as a highly efficient chemical "handle." The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8] This allows for the straightforward and modular installation of a wide array of recognition moieties that can selectively interact with specific analytes.

  • The 6-Methoxy Group: As a strong electron-donating group (EDG), the methoxy substituent plays a crucial role in modulating the electronic and photophysical properties of the imidazo[1,2-a]pyridine core.[3] The EDG typically enhances the electron density of the aromatic system, which can lead to a bathochromic shift (a shift to longer wavelengths) in both absorption and emission spectra and often contributes to an increased fluorescence quantum yield.[3]

These attributes make this compound an ideal starting point for creating probes that can detect metal ions, reactive oxygen species (ROS), pH changes, viscosity, and other biologically relevant parameters.[9][10][11]

Core Principles of Probe Design and Strategy

The fundamental design strategy for a fluorescent probe based on this scaffold involves coupling the fluorophore core with a recognition unit that modulates its fluorescence upon binding to a target analyte. The change in fluorescence can occur through several well-established photophysical mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET).[6]

For this guide, we will focus on an ICT-based mechanism, which is highly sensitive to changes in the electronic environment of the fluorophore. Our strategy involves a "turn-on" response, where the probe is initially non-fluorescent or weakly fluorescent and becomes highly emissive only after reacting with its target.

G cluster_0 Probe Design & Development Workflow A Select Core Fluorophore (2-Bromo-6-methoxy- imidazo[1,2-a]pyridine) B Identify Analyte & Choose Recognition Moiety (e.g., Boronate for H₂O₂) A->B Rational Design C Synthesize Probe via Cross-Coupling (e.g., Suzuki Reaction) B->C Synthesis D Purification & Structural Characterization (NMR, MS) C->D Validation E Photophysical Characterization (Abs, Em, QY) D->E Functionality F In Vitro Assay (Selectivity & Sensitivity) E->F Performance G Biological Application (Live Cell Imaging) F->G Application

General workflow for fluorescent probe development.

Application Protocol I: Synthesis of a "Turn-On" Fluorescent Probe for Hydrogen Peroxide

Here, we detail the synthesis of a model probe, IMP-H2O2 (2-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-6-methoxyimidazo[1,2-a]pyridine), designed for the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species. The design incorporates a boronate ester as the H₂O₂-reactive trigger.[12]

G cluster_0 Suzuki-Miyaura Cross-Coupling Synthesis of IMP-H2O2 cluster_1 Reaction Conditions ReactantA 2-Bromo-6-methoxy- imidazo[1,2-a]pyridine Catalyst Pd(PPh₃)₄ ReactantB 4-(4,4,5,5-Tetramethyl-1,3,2- dioxaborolan-2-yl)phenylboronic acid Product IMP-H2O2 Probe Catalyst->Product Base K₂CO₃ Solvent Dioxane / H₂O Temp 90 °C, 12h

Synthetic pathway for the IMP-H2O2 probe.
Materials & Reagents:
  • This compound (1.0 eq)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Step-by-Step Synthesis Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask, add this compound, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Add the palladium catalyst, Pd(PPh₃)₄. Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, thereby preventing the reaction from proceeding.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio via syringe. Causality: The aqueous base is required for the transmetalation step of the Suzuki catalytic cycle, while dioxane solubilizes the organic reagents.

  • Reaction: Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material (this compound) indicates completion, typically within 12-18 hours.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the IMP-H2O2 probe as a solid.

Structural and Photophysical Characterization:

The synthesized probe must be rigorously characterized to confirm its identity and photophysical properties.

  • Structural Validation: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure.

  • Photophysical Analysis: Dissolve the purified probe in a suitable buffer (e.g., PBS, pH 7.4) with a small amount of co-solvent like DMSO. Measure the following properties before and after the addition of H₂O₂.

PropertyIMP-H2O2 (Before H₂O₂)Product (After H₂O₂)Rationale
λabs (max) ~350 nm~330 nmOxidation of boronate to phenol alters the electronic structure.
λem (max) ~450 nm (Weak)~420 nm (Strong)Cleavage of the boronate disrupts the ICT pathway, "turning on" fluorescence.
Quantum Yield (Φ) < 0.05> 0.50The phenolic product is a much more efficient emitter.
Appearance ColorlessBright Blue FluorescenceProvides a clear visual readout.

Application Protocol II: In Vitro and Live-Cell Detection of H₂O₂

This protocol describes how to use the synthesized IMP-H2O2 probe to detect H₂O₂ both in a cell-free system and within living cells.

Mechanism of Detection:

The detection mechanism relies on the selective oxidative cleavage of the boronate ester by H₂O₂. This reaction transforms the boronate into a phenol. This structural change alters the intramolecular charge transfer (ICT) characteristics of the molecule, converting the weakly fluorescent probe into a highly fluorescent product, resulting in a "turn-on" signal.

G Probe IMP-H2O2 Probe Pinacol Boronate Ester Weak Fluorescence Product Phenolic Product Hydroxyl Group Strong Fluorescence Probe->Product Oxidative Cleavage Analyte H₂O₂ Analyte->Product

"Turn-on" fluorescence detection mechanism.
A. In Vitro Fluorometric Assay:
  • Stock Solution: Prepare a 1 mM stock solution of IMP-H2O2 in DMSO.

  • Working Solution: Dilute the stock solution to 10 µM in a suitable buffer (e.g., 10 mM PBS, pH 7.4).

  • Assay Setup: In a 96-well plate, add the 10 µM probe solution to each well.

  • Analyte Addition: Add varying concentrations of H₂O₂ (e.g., 0-100 µM) to the wells. Include control wells with other reactive oxygen species (e.g., O₂⁻, •OH) and common metal ions to test for selectivity.

  • Incubation: Incubate the plate at 37 °C for 30 minutes.

  • Measurement: Measure the fluorescence intensity using a plate reader with excitation set near 330 nm and emission collection centered around 420 nm.

  • Data Analysis: Plot the fluorescence intensity against the H₂O₂ concentration to determine the limit of detection (LOD).

B. Live-Cell Imaging Protocol:
  • Cell Culture: Plate cells (e.g., HeLa or RAW 264.7 macrophages) on glass-bottom dishes and culture until they reach 70-80% confluency.

  • H₂O₂ Stimulation (Optional): To visualize endogenous H₂O₂, stimulate the cells with an agent like Phorbol 12-myristate 13-acetate (PMA) for 30-60 minutes. For exogenous detection, prepare a fresh solution of H₂O₂ in cell culture media.

  • Probe Loading: Remove the culture medium and wash the cells with pre-warmed PBS. Add fresh medium containing 5-10 µM of IMP-H2O2 and incubate for 30 minutes at 37 °C in a 5% CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells twice with pre-warmed PBS to eliminate background fluorescence from excess probe.

  • Imaging: Add fresh imaging buffer (e.g., phenol red-free medium or HBSS) to the cells.

  • Microscopy: Visualize the cells using a fluorescence microscope equipped with a DAPI filter set (or similar UV-range excitation, e.g., ~340/20 nm excitation and ~430/50 nm emission). Acquire images from both control and H₂O₂-treated cells. A significant increase in blue fluorescence intensity in the treated cells indicates the presence of H₂O₂.[12]

References

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  • Title: Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells Source: PubMed Central URL:[Link]
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  • Title: A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ Source: RSC Advances URL:[Link]
  • Title: An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips Source: Sensors & Diagnostics (RSC Publishing) URL:[Link]
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  • Title: Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applic
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  • Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) Source: PubMed URL:[Link]
  • Title: Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Title: Fluorescence switching of imidazo[1,5-a]pyridinium ions: pH-sensors with dual emission p
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Application Notes and Protocols for Site-Specific Protein Labeling with 2-Bromo-6-methoxyimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Protein Bioconjugation

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and chemical biology.[1][2] Its derivatives are known for a wide range of biological activities and have been explored as kinase inhibitors, anti-cancer agents, and fluorescent probes.[3][4][5] The inherent fluorescence of many imidazopyridine derivatives makes them particularly attractive for bioimaging applications.[2] This application note details a methodology for the site-specific labeling of proteins using 2-Bromo-6-methoxyimidazo[1,2-a]pyridine derivatives, leveraging the reactivity of the bromo-substituent for covalent modification of specific amino acid residues. This approach offers a robust strategy for introducing probes, tags, or other functionalities onto a protein of interest, enabling a deeper understanding of its function, localization, and interactions.

The core principle of this labeling strategy lies in the nucleophilic substitution reaction between the electron-deficient carbon atom bearing the bromine on the imidazopyridine ring and a nucleophilic amino acid side chain on the protein. The methoxy group at the 6-position can modulate the electronic properties and potentially the fluorescence of the imidazopyridine core.[6]

Mechanism of Action: Targeted Alkylation of Nucleophilic Amino Acids

The primary mechanism for labeling proteins with this compound is through nucleophilic substitution. The bromine atom at the 2-position of the imidazo[1,2-a]pyridine ring renders this position susceptible to attack by nucleophilic residues on the protein surface.

Mechanism Protein Protein with Nucleophilic Residue (Nu:) TransitionState Transition State Protein->TransitionState Nucleophilic Attack Label 2-Bromo-6-methoxy- imidazo[1,2-a]pyridine Label->TransitionState LabeledProtein Labeled Protein TransitionState->LabeledProtein C-Nu Bond Formation Bromide Br- TransitionState->Bromide Leaving Group Departure

Caption: Proposed mechanism of protein labeling.

The most likely amino acid targets for this reaction are those with highly nucleophilic side chains, primarily:

  • Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (S-). Cysteine alkylation is a widely used and highly efficient method for site-specific protein modification.[7]

  • Histidine: The imidazole side chain of histidine can also act as a nucleophile, particularly at nitrogen atoms. Affinity labeling studies have demonstrated the alkylation of histidine residues in protein active sites.[8][9]

  • Lysine: The primary amine (-NH2) of the lysine side chain is another potential nucleophilic site. However, its reactivity is generally lower than that of cysteine and is highly pH-dependent.[10][11]

  • Methionine: The thioether side chain of methionine has been shown to be susceptible to alkylation under specific conditions, though it is generally less reactive than cysteine.[5][12][13]

The selectivity of the labeling reaction can be controlled by carefully optimizing the reaction conditions, most notably the pH.

Experimental Protocols

PART 1: Preparation of Reagents and Protein

1.1. Reagent Preparation:

  • Labeling Stock Solution: Dissolve this compound in a minimal amount of a water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Reaction Buffers: The choice of buffer is critical for controlling the pH and, consequently, the selectivity of the labeling reaction.

    • For Cysteine-Selective Labeling: A phosphate or HEPES buffer at a pH range of 7.0-8.5 is recommended. The basic pH promotes the formation of the more nucleophilic thiolate anion of cysteine.

    • For Histidine/Lysine Labeling: A bicarbonate or borate buffer with a pH of 8.0-9.0 may be more suitable to enhance the nucleophilicity of the imidazole and primary amine groups.

1.2. Protein Preparation:

  • Ensure the protein of interest is purified and in a suitable buffer that does not contain primary amines or thiols (e.g., Tris or buffers with DTT/BME should be avoided and exchanged for a compatible buffer via dialysis or size-exclusion chromatography).

  • The concentration of the protein should be determined accurately, for example, by measuring its absorbance at 280 nm. For optimal labeling, a protein concentration of at least 1-2 mg/mL is recommended.

PART 2: Protein Labeling Reaction

The following protocol is a general guideline and may require optimization for your specific protein and application.

2.1. Labeling Reaction Setup:

  • In a microcentrifuge tube, add the purified protein to the chosen reaction buffer to the desired final concentration.

  • If targeting cysteine residues that may be involved in disulfide bonds, pre-treat the protein with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) at a final concentration of 0.5-1 mM and incubate for 30 minutes at room temperature. TCEP is compatible with many labeling chemistries and does not need to be removed before adding the labeling reagent.

  • Add the this compound stock solution to the protein solution. The molar excess of the labeling reagent over the protein will depend on the reactivity of the target residue and the desired degree of labeling. A starting point of 10-20 fold molar excess is recommended.

Table 1: Recommended Starting Conditions for Protein Labeling

ParameterRecommended RangeRationale
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics.
Labeling Reagent Molar Excess 10-50xBalances labeling efficiency with the risk of non-specific modification and protein precipitation.
Reaction Buffer Phosphate, HEPES, BicarbonateChoice depends on the target amino acid and desired pH.
pH 7.0-9.0Higher pH increases the nucleophilicity of cysteine, histidine, and lysine.
Reaction Temperature 4°C to Room TemperatureLower temperatures can help maintain protein stability.
Reaction Time 1 hour to overnightOptimization is required; can be monitored by mass spectrometry.

2.2. Incubation:

  • Incubate the reaction mixture at the chosen temperature with gentle mixing. Reaction times can vary from 1 hour to overnight. For initial experiments, it is advisable to take aliquots at different time points to determine the optimal reaction time.

PART 3: Purification of the Labeled Protein

After the incubation period, it is essential to remove the unreacted labeling reagent.

3.1. Removal of Excess Labeling Reagent:

  • Size-Exclusion Chromatography (SEC): This is the most common and effective method. Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer for your protein. The labeled protein will elute in the void volume, while the smaller, unreacted labeling reagent will be retained.

  • Dialysis: Dialyze the reaction mixture against a large volume of the desired storage buffer with several buffer changes over 24-48 hours.

Workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_analysis Analysis ProteinPrep Protein Preparation (Buffer Exchange, Concentration) Reaction Labeling Reaction (Protein + Labeling Reagent) ProteinPrep->Reaction ReagentPrep Reagent Preparation (Stock Solution) ReagentPrep->Reaction Purification Purification (SEC or Dialysis) Reaction->Purification Analysis Characterization (Mass Spec, SDS-PAGE, etc.) Purification->Analysis

Caption: Experimental workflow for protein labeling.

Characterization of Labeled Proteins

Confirmation of successful labeling and determination of the degree of labeling are crucial next steps.

  • Mass Spectrometry (MS): This is the most definitive method to confirm covalent modification.[14][15][16]

    • Intact Protein Analysis: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry of the intact protein can determine the mass shift corresponding to the addition of the this compound moiety (Molecular Weight: 227.06 g/mol minus HBr).[6]

    • Peptide Mapping: To identify the specific site(s) of labeling, the labeled protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

  • SDS-PAGE: The labeled protein can be visualized by Coomassie blue staining or, if the imidazopyridine derivative is fluorescent, by in-gel fluorescence imaging. A slight shift in the apparent molecular weight may be observed.

  • UV-Vis Spectroscopy: If the labeling reagent has a distinct absorbance spectrum, the degree of labeling can be estimated by measuring the absorbance of the protein at 280 nm and the absorbance of the label at its maximum wavelength.

Troubleshooting

Table 2: Troubleshooting Guide for Protein Labeling

IssuePossible CauseSuggested Solution
Low or No Labeling Inactive labeling reagent.Use a fresh stock solution of the labeling reagent.
Inaccessible or unreactive target residue.Denature the protein (if compatible with the experimental goals) to expose more residues. Consider engineering a more accessible cysteine or other reactive residue.
Incorrect pH.Optimize the pH of the reaction buffer to enhance the nucleophilicity of the target residue.[18]
Protein Precipitation High concentration of labeling reagent.Reduce the molar excess of the labeling reagent. Perform the reaction at a lower temperature (4°C).
Protein instability in the reaction buffer.Screen different buffer conditions for optimal protein stability.
Loss of Protein Activity Labeling of a critical residue in the active or binding site.Reduce the molar excess of the labeling reagent to favor modification of more accessible, less critical residues. If possible, use site-directed mutagenesis to remove reactive residues from critical regions or introduce them in non-essential areas.
Non-specific Labeling Reaction conditions are too harsh (e.g., high pH, long incubation time).Reduce the pH, reaction time, or temperature. Optimize the molar excess of the labeling reagent.

Conclusion

The use of this compound derivatives provides a valuable tool for the site-specific labeling of proteins. By carefully controlling the reaction conditions, particularly the pH, selective modification of nucleophilic amino acid residues can be achieved. This methodology opens up avenues for a wide range of applications, from studying protein structure and function to the development of novel protein-based therapeutics and diagnostics. The protocols and guidelines presented here offer a solid foundation for researchers to successfully implement this labeling strategy in their own work.

References

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Method for Purifying 2-Bromo-6-methoxyimidazo[1,2-a]pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Abstract

This comprehensive application note provides detailed protocols for the purification of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine, a key intermediate in pharmaceutical synthesis and drug development. Recognizing the stringent purity requirements for such compounds, this guide outlines two primary, field-proven methodologies: recrystallization and silica gel column chromatography. The document delves into the rationale behind procedural steps, discusses common impurities, and offers troubleshooting guidance to empower researchers in achieving high-purity material. All protocols are designed to be self-validating, ensuring reproducibility and reliability in a laboratory setting.

Introduction: The Importance of Purity

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its structural motif is a common feature in a variety of biologically active molecules. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact reaction kinetics, and complicate the purification of downstream products, ultimately affecting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides robust and validated methods to ensure the high purity of this compound, suitable for demanding research and development applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₇BrN₂O[1]
Molecular Weight 227.06 g/mol [1]
Appearance Solid[1]
CAS Number 1042141-33-2[1]

Note: Solubility should be experimentally determined in various solvents to optimize purification conditions.

Understanding Potential Impurities

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound[2]. Based on this common synthetic route, potential impurities in a crude sample of this compound may include:

  • Unreacted Starting Materials: 2-Amino-6-methoxypyridine and the bromo-acetylating reagent.

  • Side-Products: Isomeric products or compounds resulting from over-bromination or other side reactions.

  • Residual Solvents and Reagents: Solvents used in the synthesis and any excess reagents or catalysts.

The choice of purification method will depend on the nature and polarity of these impurities relative to the desired product.

Purification Methodologies

Two primary methods have been established as effective for the purification of this compound and related analogs: recrystallization and column chromatography.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent system at varying temperatures. For structurally similar compounds, mixed solvent systems involving ethyl acetate and hexane have proven effective[3]. Acetonitrile has also been successfully used for the recrystallization of a related derivative[4].

  • Solvent Selection: Begin by determining the optimal ratio of ethyl acetate to n-hexane. A good starting point is a 1:1 (v/v) mixture[3].

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Induce Cloudiness: While the solution is still hot, slowly add n-hexane until a slight turbidity (cloudiness) persists.

  • Re-dissolution: If necessary, add a minimal amount of hot ethyl acetate dropwise until the solution becomes clear again.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Recrystallization_Workflow A Crude Product B Dissolve in min. hot EtOAc A->B C Add n-Hexane (induce turbidity) B->C D Slow Cooling (Crystallization) C->D E Vacuum Filtration D->E F Wash with cold n-Hexane E->F G Dry under Vacuum F->G H Pure Crystals G->H

Caption: Workflow for Recrystallization.

Method 2: Silica Gel Column Chromatography

For mixtures with impurities of similar solubility or for obtaining exceptionally high purity, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase. For bromo-pyridine derivatives, a common and effective eluent system is a gradient of ethyl acetate in hexane[5][6].

  • TLC Analysis: Before performing the column, determine the optimal eluent system using Thin Layer Chromatography (TLC). Test various ratios of hexane and ethyl acetate to find a system that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).

    • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Adsorb the dissolved sample onto a small amount of silica gel, then evaporate the solvent.

    • Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. The specific gradient will depend on the TLC analysis.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation A Crude Product B TLC Analysis (Determine Eluent) A->B C Pack Silica Gel Column B->C D Load Sample C->D E Elute with Hexane/ EtOAc Gradient D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: Workflow for Column Chromatography.

Troubleshooting

IssuePotential CauseRecommended Solution
Oiling out during recrystallization Solvent cools too quickly; compound is too soluble.Allow the solution to cool more slowly; try a different solvent system with lower solvent power.
Poor recovery from recrystallization Compound is too soluble in the cold solvent.Use a less polar solvent or a different solvent mixture; ensure the minimum amount of hot solvent was used for dissolution.
Poor separation in column chromatography Incorrect eluent system; column overloading.Re-optimize the eluent system using TLC; use a larger column or less crude material.
Peak tailing in column chromatography Strong interaction of the basic nitrogen with acidic silica.Add a small amount (0.1-1%) of a competing base like triethylamine to the eluent system[6].

Conclusion

The purification of this compound is a critical step in its utilization as a pharmaceutical intermediate. Both recrystallization and silica gel column chromatography are highly effective methods for achieving the desired purity. The choice between these methods will depend on the specific impurity profile of the crude material and the required final purity. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and reproducibly obtain high-purity this compound for their drug discovery and development endeavors.

References

  • PubChem. (n.d.). 2-Bromo-6-methoxypyridine.
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  • IUCr Journals. (2025). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate.
  • MDPI. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving yield and overcoming common challenges in this synthesis. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, providing foundational knowledge for planning and execution.

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and robust method involves a two-step sequence:

  • Cyclization: A condensation reaction between 2-amino-5-methoxypyridine and an α-halo-carbonyl compound, typically chloroacetaldehyde or bromoacetaldehyde, to form the 6-methoxyimidazo[1,2-a]pyridine core. This is a variation of the classic Tschitschibabin reaction.[1][2]

  • Bromination: Subsequent electrophilic bromination of the imidazo[1,2-a]pyridine ring, most commonly at the C2 position, using an electrophilic bromine source like N-Bromosuccinimide (NBS). The electron-rich nature of the imidazole ring directs bromination to this position.[3]

Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for the bromination step?

NBS is a highly effective and convenient reagent for the selective bromination of electron-rich aromatic heterocycles.[3] Its advantages include:

  • Safety and Handling: As a solid, NBS is safer and easier to handle than liquid bromine.

  • Selectivity: It provides excellent regioselectivity for the desired C2 position, minimizing the formation of over-brominated or otherwise substituted byproducts.

  • Mild Conditions: The reaction can often be carried out under mild conditions (e.g., room temperature) in solvents like acetonitrile or DMF, which helps to prevent degradation of the starting material and product.[4] The byproduct, succinimide, is typically easy to remove during workup.

Q3: What are the critical parameters to control during the initial cyclization reaction?

The cyclization step is crucial for the overall yield. Key parameters include:

  • Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to polymerization of the aldehyde reagent or decomposition. A typical range is 25-50°C.[5]

  • Base: A base, such as sodium bicarbonate or triethylamine, is often used to neutralize the HBr or HCl generated during the reaction, driving the equilibrium towards the product.[5]

  • Solvent: Solvents like ethanol, methanol, or even water can be used. The choice depends on the specific aldehyde equivalent used and the desired reaction temperature.[5][6]

Q4: How can I effectively monitor the progress of both the cyclization and bromination reactions?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes mixture) to resolve the starting materials, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can aid in identifying spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to confirm the masses of the species present in the reaction mixture.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted to directly address problems you may encounter during the synthesis.

Problem 1: Consistently low yield in the final this compound product.

Low yield is a frequent issue that can stem from several factors throughout the two-step synthesis.

Workflow for Diagnosing Low Yield

cluster_cyclization Cyclization Troubleshooting cluster_bromination Bromination Troubleshooting start Low Final Yield Observed check_cyclization Analyze Cyclization Step (TLC/LC-MS) start->check_cyclization check_bromination Analyze Bromination Step (TLC/LC-MS) start->check_bromination cyclization_incomplete Incomplete Reaction? check_cyclization->cyclization_incomplete cyclization_side_products Multiple Side Products? check_cyclization->cyclization_side_products bromination_incomplete Unreacted Starting Material? check_bromination->bromination_incomplete bromination_side_products Multiple Spots (Di-bromo, etc.)? check_bromination->bromination_side_products sol_reagents Solution: - Check purity of 2-amino-5-methoxypyridine. - Use fresh chloroacetaldehyde. cyclization_incomplete->sol_reagents sol_conditions Solution: - Optimize temperature (40-50°C). - Increase reaction time. - Ensure adequate base (e.g., NaHCO3). cyclization_incomplete->sol_conditions cyclization_side_products->sol_conditions sol_nbs Solution: - Use fresh, high-purity NBS. - Add NBS portion-wise to control exotherm. bromination_incomplete->sol_nbs sol_stoich Solution: - Check stoichiometry (1.0-1.1 eq. NBS). - Run at lower temp (0°C to RT). - Monitor carefully with TLC. bromination_side_products->sol_stoich

Caption: Decision tree for troubleshooting low yield.

Potential Causes & Solutions Table

Potential Cause Underlying Reason Recommended Solution
Impure Starting Materials Impurities in 2-amino-5-methoxypyridine can inhibit the cyclization. Chloroacetaldehyde can polymerize on storage.Use recrystallized or column-purified 2-amino-5-methoxypyridine.[7][8] Use a freshly opened or prepared solution of chloroacetaldehyde.
Suboptimal Reaction Conditions (Cyclization) The reaction may be too slow at low temperatures or form side products at high temperatures. Insufficient base fails to neutralize acid byproduct.Screen temperatures between 25°C and 50°C.[5] Ensure at least one equivalent of a mild base like NaHCO₃ is used. Monitor by TLC to determine the optimal reaction time (typically 2-24 hours).[5]
Degradation of NBS N-Bromosuccinimide can degrade over time, especially if exposed to moisture or light, reducing its effective concentration.Use a fresh bottle of NBS or recrystallize old reagent from water. Store NBS in a desiccator, protected from light.
Incorrect Stoichiometry (Bromination) Using too little NBS will result in an incomplete reaction. Using a large excess can lead to di-brominated or other side products.Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of NBS for mono-bromination. Adding the NBS portion-wise can improve control.
Moisture in Reaction Water can react with NBS and other intermediates, leading to undesired byproducts and lower yields.Ensure all glassware is oven-dried. Use anhydrous solvents for the bromination step. Running the reaction under an inert atmosphere (Nitrogen or Argon) can be beneficial.[9]

Problem 2: The product is difficult to purify and shows persistent impurities in NMR.

This often indicates the presence of side products with similar polarity to the desired compound.

Q: My final product is a persistent oil or contains impurities after column chromatography. What can I do?

A: If standard silica gel chromatography is insufficient, consider the following strategies:

  • Recrystallization: The target compound, this compound, is a solid.[10] Recrystallization is a powerful purification technique. Try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and allowing it to cool slowly. A mixture of solvents like ethyl acetate/hexanes can also be effective.

  • Acid-Base Wash: During the workup, wash the organic layer containing your product with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. A subsequent wash with brine will help remove residual water.

  • Alternative Chromatography: If co-elution is the problem, try a different stationary phase. If you used silica, consider alumina (basic or neutral). Reverse-phase chromatography (C18) can also be effective for separating compounds with different polarities.

Optimized Experimental Protocol

This protocol synthesizes insights from various sources to provide a robust starting point for your experiments.

Overall Synthesis Workflow

Caption: Optimized two-step synthesis workflow.

Step 1: Synthesis of 6-Methoxyimidazo[1,2-a]pyridine
  • To a round-bottom flask, add 2-amino-5-methoxypyridine (1.0 eq.), sodium bicarbonate (1.5 eq.), and ethanol (approx. 0.2 M concentration).

  • Begin stirring the suspension. Slowly add a 40% aqueous solution of chloroacetaldehyde (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 45-50°C and stir for 12-24 hours. Monitor the reaction's completion by TLC (disappearance of the aminopyridine spot).

  • Once complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be used in the next step without further purification if it is reasonably clean by TLC/NMR.

Step 2: Synthesis of this compound
  • Dissolve the crude 6-methoxyimidazo[1,2-a]pyridine (1.0 eq.) in anhydrous acetonitrile (approx. 0.1 M).

  • Cool the solution in an ice bath to 0°C.

  • Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor consumption of the starting material by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product as a solid.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Bland, D. C., et al. (2019). Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers, 6(11), 1774-1779.
  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines.
  • Yadav, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38045-38056.
  • ResearchGate. (n.d.). Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.
  • Yadav, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7595.
  • Khan, M. T. H. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-179.
  • Wang, Y., et al. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Journal of Computational Chemistry, 39(27), 2324-2332.
  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404.
  • ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Google Patents. (n.d.). US6384226B2 - Process for the preparation of 2-phenyl-imidazo [1, 2-a] pyridine-3-acetamides.
  • ResearchGate. (2025). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.
  • ThaiJO. (n.d.). An Efficient Synthesis of Imidazo[1,2-a]pyridines.
  • ResearchGate. (n.d.). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine.
  • Amerigo Scientific. (n.d.). This compound.

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Technical Support Center: Purification of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the purification of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine (CAS No. 1042141-33-2).[1] Our goal is to provide practical, experience-driven advice to help you achieve high purity for your downstream applications.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of the imidazo[1,2-a]pyridine scaffold typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2] Impurities in your crude product will likely originate from starting materials, side reactions, or subsequent degradation.

Table 1: Common Potential Impurities and Their Origins
Impurity TypePotential Structure/CompoundLikely OriginRecommended Initial Action
Unreacted Starting Material 2-Amino-5-methoxypyridineIncomplete reaction.Aqueous wash or extraction.
Unreacted Starting Material Bromoacetaldehyde or equivalentIncomplete reaction; excess reagent.Aqueous wash or silica gel chromatography.
Side Product Poly-brominated speciesExcess brominating agent during synthesis.Column chromatography.
Side Product N-oxide derivativesUnwanted oxidation of the pyridine nitrogen.[3]Careful control of oxidants during synthesis; reductive workup or chromatography.
Side Product RegioisomersNon-selective reaction if substituted 2-aminopyridine is used.Column chromatography is often effective for isomer separation.
Process Impurity Residual Solvent (e.g., DMF, Ethanol)Incomplete removal during workup.Drying under high vacuum.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to assess the purity of my crude this compound?

A1: Always begin with a simple analytical technique. We recommend Thin Layer Chromatography (TLC) to visualize the number of components in your crude mixture. Following that, a proton NMR (¹H NMR) spectrum will provide structural confirmation and reveal the presence of major impurities. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard for heterocyclic compounds.[4]

Q2: My crude product is a dark oil instead of the expected solid. What does this indicate?

A2: An oily product often suggests the presence of significant impurities or residual solvent that is depressing the melting point.[5] Attempting to triturate the oil with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization of the desired product. If this fails, the material should be subjected to column chromatography.

Q3: Is this compound sensitive to any particular conditions?

A3: While specific stability data is limited, the imidazo[1,2-a]pyridine core is generally stable. However, like many halogenated heterocycles, it can be sensitive to strong light and prolonged exposure to strong acids or bases. For long-term storage, we recommend keeping the solid compound in a cool, dark place under an inert atmosphere.

Q4: Can I use an acid/base extraction to purify my compound?

A4: Yes, this can be an effective initial cleanup step. The imidazo[1,2-a]pyridine nitrogen atoms are basic and can be protonated. You can dissolve the crude material in a non-polar organic solvent (e.g., dichloromethane), extract with a dilute aqueous acid (e.g., 1M HCl) to move the product to the aqueous layer, wash the organic layer to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaHCO₃) and re-extract the purified product back into an organic solvent.

Section 3: Troubleshooting and Purification Protocols

This section provides detailed protocols and troubleshooting guides for the most common purification challenges.

Workflow for Purification and Analysis

The general workflow involves isolating the crude product, performing an initial purification, assessing purity, and conducting further purification if necessary.

Purification Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Analysis Reaction Crude Reaction Mixture Workup Aqueous Workup / Extraction Reaction->Workup Crude Crude Product (Solid/Oil) Workup->Crude TLC TLC Check Crude->TLC Recrystallization Recrystallization HPLC HPLC Analysis Recrystallization->HPLC Chromatography Column Chromatography Chromatography->HPLC TLC->Recrystallization One Major Spot TLC->Chromatography Multiple Spots HPLC->Chromatography Purity <98% NMR NMR Spectroscopy HPLC->NMR Purity >98% Final Pure Product (>98%) NMR->Final

Caption: General purification and analysis workflow.

Troubleshooting Guide: Interpreting Analytical Data

Use this decision tree to diagnose issues based on your analytical results.

Troubleshooting Guide cluster_nmr NMR Analysis cluster_hplc HPLC Analysis Start Purity Issue Detected NMR_Check Analyze ¹H NMR Spectrum Start->NMR_Check HPLC_Check Analyze HPLC Chromatogram Start->HPLC_Check Grease Broad singlets at ~1.2, ~0.8 ppm? NMR_Check->Grease Solvent Peaks for common solvents (DCM, EtOAc, Hex)? NMR_Check->Solvent StartingMaterial Signals match starting materials? NMR_Check->StartingMaterial BroadPeak Main peak is broad or tailing? HPLC_Check->BroadPeak MultiplePeaks Multiple, well-resolved peaks? HPLC_Check->MultiplePeaks Sol_Grease Indicates silicone grease. Re-purify avoiding grease. Grease->Sol_Grease Yes Sol_Solvent Residual solvent. Dry under high vacuum. Solvent->Sol_Solvent Yes Sol_SM Incomplete reaction. Re-purify via column chromatography. StartingMaterial->Sol_SM Yes Sol_Broad Poor chromatography. Optimize method (pH, gradient) or check for degradation. BroadPeak->Sol_Broad Yes Sol_Multiple Presence of side products or isomers. Purify via column chromatography or recrystallization. MultiplePeaks->Sol_Multiple Yes

Caption: Troubleshooting decision tree for purity issues.

Protocol 1: Purification by Column Chromatography

Column chromatography is the most versatile method for separating a wide range of impurities.[5][6] Silica gel is the recommended stationary phase.

1. Preparation:

  • Stationary Phase: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in your starting mobile phase (e.g., 100% hexanes).

  • Column Packing: Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

2. Elution:

  • Begin elution with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A gradient elution is typically more effective than an isocratic one.

  • Collect fractions and monitor them by TLC to identify which ones contain your desired product.

3. Isolation:

  • Combine the pure fractions as identified by TLC.

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

  • Dry the final product under high vacuum to remove any residual solvent.

4. Verification:

  • Confirm purity using HPLC and ¹H NMR. The final product should appear as a single spot on TLC in multiple solvent systems.

Table 2: Recommended Solvent Systems for Column Chromatography
Polarity of ImpuritiesStarting Eluent (v/v)Final Eluent (v/v)Rationale
Non-polar 100% Hexanes80:20 Hexanes:Ethyl AcetateAllows for strong retention of the polar product while eluting non-polar impurities first.
Moderately Polar 95:5 Hexanes:Ethyl Acetate50:50 Hexanes:Ethyl AcetateGood starting point for general purification of imidazo[1,2-a]pyridines.[6][7]
Polar (e.g., N-oxides) 100% Dichloromethane95:5 Dichloromethane:MethanolA more polar system is needed to elute the highly polar product and separate it from very polar impurities.[8]
Protocol 2: Purification by Recrystallization

Recrystallization is an excellent method for removing small amounts of impurities from a solid product, provided a suitable solvent can be found. A patent for the closely related 6-bromoimidazo[1,2-a]pyridine specifies an ethyl acetate/n-hexane mixture, which is an excellent starting point.[9]

1. Solvent Selection:

  • The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.

  • Test small amounts of your product in various solvents (see Table 3) to find the best candidate or solvent pair.

2. Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum.

3. Verification:

  • Check the melting point of the crystals; a sharp melting range indicates high purity. Confirm final purity by HPLC and NMR.

Table 3: Suggested Solvents for Recrystallization
Solvent/SystemTypeComments
Ethyl Acetate / Hexanes Solvent PairExcellent starting choice. Dissolve in hot ethyl acetate, then add hexanes until cloudy.[9]
Ethanol / Water Solvent PairUseful for moderately polar compounds. Dissolve in hot ethanol, add water until persistent turbidity appears.[10]
Acetonitrile Single SolventCan be effective for compounds with moderate solubility.[11]
Isopropanol Single SolventA good alternative to ethanol.
Protocol 3: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of your final product.

1. Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound absorbs, typically around 254 nm or 280 nm.[4]

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of your compound in acetonitrile or methanol at approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.[4]

3. Data Analysis:

  • Purity is calculated as the area of the main product peak as a percentage of the total area of all peaks in the chromatogram. For accurate results, ensure that all impurity peaks are well-resolved from the main peak.

References

  • BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Kaoua, R., et al. (2020). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate.
  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents.
  • Sigma-Aldrich. (n.d.). This compound.
  • Guchhait, S. K., et al. (2012). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.
  • BIO Web of Conferences. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde. BenchChem Technical Support.
  • IUCr Journals. (2025). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate.
  • MDPI. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods. BenchChem Technical Support.
  • MDPI. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction.
  • PLoS ONE. (2015). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB.
  • ChemicalBook. (2020). 6-Bromoimidazo[1,2-a]pyridine synthesis.
  • Sciforum. (2019). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction†.
  • Amerigo Scientific. (n.d.). This compound.

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Technical Support Center: Navigating the Solution Stability of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-6-methoxyimidazo[1,2-a]pyridine. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its prevalence in a wide range of biologically active compounds and approved drugs.[1][2] However, like many complex organic molecules, its stability in solution can be a critical factor for experimental success, reproducibility, and scale-up.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you anticipate and manage potential stability issues, ensuring the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound.

Q1: What is the general stability of this compound?

A1: As a solid, this compound is a stable compound when stored correctly.[3] In solution, its stability is highly dependent on the solvent, pH, temperature, and exposure to light and oxygen. The imidazo[1,2-a]pyridine core is generally robust, but the presence of the bromo and methoxy substituents introduces specific potential liabilities, primarily related to susceptibility to nucleophilic attack, oxidation, and acid-catalyzed hydrolysis under certain conditions.

Q2: What are the recommended storage conditions for the solid compound and its solutions?

A2:

  • Solid Form: The compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[4][5] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

  • In Solution: Stock solutions should ideally be prepared fresh for each experiment. If storage is necessary, solutions should be kept at low temperatures (-20 °C or -80 °C), protected from light (e.g., in amber vials), and blanketed with an inert gas. Avoid repeated freeze-thaw cycles.

Q3: Which solvents are recommended for dissolution and long-term storage?

A3: The choice of solvent is critical. Aprotic solvents are generally preferred over protic ones for minimizing degradation.

SolventSuitability for ReactionsSuitability for Storage (Short-Term, <-20°C)Notes
Dimethyl Sulfoxide (DMSO) HighModerateHygroscopic; can absorb water which may lead to hydrolysis over time. Use anhydrous grade.
N,N-Dimethylformamide (DMF) HighModerateCan degrade to form dimethylamine, a nucleophile. Use high-purity, anhydrous grade.
Dichloromethane (DCM) HighPoorVolatile. Can contain acidic impurities. Not recommended for storing solutions.
Tetrahydrofuran (THF) HighPoorCan form explosive peroxides upon exposure to air and light. Use fresh, stabilized grade.
Acetonitrile (ACN) ModerateGoodGenerally stable and a good choice for analytical purposes and storage if solubility permits.
Methanol / Ethanol Use with CautionPoorProtic nature may facilitate solvolysis or other degradation pathways, especially if acidic or basic contaminants are present.

Q4: What are the primary factors that can cause degradation in solution?

A4:

  • pH: Both strongly acidic and strongly basic conditions can promote degradation. Acidic conditions may lead to hydrolysis of the methoxy group or protonation of the pyridine nitrogen, potentially altering reactivity. Strong bases can promote deprotonation or other unwanted reactions.

  • Light: Like many heterocyclic aromatic compounds, this compound may be susceptible to photodecomposition. It is crucial to protect solutions from UV and ambient light.

  • Oxygen: The electron-rich imidazo[1,2-a]pyridine ring system can be susceptible to oxidation, especially in the presence of trace metals or upon photo-excitation. Degassing solvents and working under an inert atmosphere can mitigate this.

  • Temperature: Elevated temperatures accelerate all chemical reactions, including degradation. Reactions should be conducted at the lowest effective temperature, and solutions should be stored cold.

Section 2: Troubleshooting Guide: Common Experimental Issues

This section provides a problem-and-solution framework for issues that may arise during experimentation.

Problem: My reaction yield is significantly lower than expected, and I suspect starting material degradation.

Potential Cause: The this compound in your stock solution may have degraded prior to or during the reaction. This is common if the solution was stored for an extended period, exposed to light, or prepared in a suboptimal solvent.

Troubleshooting Workflow:

start Low Reaction Yield check_sm 1. Verify Starting Material Purity (NMR, LC-MS of fresh solution) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok OK sm_bad Impurity Detected check_sm->sm_bad Not OK check_conditions 2. Review Reaction Conditions sm_ok->check_conditions Next Step prep_fresh Prepare Fresh Stock Solution (See Protocol 3.1) sm_bad->prep_fresh Action re_run Re-run Experiment prep_fresh->re_run cond_solvent Is the solvent appropriate? (Aprotic, Anhydrous) check_conditions->cond_solvent cond_atm Is the reaction under inert gas? (N2 or Ar) check_conditions->cond_atm cond_light Is the reaction protected from light? check_conditions->cond_light optimize 3. Optimize Protocol: - Use anhydrous, degassed solvent - Run under inert atmosphere - Wrap flask in foil cond_solvent->optimize If No cond_atm->optimize If No cond_light->optimize If No optimize->re_run Action

Caption: Troubleshooting workflow for low reaction yields.

Solutions:

  • Always Prepare Fresh: The most reliable solution is to prepare a fresh solution of this compound immediately before use.

  • Solvent Purity: Use high-purity, anhydrous solvents. If using THF or ethers, check for peroxides. If using DMF or DMSO, use a recently opened bottle of anhydrous grade.

  • Inert Atmosphere: For sensitive reactions like cross-couplings, degas the solvent thoroughly (e.g., by sparging with argon for 15-30 minutes) and maintain a positive pressure of an inert gas throughout the experiment.

  • Confirm with Analysis: Before running a large-scale reaction, take a small aliquot of your prepared solution, quench it, and run a quick LC-MS or TLC to confirm the starting material is intact.

Problem: I'm observing new, unidentified peaks in my LC-MS or NMR after my solution sits for a few hours.

Potential Cause: The compound is degrading in the solution under your specific storage or experimental conditions. The new peaks are likely degradation products.

Plausible Degradation Pathways:

While specific degradation pathways for this exact molecule are not extensively published, we can hypothesize pathways based on the known chemistry of the imidazo[1,2-a]pyridine core and its substituents.[6][7]

cluster_main Plausible Degradation Pathways cluster_products Plausible Degradation Pathways parent 2-Bromo-6-methoxy- imidazo[1,2-a]pyridine p1 Debromination Product (Protic Solvent/H+) parent->p1 [H] p2 Hydrolysis Product (Acidic Conditions) parent->p2 H3O+ p3 N-Oxide Product (Oxidative Conditions) parent->p3 [O]

Caption: Hypothesized degradation pathways for the title compound.

Solutions:

  • Identify the Culprit (Forced Degradation): Perform a preliminary forced degradation study (see Protocol 3.2 ) to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light). This will help you identify the retention times and mass signals of potential degradation products, aiding in their identification in your experimental samples.

  • Minimize Incubation Time: Adjust your workflow to minimize the time the compound spends in solution before it is used or analyzed.

  • Buffer the Solution: If your reaction conditions are sensitive to pH drift or if you are using a protic solvent, consider using a non-nucleophilic buffer to maintain a stable pH.

Section 3: Protocols for Stability Assessment and Handling

These protocols are designed to be self-validating systems, empowering you to assess and control for stability within your own laboratory environment.

Protocol 3.1: Recommended Procedure for Preparing a Stock Solution
  • Preparation: Gently warm the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Inert Atmosphere: Perform all weighing and dissolution steps under a blanket of inert gas (Argon or Nitrogen), preferably in a glovebox or using Schlenk techniques.

  • Solvent: Use a brand new or recently opened bottle of high-purity, anhydrous solvent (e.g., DMSO or DMF).

  • Dissolution: Add the solvent to the solid via syringe. If needed, gently warm the vial (to no more than 40 °C) or use an ultrasonic bath to aid dissolution.

  • Storage: Immediately cap the vial, seal it with paraffin film, wrap it in aluminum foil to protect from light, and store it at -20 °C or below.

Protocol 3.2: Protocol for a Preliminary Forced Degradation Study

This study helps identify potential degradation products and sensitive conditions.

  • Prepare Stock: Prepare a ~1 mg/mL stock solution of the compound in acetonitrile.

  • Aliquot: Distribute the stock solution into five separate, amber LC vials.

  • Apply Stressors: Treat each vial as described in the table below. Include an untreated control vial stored at 4 °C.

VialStressorConditionTime
1Acid Hydrolysis Add 10 µL of 1M HCl.24 hours at 40 °C
2Base Hydrolysis Add 10 µL of 1M NaOH.24 hours at 40 °C
3Oxidation Add 10 µL of 3% H₂O₂.24 hours at RT
4Thermal No addition.24 hours at 60 °C
5Photolytic No addition. Place in a photostability chamber or ~20 cm from a UV lamp.24 hours at RT
  • Analysis: After the incubation period, neutralize the acid and base samples if necessary, then analyze all samples alongside the control by LC-MS.

  • Interpretation: Compare the chromatograms. Note the appearance of new peaks (degradants) and the reduction in the area of the parent peak. This provides a stability profile and helps identify the mass of likely impurities you might encounter in your experiments.

Section 4: Understanding the Chemistry of Instability

A deeper understanding of the molecule's structure can help predict its behavior.

  • The Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is electron-rich. The C3 position, in particular, is known to be susceptible to electrophilic attack.[8] The lone pair on the imidazole nitrogen (N1) is part of the aromatic system, while the pyridine nitrogen (N7) is basic and is the most likely site of protonation.

  • The 6-Methoxy Group (-OCH₃): This is an electron-donating group, which further increases the electron density of the pyridine ring system. While this can enhance stability in some contexts, it is also a potential site for acid-catalyzed hydrolysis to the corresponding 6-hydroxy derivative, especially under harsh conditions.

  • The 2-Bromo Group (-Br): The bromine atom at the 2-position is a key reactive handle for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.[9] However, this C-Br bond can also be a point of instability. It can be susceptible to nucleophilic displacement or reductive debromination, especially in the presence of reducing agents, certain catalysts, or under photolytic conditions.

By understanding these structural features, researchers can make more informed decisions about reaction conditions, solvent choices, and purification strategies to maximize success and ensure the integrity of their results.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1556-1571.
  • National Institutes of Health (NIH). (2012). Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. PMC.
  • ResearchGate. (n.d.). Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b.
  • National Institutes of Health (NIH). (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC.
  • ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.

Sources

how to increase the reactivity of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Bromo-6-methoxyimidazo[1,2-a]pyridine. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic building block in their synthetic workflows. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1][2] The title compound, featuring a bromine atom at the C2-position and an electron-donating methoxy group at C6, is a key intermediate for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions.

However, the inherent electronic properties of the imidazo[1,2-a]pyridine ring system can present unique challenges. The C3 position is typically more susceptible to electrophilic attack, making the functionalization at C2 sometimes difficult.[3][4] Furthermore, the presence of nitrogen atoms in the heterocyclic core can lead to competitive coordination with metal catalysts, potentially inhibiting reactivity.[5][6]

This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions to enhance the reactivity and achieve your desired synthetic outcomes.

Troubleshooting Guides & FAQs

Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish, resulting in low yield and significant starting material recovery. What are the primary factors I should investigate?

This is a common issue stemming from the interplay between the substrate, catalyst, and reaction conditions. The imidazo[1,2-a]pyridine core, being electron-rich and containing a Lewis basic nitrogen, can act as a ligand for the palladium center, leading to catalyst deactivation.[5] Here’s a breakdown of probable causes and solutions:

1. Catalyst System (Palladium Source & Ligand): The choice of ligand is arguably the most critical factor in overcoming the inherent reactivity challenges.

  • The Problem: Standard, less bulky phosphine ligands (e.g., PPh₃) may not be sufficient to stabilize the active Pd(0) catalyst and promote the key steps of the catalytic cycle. The nitrogen at position 1 can coordinate to the metal, forming off-cycle, unreactive complexes.[6]

  • The Solution (Expertise & Experience): Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands are designed to address the challenges posed by heteroaromatic substrates.

    • Mechanism of Action: Bulky ligands (high "cone angle" or "percent buried volume") create a sterically hindered environment around the palladium atom.[7] This promotes the formation of monoligated, highly reactive L₁Pd(0) species, which readily undergo oxidative addition with the aryl bromide.[7] Their electron-donating nature increases the electron density on the palladium, which facilitates the oxidative addition step and stabilizes the resulting Pd(II) intermediate.[8]

    • Recommended Ligands: For both Suzuki-Miyaura and Buchwald-Hartwig aminations, the "Buchwald ligands" are industry-standard choices. Consider screening ligands such as XPhos, SPhos, and RuPhos. Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) that contain a 1:1 ratio of palladium to ligand often gives more reproducible results than generating the catalyst in situ.[9]

2. Base Selection: The base plays a crucial role in the catalytic cycle but is not a one-size-fits-all component.

  • The Problem: An inappropriate base can fail to facilitate the transmetalation step (Suzuki) or deprotonate the nucleophile (Buchwald-Hartwig), halting the cycle.

  • The Solution (Trustworthiness): The choice of base must be matched to the reaction type and substrate tolerance.

    • For Suzuki-Miyaura Reactions: Inorganic bases are standard. Start with K₂CO₃ or Cs₂CO₃. K₃PO₄ is a stronger base that can be effective for more challenging couplings. These are typically used in aqueous solvent mixtures.[10]

    • For Buchwald-Hartwig Aminations: Stronger, non-nucleophilic bases are required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[11] For very sensitive substrates where NaOt-Bu might be too harsh, a weaker base like K₂CO₃ or K₃PO₄ can be attempted, though this often requires higher temperatures and longer reaction times.[12]

3. Solvent and Temperature:

  • The Problem: Poor solubility of reagents or insufficient thermal energy can prevent the reaction from reaching completion.

  • The Solution: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are standard for cross-coupling reactions.[10] For Suzuki couplings, a mixture of an organic solvent with water (e.g., dioxane/H₂O) is often beneficial for dissolving the inorganic base. If the reaction is slow at standard temperatures (80-100 °C), consider increasing the temperature to 110-120 °C or employing microwave irradiation, which can dramatically reduce reaction times.[10]

Summary Table: Initial Troubleshooting Variables
ParameterRecommended Starting PointAlternative Options to ScreenRationale for Change
Pd Precatalyst XPhos Pd G3 (2 mol%)Pd(OAc)₂ / Ligand, Pd₂(dba)₃ / LigandPrecatalysts offer stability and reproducibility.[9]
Ligand XPhos, SPhosRuPhos, BrettPhos (for primary amines)[12]Bulky, electron-rich ligands accelerate catalysis.[7]
Base (Suzuki) K₂CO₃ (2-3 equiv)Cs₂CO₃, K₃PO₄Stronger base can facilitate transmetalation.
Base (Buchwald) NaOt-Bu (1.4 equiv)LHMDS, K₃PO₄Strong base needed for amine deprotonation.[11]
Solvent 1,4-Dioxane or TolueneDMF, THF, CPMEOptimize solubility and boiling point.
Temperature 100 °C80 °C, 120 °C, Microwave (130 °C)Overcome activation energy barrier.[10]
Question 2: How should I structure my experiment to efficiently optimize a challenging cross-coupling reaction with this substrate?

A systematic, data-driven approach is key. Avoid random "shotgun" screening. Instead, follow a logical progression, changing one variable at a time while analyzing the outcome.

Workflow for Reaction Optimization

G cluster_0 Phase 1: Catalyst System Screening cluster_1 Phase 2: Base & Solvent Optimization cluster_2 Phase 3: Final Parameter Tuning Start Baseline Condition: Pd₂(dba)₃ / XPhos K₂CO₃, Dioxane/H₂O, 100°C LigandScreen Screen Ligands: 1. XPhos 2. SPhos 3. RuPhos Start->LigandScreen Vary Ligand PrecatalystScreen Screen Precatalysts: 1. XPhos Pd G3 2. SPhos Pd G4 LigandScreen->PrecatalystScreen Select best ligand class BaseScreen Screen Bases: 1. K₂CO₃ 2. K₃PO₄ 3. Cs₂CO₃ PrecatalystScreen->BaseScreen Select best catalyst system SolventScreen Screen Solvents: 1. Dioxane/H₂O 2. Toluene 3. DMF BaseScreen->SolventScreen Select best base TempScreen Screen Temperature: 80°C, 100°C, 120°C SolventScreen->TempScreen Select best base/solvent combo Final Optimized Protocol TempScreen->Final

Caption: A systematic workflow for optimizing cross-coupling reactions.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol serves as a robust starting point for your optimization experiments.

  • Inert Atmosphere Setup: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add this compound (e.g., 114 mg, 0.5 mmol, 1.0 equiv), the desired arylboronic acid (1.2 equiv), and the selected base (e.g., K₂CO₃, 138 mg, 1.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 8.5 mg, 0.01 mmol, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 2.5 mL total).

  • Reaction Execution: Seal the vial and place it in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for the specified time (e.g., 2-16 hours). Monitor the progress by taking small aliquots and analyzing via TLC or LC-MS to check for the disappearance of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Question 3: I am observing protodebromination as a major side product. How can I suppress this unwanted reaction?

Protodebromination (the replacement of the bromine atom with hydrogen) is a common side reaction in cross-coupling, especially with electron-rich heteroaryles. It typically occurs when the desired catalytic turnover is slow, allowing side reactions to compete.

G ArPdLBr Ar-Pd(II)(L)-Br (Oxidative Addition Product) Transmetalation Transmetalation (with R-B(OH)₂) ArPdLBr->Transmetalation Desired Path (Fast) Protodebromination Protodebromination (with H⁺ source) ArPdLBr->Protodebromination Side Reaction (Slow) ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Product Desired Product Ar-R ReductiveElimination->Product SideProduct Side Product Ar-H Protodebromination->SideProduct

Caption: Competing pathways after oxidative addition.

Causality and Solutions:

  • Slow Transmetalation/Reductive Elimination: If the transmetalation or reductive elimination steps are slow, the Ar-Pd(II)-Br intermediate has a longer lifetime, increasing the chance of it reacting with trace proton sources (e.g., water, acidic impurities).

    • Solution: The goal is to accelerate the entire catalytic cycle. Using more electron-rich and bulky ligands is the most effective strategy.[5][8] A ligand like RuPhos is often superior for hindered couplings and can accelerate reductive elimination.[7]

  • Presence of Proton Sources: While obvious, ensuring truly anhydrous conditions is critical.

    • Solution: Use freshly distilled, anhydrous solvents. Dry bases (like K₂CO₃) in an oven before use. Run the reaction under a rigorously maintained inert atmosphere (argon is preferred over nitrogen).[11]

  • Inefficient Precatalyst Activation: If the active Pd(0) is not generated efficiently, the concentration of the catalyst in the cycle is low, slowing down the overall reaction.

    • Solution: Switch to a modern, well-defined palladacycle precatalyst (e.g., G3 or G4 type). These are designed for rapid and clean generation of the active L₁Pd(0) species upon exposure to the base.[9]

References
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synarchive.
  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. National Institutes of Health (NIH).
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Imidazo[1,2-b]pyridazines. XXIII Some 5-Deaza Analogues. Syntheses of Some 2-Aryl-6-(chloro, methoxy or unsubstituted)-3- (variously substituted)imidazo[1,2-a]pyridines and Their Affinity for Central and Mitochondrial Benzodiazepine Receptor. Australian Journal of Chemistry.
  • Cross-Coupling of Heteroatomic Electrophiles. National Institutes of Health (NIH).
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).
  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ScienceDirect.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate.
  • Electron rich, bulky ligands used in cross-coupling reactions. ResearchGate.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. PubMed.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
  • Bromination of imidazo[1,2-a]pyridines. ResearchGate.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
  • Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a ]pyrimidines and Pyrazolo[1,5 - a ]pyrimidines. ResearchGate.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Journal of Nanomaterials Chemistry.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central.

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Technical Support Center: Preventing Debromination of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-methoxyimidazo[1,2-a]pyridine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common and frustrating side reaction: the unintended loss of the bromine substituent (debromination or hydrodebromination). By understanding the underlying mechanisms and optimizing reaction parameters, you can significantly improve the yield and purity of your desired products.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1][2][3] The bromine atom at the 2-position serves as a crucial synthetic handle for introducing molecular diversity, most commonly through palladium-catalyzed cross-coupling reactions.[4][5][6][7] However, under certain conditions, this valuable functional group can be reductively cleaved, leading to the formation of the undesired 6-methoxyimidazo[1,2-a]pyridine byproduct. This guide will equip you with the knowledge to diagnose and prevent this issue in your experiments.

Troubleshooting Guide: Diagnosing and Solving Debromination

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Question 1: I'm observing significant debromination during my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). What are the most likely causes?

Answer: The observation of your debrominated byproduct in palladium-catalyzed reactions is a classic problem often referred to as hydrodehalogenation. This side reaction competes with your desired cross-coupling pathway. The primary culprits are typically related to your choice of reaction parameters, which can inadvertently generate a hydride source that reductively cleaves the C-Br bond.

Here are the key factors to investigate:

  • Suboptimal Ligand Choice: The phosphine ligand is not just an accessory; it critically modulates the reactivity of the palladium center. Bulky, electron-rich ligands are often employed to facilitate challenging cross-couplings, but an improper choice can sometimes favor side reactions.[8][9][10][11][12] For instance, certain bulky ligands might stabilize palladium-hydride intermediates, which are key species in the debromination pathway.

  • Inappropriate Base: The base is another critical parameter. While essential for the catalytic cycle (e.g., to activate the boronic acid in Suzuki coupling or deprotonate the amine in Buchwald-Hartwig amination), a strong or sterically hindered base can promote protonolysis of key intermediates or generate hydride sources.[12][13][14] The choice of base can significantly influence the prevalence of side reactions.[12]

  • High Reaction Temperature: Elevated temperatures can accelerate not only your desired reaction but also decomposition pathways and side reactions. Thermal decomposition of solvents, ligands, or substrates can generate hydride species that lead to debromination.

  • Presence of Protic Impurities or Hydride Sources: Trace amounts of water, alcohols, or other protic impurities in your solvents or reagents can serve as a proton source for hydrodebromination. Similarly, some reagents, like certain boronic acids or silanes, can act as hydride donors under specific conditions.[8][15]

Question 2: How can I specifically minimize debromination in a Suzuki-Miyaura coupling reaction?

Answer: Suzuki-Miyaura coupling is a workhorse reaction, but it's also a common scenario for observing debromination (hydrodebromination) of the aryl halide and a related side reaction, protodeboronation of the boronic acid partner.[8][14] The strategies to suppress these are often linked.

Here is a systematic approach to optimize your reaction:

  • Catalyst and Ligand Selection:

    • Rationale: The ligand's steric and electronic properties are paramount. Bulky, electron-rich ligands generally accelerate the oxidative addition and reductive elimination steps, which can outcompete the debromination pathway.[14]

    • Recommendation: Employ modern, well-defined catalyst systems. Pre-formed palladium(II) precatalysts with bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective for heteroaryl couplings.[12][16] These systems often show higher activity and selectivity compared to older catalysts like Pd(PPh₃)₄.

  • Base Selection:

    • Rationale: The base's strength and solubility are critical. A base that is too strong or has high solubility in the organic phase can accelerate side reactions.

    • Recommendation: Screen different bases. While strong bases like NaOtBu are common in some couplings, they can be detrimental. Consider switching to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or even KF, which has been shown to suppress side reactions with sterically hindered ligands.[12][15]

  • Solvent and Temperature Control:

    • Rationale: Anhydrous conditions are crucial. Water can be a proton source for the final step of hydrodebromination.[15][17] High temperatures can promote catalyst decomposition and other side reactions.

    • Recommendation: Use rigorously dried and degassed solvents. A mixture of a polar aprotic solvent like 1,4-dioxane or THF with a minimal amount of water is a common starting point, but for sensitive substrates, completely anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) might be beneficial.[17] Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., starting at 80 °C and adjusting as needed).

The following table summarizes recommended starting conditions for a Suzuki-Miyaura coupling to minimize debromination:

ParameterRecommended Starting PointRationale
Palladium Precatalyst Pd(OAc)₂ or a G3/G4 Buchwald Precatalyst (2-5 mol%)Provides a reliable source of active Pd(0). Precatalysts offer improved air stability and reaction initiation.
Ligand XPhos, SPhos, or other bulky biaryl phosphines (Ligand:Pd ratio of 2:1)Bulky, electron-rich ligands promote the desired coupling and can suppress side reactions.[12][14]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Moderately strong, often effective, and less prone to causing side reactions than alkoxides.[15]
Solvent Anhydrous, degassed 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OCommon solvent systems for Suzuki couplings. Ensure rigorous degassing to remove oxygen.[18]
Temperature 80-100 °CStart at a lower temperature and only increase if necessary to avoid thermal decomposition.[15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a robust starting point for coupling this compound with an arylboronic acid.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to the flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 15 minutes, then heat to 80-90 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the product spot. Note any formation of a lower Rf byproduct, which could be the debrominated compound.

  • Work-up: Once the reaction is complete, cool to room temperature and quench with water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can my purification method cause debromination?

A: While less common than during the reaction itself, some purification conditions can potentially lead to debromination. Acidic or basic conditions during work-up or chromatography on untreated silica gel can sometimes degrade sensitive heterocyclic compounds. If you suspect this is an issue, consider neutralizing the reaction mixture carefully before extraction and using silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) for chromatography.

Q2: What analytical techniques are best for detecting and quantifying debromination?

A:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It allows you to separate the desired product from the debrominated byproduct and confirm their identities by their mass-to-charge ratio. The debrominated product will have a mass that is ~79 and ~81 m/z units lighter than your starting material and product, corresponding to the loss of the two bromine isotopes.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In the ¹H NMR spectrum, the disappearance of the characteristic signals for the protons adjacent to the bromine atom and the appearance of a new signal in the aromatic region can indicate debromination.

  • GC-MS (Gas Chromatography-Mass Spectrometry): For relatively volatile compounds, GC-MS is also an excellent method for separation and identification.

Q3: How should I store this compound to ensure its stability?

A: While specific stability data is limited, it is best practice to store this compound in a tightly sealed container in a cool, dry, and dark place. Exposure to light, moisture, and air should be minimized. Storage under an inert atmosphere (e.g., in a desiccator or glovebox) is recommended for long-term stability.

Q4: I'm performing a Buchwald-Hartwig amination. Are the strategies to prevent debromination similar to those for Suzuki coupling?

A: Yes, the core principles are very similar. In Buchwald-Hartwig aminations, a strong base (often NaOtBu or LHMDS) is required to deprotonate the amine.[5][6][19] This strong basicity can increase the risk of debromination. Key optimization strategies include:

  • Ligand Choice: Use bulky, electron-rich ligands (e.g., Josiphos, XPhos) that are known to be effective for amination reactions.

  • Base Screening: While strong bases are often necessary, it's worth screening different options. Sometimes, a slightly weaker base like K₃PO₄ or Cs₂CO₃ can be sufficient and may reduce side reactions.

  • Temperature Control: As with Suzuki couplings, use the lowest effective temperature.

Visualizing the Problem: Debromination Pathways

To better understand the issue, it's helpful to visualize the competing chemical pathways. The following diagrams illustrate the desired cross-coupling reaction versus the undesired debromination side reaction.

G cluster_0 Desired Suzuki Coupling Pathway cluster_1 Undesired Debromination Pathway Ar-Br 2-Bromo-6-methoxy- imidazo[1,2-a]pyridine OxAdd Oxidative Addition Ar-Br->OxAdd Pd(0)L2 Pd(0) Catalyst Pd(0)L2->OxAdd Ar-Pd(II)-Br Ar-Pd(II)-Br Intermediate OxAdd->Ar-Pd(II)-Br Transmetalation Transmetalation (with R-B(OH)2 / Base) Ar-Pd(II)-Br->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Intermediate Transmetalation->Ar-Pd(II)-R RedElim Reductive Elimination Ar-Pd(II)-R->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Ar-R Desired Product RedElim->Ar-R Ar-Pd(II)-Br_side Ar-Pd(II)-Br Intermediate Hydride_Transfer Hydride Transfer / Protonolysis Ar-Pd(II)-Br_side->Hydride_Transfer Hydride_Source Hydride Source (e.g., H₂O, Base, Solvent) Hydride_Source->Hydride_Transfer Ar-Pd(II)-H Ar-Pd(II)-H Intermediate Hydride_Transfer->Ar-Pd(II)-H RedElim_side Reductive Elimination Ar-Pd(II)-H->RedElim_side Ar-H Debrominated Byproduct RedElim_side->Ar-H

Caption: Competing pathways: Suzuki coupling vs. Hydrodebromination.

Troubleshooting_Debromination start Debromination Observed? check_suzuki Reaction Type: Suzuki? start->check_suzuki Yes check_bh Reaction Type: Buchwald-Hartwig? start->check_bh No change_base Switch to weaker base (K₃PO₄, Cs₂CO₃, KF) check_suzuki->change_base Yes change_ligand Use bulky, electron-rich ligand (e.g., XPhos, SPhos) change_base->change_ligand lower_temp Lower reaction temperature (e.g., to 80 °C) change_ligand->lower_temp anhydrous Ensure anhydrous & degassed conditions lower_temp->anhydrous screen_base_bh Screen alternative bases (e.g., K₂CO₃, LHMDS) check_bh->screen_base_bh Yes screen_base_bh->change_ligand check_general General Checks

Caption: Decision tree for troubleshooting debromination.

References

  • Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2022).
  • Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2023).
  • Ser, C. T., et al. (2022).
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • Kovtonyuk, V. L., et al. (2018). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Ser, C. T., et al. (2022).
  • Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. ePrints Soton.
  • Cele, Z. E., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(45), 28235-28246.
  • Chemistry LibreTexts. (2023).
  • Yazyrlin, D. V., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 461-469.
  • ResearchGate. (2007).
  • ResearchGate. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [Link]
  • Wang, C., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115582.
  • Maji, M., & Dadhich, A. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • PubChem. (n.d.). 2-Bromoimidazo[1,2-a]pyridine. [Link]
  • Reddy, V. P., et al. (2017). Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2(6), 2737-2746.
  • Gergely, A., et al. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Molecules, 28(1), 227.
  • Ghosh, A., et al. (2021). A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization. New Journal of Chemistry, 45(31), 14041-14049.
  • ResearchGate. (2019).
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  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
  • Parasram, M., & Gevorgyan, V. (2017). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society, 139(36), 12553-12556.
  • Li, Y., et al. (2019).
  • Huang, B., et al. (2010). 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1679.
  • ResearchGate. (2017). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. [Link]

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Technical Support Center: Regioselective Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselectivity in this privileged heterocyclic scaffold. Imidazo[1,2-a]pyridines are foundational cores in numerous clinically used drugs, including Zolpidem, Alpidem, and Minodronic acid, making their efficient and selective synthesis a critical endeavor.[1][2]

The inherent electronic properties of the imidazo[1,2-a]pyridine ring system present a significant challenge: the C-3 position is the most nucleophilic and sterically accessible site, leading to a strong kinetic and thermodynamic preference for functionalization at this position.[3][4][5] Consequently, achieving substitution at other positions, such as C-2 or C-5, often requires specialized strategies and careful troubleshooting.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the common hurdles encountered during synthesis and functionalization.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each issue is presented with potential causes and actionable solutions based on established chemical principles and field-proven insights.

Issue 1: Poor or No Regioselectivity in Direct C-H Arylation (Mixture of C-3 and C-5/Other Isomers)

Symptom: You are attempting a direct C-H arylation and obtaining a mixture of regioisomers, with the desired isomer in low yield or inseparable from others. The C-3 arylated product is often the major, undesired byproduct when targeting other positions.

Potential Causes:

  • Default Reactivity: The intrinsic electronic nature of the imidazo[1,2-a]pyridine core strongly favors electrophilic or radical attack at the C-3 position.[4][5]

  • Incorrect Catalyst/Ligand System: For transition-metal-catalyzed reactions, the ligand choice is paramount for directing the reaction away from the default C-3 position.

  • Use of a Non-Directing Strategy: Attempting to functionalize positions other than C-3 without a directing group is often futile.[6]

Suggested Solutions:

  • For Exclusive C-3 Arylation: This is the most facile transformation. If you are getting mixtures, your conditions may be too harsh, leading to side reactions.

    • Catalyst System: A combination of Palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand like SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is highly effective for directing arylation specifically to the C-3 position with a wide range of aryl tosylates and mesylates.[7][8][9]

    • Reaction Conditions: Ensure anhydrous conditions and proper degassing to prevent catalyst deactivation. Pivalic acid (PivOH) is often a critical additive in these reactions.

  • For C-5 Arylation (Directing Group Strategy): To override the inherent C-3 reactivity, a directing group is mandatory.[6]

    • Install a Directing Group: A common strategy is to install a directing group, such as an N-methoxyamide, at the C-3 position.[6]

    • Perform Directed Arylation: Utilize a Rhodium(III) catalyst, which can coordinate with the directing group to facilitate C-H activation and arylation at the adjacent C-5 position.[6]

    • Remove the Directing Group: The directing group can be subsequently removed to yield the C-5 functionalized product.

Issue 2: Low Yield in Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

Symptom: Your three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide is providing the desired 3-aminoimidazo[1,2-a]pyridine in low yield.

Potential Causes:

  • Inefficient Catalyst: The GBB reaction typically requires a Brønsted or Lewis acid catalyst to activate the aldehyde and promote the cyclization cascade.[10] An incorrect choice or insufficient loading can stall the reaction.

  • Presence of Water: The reaction involves the formation of an imine intermediate, which is a condensation step. Excess water can shift the equilibrium backward, hindering the reaction.

  • Sub-optimal Reaction Conditions: Temperature and reaction time can be critical, especially for less reactive substrates.

Suggested Solutions:

  • Catalyst Optimization:

    • Screen common Lewis acids like Sc(OTf)₃, Y(OTf)₃, or Brønsted acids like p-toluenesulfonic acid (p-TsOH).[11][12]

    • In some cases, a simple catalyst like ammonium chloride (NH₄Cl) under microwave irradiation can be effective and is an eco-friendly option.[13]

  • Water Removal:

    • Add a dehydrating agent such as trimethyl orthoformate.[11]

    • Perform the reaction in a solvent that allows for azeotropic removal of water using a Dean-Stark apparatus.

  • Energy Input:

    • Employ microwave irradiation. This technique is well-documented to significantly reduce reaction times and improve yields for the GBB reaction.[13][14][15]

    • Conventional heating at reflux in a suitable solvent (e.g., methanol, ethanol, or toluene) is also effective, but may require longer reaction times.[16]

Troubleshooting Workflow for GBB Reactions

GBB_Troubleshooting start Low Yield in GBB Reaction cause1 Potential Cause: Inefficient Catalyst start->cause1 cause2 Potential Cause: Water Interference start->cause2 cause3 Potential Cause: Sub-optimal Energy Input start->cause3 sol1 Solution: Screen Lewis/Brønsted acids (Sc(OTf)3, p-TsOH) Use NH4Cl for greener conditions cause1->sol1 Optimize Catalysis sol2 Solution: Add dehydrating agent (e.g., trimethyl orthoformate) Use Dean-Stark for azeotropic removal cause2->sol2 Remove Water sol3 Solution: Employ microwave irradiation for speed and efficiency Optimize conventional heating (temperature/time) cause3->sol3 Adjust Conditions

Caption: Troubleshooting flowchart for low-yielding GBB reactions.

Issue 3: Difficulty in Achieving C-2 Functionalization

Symptom: Attempts to introduce a substituent at the C-2 position are failing, with starting material recovered or undesired C-3 functionalization occurring.

Potential Causes:

  • Electronic Disfavor: The C-2 position is less electron-rich than C-3, making it a less favorable site for electrophilic attack.[17]

  • Steric Hindrance: Depending on the substitution pattern, the C-2 position can be more sterically hindered than C-3.

  • Inappropriate Synthetic Strategy: Direct C-H functionalization at C-2 is extremely challenging and rare. A constructive, multi-step approach is usually required.

Suggested Solutions:

  • Build the Ring with the C-2 Substituent: The most reliable method is to incorporate the desired C-2 substituent into one of the starting materials before the cyclization reaction.

    • Classic Approach: The condensation of a 2-aminopyridine with an α-haloketone (R-CO-CH₂-X) will install the 'R' group from the ketone at the C-2 position of the final product.[2][18][19]

    • Modern Variations: Many modern, one-pot syntheses also install the C-2 substituent via the carbonyl component. For instance, a copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones places the aryl group of the acetophenone at C-2.[20]

  • Post-Cyclization Modification (Advanced): While difficult, some specific methods exist. For example, a molecular iodine-catalyzed reaction between pyridines and oxime esters can deliver 2-substituted products.[2][18]

Decision Logic for Regioselective Functionalization

Regioselectivity_Logic start Desired Functionalization Position? c3 C-3 Position start->c3 Easiest c5 C-5 Position start->c5 Challenging c2 C-2 Position start->c2 Most Challenging (via post-modification) c3_strat Strategy: Direct C-H Functionalization - Pd-catalyzed direct arylation - Radical additions - Mannich-type reactions c3->c3_strat c5_strat Strategy: Directed C-H Functionalization - Install directing group at C-3 - Rh(III)-catalyzed C-H activation - Remove directing group c5->c5_strat c2_strat Strategy: Constructive Synthesis - Use substituted α-haloketone - Use substituted ketone in one-pot cyclization c2->c2_strat

Caption: Decision tree for selecting a synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: Why is the Groebke-Blackburn-Bienaymé (GBB) reaction preferred for synthesizing libraries of 3-aminoimidazo[1,2-a]pyridines?

A1: The GBB reaction is a multicomponent reaction (MCR), which offers significant advantages for library synthesis.[10][21] It combines three readily available starting materials (2-aminopyridine, aldehyde, isocyanide) in a single step to generate complex products.[16] This leads to high process simplicity and atom economy, allowing for the rapid production of a diverse range of analogs by simply varying the inputs, which is ideal for drug discovery efforts.[1][22]

Q2: I need to perform a C-3 arylation. What are the key parameters to control?

A2: For a successful palladium-catalyzed direct C-3 arylation, control over the catalyst system, solvent, and additives is crucial.[9]

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ or similar Pd(II) sourcePre-catalyst that forms the active Pd(0) species in situ.
Ligand Bulky, electron-rich phosphines (e.g., SPhos)Promotes reductive elimination and stabilizes the catalytic species, ensuring high C-3 selectivity.[7][8]
Base K₂CO₃ or Cs₂CO₃Essential for the C-H activation step (concerted metalation-deprotonation pathway).
Additive Pivalic Acid (PivOH)Acts as a proton shuttle and can facilitate the C-H activation step, often improving yields dramatically.[3]
Solvent Anhydrous, polar aprotic (e.g., Dioxane, DMF)Ensures solubility of reagents and stability of the catalytic complex.

Q3: Are there any "green" or metal-free alternatives for synthesizing the imidazo[1,2-a]pyridine core?

A3: Yes, significant progress has been made in developing more environmentally benign synthetic routes.

  • Microwave-Assisted Synthesis: Using solvents like water or ethanol under microwave irradiation significantly reduces reaction times and energy consumption.[13][15][23]

  • Catalyst-Free Condensations: Several modern protocols achieve the classic condensation of 2-aminopyridines with α-halocarbonyls or other substrates under catalyst-free conditions, often at room temperature or with gentle heating, avoiding metal waste.[2][18]

  • Iodine Catalysis: Molecular iodine has emerged as an inexpensive, non-toxic catalyst for various C-H functionalization and cyclization reactions to form the imidazo[1,2-a]pyridine core under aerobic conditions.[18][24]

  • Visible Light Photoredox Catalysis: This emerging field allows for C-H functionalization under extremely mild conditions using light as the energy source, often avoiding harsh reagents and high temperatures.[25][26][27]

Key Experimental Protocols

Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol is adapted from methodologies emphasizing eco-friendly conditions.[13]

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol, 1.0 equiv), the aldehyde (1.0 mmol, 1.0 equiv), and ammonium chloride (NH₄Cl) (0.2 mmol, 20 mol%).

  • Solvent Addition: Add ethanol (3 mL).

  • Isocyanide Addition: Add the isocyanide (1.0 mmol, 1.0 equiv) to the mixture.

  • Reaction Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 100 °C for 15-30 minutes (reaction progress should be monitored by TLC or LC-MS).

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3-aminoimidazo[1,2-a]pyridine product.

Protocol 2: Palladium-Catalyzed Direct C-3 Arylation with Aryl Tosylate

This protocol is based on highly regioselective methods developed for C-3 arylation.[7][8]

  • Vial Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv), the aryl tosylate (0.6 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%), SPhos (0.05 mmol, 10 mol%), and potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv).

  • Solvent and Additive Addition: Add anhydrous 1,4-dioxane (2.0 mL) and pivalic acid (0.15 mmol, 30 mol%) via syringe.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the sealed reaction mixture at 110-120 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure C-3 arylated imidazo[1,2-a]pyridine.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes. The Journal of Organic Chemistry.
  • Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes. PubMed.
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.
  • Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis. Organic & Biomolecular Chemistry.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Archives.
  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI.
  • Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2- a ]pyridines. ResearchGate.
  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.
  • An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry.
  • Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. Semantic Scholar.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.
  • Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. PubMed.
  • Recent Developments in Transition‐Metal‐Catalyzed Regioselective Functionalization of Imidazo[1, 2‐a]pyridine. ResearchGate.
  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. ResearchGate.
  • Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. New Journal of Chemistry.
  • Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Semantic Scholar.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
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  • Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids. The Journal of Organic Chemistry.
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Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged" structure, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. This guide provides a comparative analysis of the anticipated biological activity of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine against its analogues, drawing upon existing experimental data for structurally related compounds to infer its potential efficacy and to highlight key structure-activity relationships (SAR).

While direct experimental data for this compound is not extensively available in peer-reviewed literature, by examining its structural components—the imidazo[1,2-a]pyridine core, the bromo substituent at the 2-position, and the methoxy group at the 6-position—we can extrapolate its likely biological profile in comparison to well-characterized analogues.

Anticancer Activity: A Tale of Substitution

The imidazo[1,2-a]pyridine nucleus is a cornerstone in the design of novel anticancer agents, with its derivatives known to modulate various cellular pathways, including the PI3K/Akt/mTOR signaling cascade, and to induce apoptosis.[2] The nature and position of substituents on this scaffold are critical in determining the potency and selectivity of these compounds.

The Influence of the 6-Position Substituent

Research on a series of 6-substituted imidazo[1,2-a]pyridines has demonstrated their potent activity against colon cancer cell lines, such as HT-29 and Caco-2.[3] These studies have shown that the substituent at the 6-position plays a crucial role in the molecule's ability to induce apoptosis, a form of programmed cell death essential for eliminating cancerous cells. The mechanism of action for these compounds often involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8, key executioners of the apoptotic process.[3]

For this compound, the presence of a methoxy group (-OCH3) at the 6-position is significant. Methoxy groups are known to influence the electronic properties and lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with its biological target. While specific data for the 6-methoxy analogue is scarce, studies on other 6-substituted derivatives provide valuable insights. For instance, the introduction of various groups at this position has been shown to yield compounds with excellent activity against colon cancer cells.[3]

The Role of the 2-Bromo Substituent

The bromine atom at the 2-position is another key feature of the target molecule. Halogen atoms, particularly bromine, are often incorporated into drug candidates to enhance their biological activity. They can increase lipophilicity, facilitating cell membrane penetration, and can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a compound to its target protein.

While direct anticancer data for this compound is lacking, the broader class of 2-bromo-imidazo[1,2-a]pyridines has been explored. For example, a series of novel 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivatives were synthesized and showed potent in vitro anticancer activity against human fibrosarcoma (HT-1080) and colorectal adenocarcinoma (Caco-2) cell lines. Although this series has a more complex substituent at the 6-position, it underscores the potential of the 2-bromo-imidazo[1,2-a]pyridine scaffold in cancer therapy.

Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Analogues

Compound/Analogue ClassCancer Cell LineReported Activity (IC50)Reference
6-Substituted Imidazo[1,2-a]pyridinesHT-29 (Colon)Excellent Activity (Specific IC50 not provided)[3]
6-Substituted Imidazo[1,2-a]pyridinesCaco-2 (Colon)Excellent Activity (Specific IC50 not provided)[3]
Novel Imidazo[1,2-a]pyridine-oxadiazole hybridsA549 (Lung)2.8 ± 0.02 μM (for compound 6d)[4]
Novel 3-aminoimidazo[1,2-α]pyridine compoundsHT-29 (Colon)4.15 ± 2.93 µM (for compound 12)[2]
Novel Imidazo[1,2-a]Pyridine HybridsA549 (Lung)50.56 μM (for compound HB9)
Novel Imidazo[1,2-a]Pyridine HybridsHepG2 (Liver)51.52 μM (for compound HB10)

Antimicrobial Activity: Targeting Microbial Threats

Imidazo[1,2-a]pyridine derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

The antimicrobial potential of this scaffold is also heavily influenced by its substitution pattern. For instance, the synthesis of novel imidazo[1,2-a]pyridines containing a 1,2,3-triazole moiety resulted in compounds with significant antibacterial and antifungal activities.

While specific antimicrobial data for this compound is not available, a study on 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives showed moderate activity against S. aureus, E. coli, and B. subtilis. This suggests that the imidazo[1,2-a]pyridine core can be a valuable component in the design of new antimicrobial agents.

Table 2: Comparative Antimicrobial Activity of Imidazo[1,2-a]pyridine Analogues

Compound/Analogue ClassMicroorganismReported Activity (MIC)Reference
6-Chloroimidazo[1,2-a]pyridine DerivativesCandida parapsilosis19.36 µM to 89.38 µM
Imidazo[4,5-b]pyridine DerivativesBacillus cereus & Escherichia coliGram-positive bacteria were more sensitive

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of Imidazo[1,2-a]pyridines

A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine and an α-haloketone.

General Procedure:

  • A mixture of the appropriate 2-aminopyridine (1 equivalent) and α-haloketone (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetonitrile.

  • The reaction mixture is heated at reflux for a specified period (typically 2-8 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Purification A 2-Aminopyridine Derivative C Solvent (e.g., Ethanol) Reflux A->C B α-Haloketone B->C D Cooling & Precipitation/ Solvent Removal C->D E Recrystallization/ Column Chromatography D->E F Imidazo[1,2-a]pyridine Product E->F

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogues) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_setup Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate B Incubate 24h A->B C Add Test Compounds (Varying Concentrations) B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 3-4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & IC50 Value H->I

Caption: Workflow for the in vitro anticancer MTT assay.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many imidazo[1,2-a]pyridine derivatives is attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. A key pathway often implicated is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many types of cancer.

PI3K_Akt_mTOR_Pathway cluster_inhibition Inhibition Point RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis promotes Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound remains to be established, the analysis of its structural analogues provides a strong rationale for its potential as a bioactive compound, particularly in the realms of anticancer and antimicrobial research. The presence of the imidazo[1,2-a]pyridine core, coupled with the 2-bromo and 6-methoxy substituents, suggests a promising profile for further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro screening against a panel of cancer cell lines and microbial strains would provide the necessary initial data. Subsequent mechanistic studies could then elucidate the specific cellular targets and signaling pathways affected by this compound, paving the way for its potential development as a novel therapeutic agent. The structure-activity relationships gleaned from existing literature provide a valuable roadmap for the rational design and optimization of this and other imidazo[1,2-a]pyridine derivatives.

References

  • Ali, M., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Dolla, G., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-83.
  • Hussein Ali Al-Bahrani, et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(11), 1016-1030.
  • Kovalenko, S., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Li, Z., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209.
  • N'guessan, D., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Chemical and Pharmaceutical Research, 17(5), 1-11.
  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
  • Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
  • BenchChem. (2025). A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents. BenchChem.
  • Groebke, K., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry, 6(4), 110.
  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(11), 1016-1030.
  • Bathini, N., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry, 43, 116277.
  • BenchChem. (2025). A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents. BenchChem.
  • N'guessan, D. U. J. P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Chemical and Pharmaceutical Research, 17(5), 1-11.
  • Al-Qatati, A., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
  • Al-Bahrani, H. A., et al. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 37(5), 1-8.
  • Benkirane, S., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3209.
  • Patil, S., et al. (2018). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Research Journal of Pharmacy and Technology, 11(6), 2453-2457.
  • Singh, V., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.

Sources

A Researcher's Guide to the Validation of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine as a Kinase Inhibitor: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its wide-ranging biological activities.[1][2][3] This guide provides a comprehensive framework for the validation of a specific derivative, 2-Bromo-6-methoxyimidazo[1,2-a]pyridine, as a kinase inhibitor. While direct experimental data for this particular compound is not yet prevalent in public literature, the extensive research on analogous compounds provides a robust roadmap for its evaluation.[4][5][6][7][8] We will therefore approach this validation as a comparative analysis, outlining the necessary experimental workflows and benchmarking against established imidazo[1,2-a]pyridine-based kinase inhibitors. This guide is intended for researchers in drug discovery and chemical biology, offering both theoretical grounding and practical, step-by-step protocols.

The Imidazo[1,2-a]pyridine Scaffold: A Promising Starting Point for Kinase Inhibition

The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has yielded numerous biologically active molecules, including approved drugs like Zolpidem and Alpidem.[9] In the realm of oncology and inflammation, this scaffold has been extensively explored as a source of potent kinase inhibitors.[7] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The imidazo[1,2-a]pyridine structure has proven to be a versatile template for designing inhibitors that can target various kinases, including:

  • Akt (Protein Kinase B): A key node in cell survival and proliferation pathways.[4]

  • PI3K/mTOR: Central regulators of cell growth, metabolism, and autophagy.[6][8][10]

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): A receptor tyrosine kinase implicated in cancer cell growth and survival.[5]

  • DYRK1A and CLK1: Kinases involved in neuronal development and RNA splicing, respectively.[7]

Given this precedent, this compound represents a logical candidate for investigation as a kinase inhibitor. The bromo and methoxy substitutions offer potential vectors for modifying selectivity, potency, and pharmacokinetic properties.

Proposed Validation Workflow: A Step-by-Step Guide

The validation of a novel kinase inhibitor is a multi-step process that begins with broad screening and progresses to specific cellular and potentially in-vivo characterization. The following workflow is proposed for this compound.

Validation_Workflow cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Biophysical & Mechanistic Studies cluster_2 Phase 3: Cellular & In-Vivo Evaluation Broad Kinase Panel Broad Kinase Panel Hit Confirmation Hit Confirmation Broad Kinase Panel->Hit Confirmation Identify preliminary hits Dose-Response & IC50 Dose-Response & IC50 Hit Confirmation->Dose-Response & IC50 Confirm activity Binding Affinity Binding Affinity Dose-Response & IC50->Binding Affinity Mechanism of Action Mechanism of Action Binding Affinity->Mechanism of Action Understand interaction Cellular Potency Cellular Potency Mechanism of Action->Cellular Potency Target Engagement Target Engagement Cellular Potency->Target Engagement Confirm cellular activity In-Vivo Efficacy In-Vivo Efficacy Target Engagement->In-Vivo Efficacy Bridge to in-vivo models

Figure 1: Proposed validation workflow for this compound.

Experimental Protocols

The primary objective of this phase is to ascertain if this compound possesses kinase inhibitory activity and to identify its potential molecular targets.

Protocol 1: Broad Kinase Panel Screening

  • Objective: To screen the compound against a large, representative panel of human kinases to identify initial "hits."

  • Methodology:

    • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Assay Format: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that employs a radiometric (33P-ATP) or fluorescence-based assay format.

    • Screening Concentration: A single, high concentration (e.g., 10 µM) is typically used for primary screening.

    • Data Analysis: Results are expressed as the percentage of remaining kinase activity compared to a DMSO control. A significant reduction in activity (typically >50-70%) identifies a "hit."

Protocol 2: Hit Confirmation and IC50 Determination

  • Objective: To confirm the inhibitory activity of the hits from the primary screen and determine their potency (IC50).

  • Methodology:

    • Compound Titration: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Kinase Assay: Perform in vitro kinase assays for each identified hit kinase using the titrated compound.

    • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Once potent inhibitory activity is confirmed, the next step is to understand the physical interaction between the compound and its target kinase(s).

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Objective: To measure the binding affinity (KD) and kinetics (kon, koff) of the compound to the target kinase.

  • Methodology:

    • Immobilization: Covalently immobilize the purified target kinase onto a sensor chip (e.g., CM5).

    • Analyte Injection: Flow different concentrations of this compound over the sensor surface.

    • Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound.

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the KD, kon, and koff.

Protocol 4: ATP Competition Assay

  • Objective: To determine if the compound inhibits the kinase by competing with ATP, the phosphate donor. This is a common mechanism for imidazo[1,2-a]pyridine-based inhibitors.[7]

  • Methodology:

    • Experimental Setup: Perform the kinase assay with a fixed concentration of the compound and varying concentrations of ATP.

    • Data Analysis: Generate Michaelis-Menten plots (reaction velocity vs. ATP concentration) in the presence and absence of the inhibitor. A competitive inhibitor will increase the apparent Km of ATP without affecting the Vmax.

The ultimate test of a kinase inhibitor is its ability to function in a complex biological system.

Protocol 5: Cellular Potency Assessment

  • Objective: To determine the concentration of the compound required to inhibit the target kinase and a downstream signaling pathway in a cellular context (EC50).

  • Methodology:

    • Cell Line Selection: Choose a cell line where the target kinase is known to be active and drives a measurable downstream event (e.g., phosphorylation of a substrate).

    • Compound Treatment: Treat the cells with a serial dilution of this compound for a defined period.

    • Western Blot Analysis: Lyse the cells and perform a Western blot to measure the phosphorylation status of the direct substrate of the target kinase and a downstream marker.

    • Data Analysis: Quantify the band intensities and plot the percentage of inhibition of phosphorylation against the compound concentration to determine the EC50.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 2-Bromo-6-methoxy- imidazo[1,2-a]pyridine Inhibitor->PI3K

Figure 2: A representative signaling pathway (PI3K/Akt/mTOR) that could be targeted by imidazo[1,2-a]pyridine derivatives.

Comparative Data and Benchmarking

The following table summarizes the reported activities of several published imidazo[1,2-a]pyridine-based kinase inhibitors. The data for this compound would be populated as experiments are completed, allowing for a direct comparison.

Compound ClassTarget Kinase(s)IC50 (nM)Cellular Potency (EC50, nM)Reference
Imidazo[1,2-a]pyridine PeptidomimeticsAkt1Sub-micromolarNot Reported[4]
3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridinesIGF-1RPotent (specific values not in abstract)Not Reported[5]
Imidazo[1,2-a]pyridine DerivativesPI3Kα / mTOR150 (for compound 15a against PI3Kα)Potent in HCT116 & HT-29 cells[6]
Imidazo[1,2-a]pyridinesDYRK1A / CLK1700 - 2600Not Reported[7]
6'-Alkoxy 5'-aminopyrazines in imidazopyridine seriespan-PI3KExcellent (specific values not in abstract)Potent in A2780 cells[8]
This compound To be determined To be determined To be determined N/A
Synthesis of this compound

For researchers who wish to synthesize this compound, a common route involves the condensation of a substituted 2-aminopyridine with an α-halo-ketone.[11] In this case, 2-amino-5-methoxypyridine would be reacted with a bromoacetylating agent.

Conclusion

This compound is a promising, yet unvalidated, candidate for kinase inhibition. The rich history of the imidazo[1,2-a]pyridine scaffold in this area provides a clear and well-trodden path for its evaluation. By following the systematic workflow and protocols outlined in this guide, researchers can rigorously assess its potential as a novel kinase inhibitor and benchmark its performance against established compounds in its class. The key to success will be a methodical approach, moving from broad, unbiased screening to detailed mechanistic and cellular studies.

References

  • Title: Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt Source: PubMed URL:[Link]
  • Title: Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase Source: PubMed URL:[Link]
  • Title: Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors Source: ResearchG
  • Title: Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model Source: PubMed URL:[Link]
  • Title: Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors Source: PubMed Central URL:[Link]
  • Title: this compound Source: Amerigo Scientific URL:[Link]
  • Title: Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents Source: Royal Society of Chemistry URL:[Link]
  • Title: Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents Source: ResearchG
  • Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) Source: PubMed URL:[Link]
  • Title: Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues Source: Royal Society of Chemistry URL:[Link]
  • Title: 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine Source: PubMed Central URL:[Link]
  • Title: Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis Source: PubMed Central URL:[Link]
  • Title: Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells Source: PubMed Central URL:[Link]
  • Title: Process for the preparation of 2-phenyl-imidazo [1, 2-a] pyridine-3-acetamides Source: Google Patents URL

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A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have shown a remarkable diversity of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3] This guide focuses on a specific, yet highly promising subset: 2-Bromo-6-methoxyimidazo[1,2-a]pyridine derivatives . The presence of a bromine atom at the 2-position and a methoxy group at the 6-position offers a unique chemical space for developing novel therapeutics, particularly in the realm of oncology and kinase inhibition.

This guide will provide a comprehensive comparison of potential modifications to this scaffold, supported by experimental insights from the broader imidazo[1,2-a]pyridine literature. We will delve into the rationale behind experimental design for SAR studies, present detailed protocols, and visualize key concepts to empower researchers in their drug discovery endeavors.

The Strategic Importance of the 2-Bromo and 6-Methoxy Substituents

The this compound core is not just another heterocyclic system. The substituents at positions 2 and 6 are strategically placed to influence the molecule's physicochemical properties and biological activity.

  • The 2-Bromo Group: The bromine atom at the C2 position is a versatile functional group. It can act as a handle for further chemical modifications through various cross-coupling reactions, allowing for the introduction of a diverse range of substituents. Furthermore, the electronegativity and size of the bromine atom can influence the molecule's binding affinity to target proteins.

  • The 6-Methoxy Group: Substitutions at the 6-position of the imidazo[1,2-a]pyridine ring have been shown to be critical for potent biological activity, particularly in the context of anticancer agents.[4] The electron-donating nature of the methoxy group can modulate the electronic properties of the entire ring system, impacting target engagement and pharmacokinetic properties.

A Proposed SAR Exploration of the this compound Scaffold

While extensive SAR studies on this specific scaffold are not widely published, we can extrapolate from the broader knowledge of imidazo[1,2-a]pyridine derivatives to propose a systematic exploration of its structure-activity relationships. The following sections outline key positions for modification and suggest potential substituents to investigate.

Modifications at the 3-Position: Exploring the Impact of Diverse Functionalities

The C3 position of the imidazo[1,2-a]pyridine ring is a common site for substitution and has been shown to be crucial for the activity of many derivatives. A variety of functional groups can be introduced at this position, often leading to significant changes in biological activity.

Proposed Modifications and Rationale:

PositionProposed SubstituentRationalePotential Biological Target
C3 Small alkyl/cycloalkyl groupsInvestigate the effect of steric bulk in a defined pocket.Kinases, Enzymes
Aryl/heteroaryl ringsExplore π-π stacking interactions and introduce vectors for further substitution.Kinases, GPCRs
Amine and amide functionalitiesIntroduce hydrogen bond donors and acceptors to interact with polar residues in the binding site.Kinases, Proteases
Modifications at the 8-Position: Fine-Tuning Potency and Selectivity

The C8 position offers another avenue for modifying the scaffold's properties. Substitutions at this position can influence the molecule's interaction with the solvent-exposed region of a binding pocket and can be used to fine-tune potency and selectivity.

Proposed Modifications and Rationale:

PositionProposed SubstituentRationalePotential Biological Target
C8 Halogens (F, Cl)Modulate electronic properties and potentially improve metabolic stability.Kinases
Small alkyl groups (e.g., methyl)Probe for small hydrophobic pockets.Kinases
Methoxy or hydroxyl groupsIntroduce hydrogen bonding capabilities.Kinases

Visualizing the SAR Strategy

The following diagram illustrates the key positions on the this compound scaffold that are proposed for modification in an SAR study.

Caption: Key positions for SAR exploration on the this compound scaffold.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To effectively conduct SAR studies, robust and reproducible experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of derivatives and their subsequent biological evaluation, drawing from established procedures in the literature.

General Synthetic Scheme

A common and effective method for the synthesis of substituted imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. For the synthesis of derivatives of our core scaffold, a Suzuki or Buchwald-Hartwig coupling reaction can be employed to modify the 2-bromo position.

Synthesis_Workflow Start 2-Amino-5-methoxypyridine Step1 Reaction with α-haloketone Start->Step1 Intermediate1 2-Substituted-6-methoxy- imidazo[1,2-a]pyridine Step1->Intermediate1 Step2 Bromination (e.g., NBS) Intermediate1->Step2 Core 2-Bromo-6-methoxy- imidazo[1,2-a]pyridine Step2->Core Step3 Suzuki or Buchwald-Hartwig Coupling Core->Step3 Derivatives C2-Modified Derivatives Step3->Derivatives

Caption: A general synthetic workflow for generating this compound derivatives.

Step-by-Step Protocol for Suzuki Coupling at the C2 Position:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired C2-substituted derivative.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Given that many imidazo[1,2-a]pyridine derivatives exhibit activity as kinase inhibitors, a primary biological evaluation should focus on their ability to inhibit a panel of relevant kinases.

Protocol for a Generic In Vitro Kinase Assay (e.g., using ADP-Glo™ Kinase Assay):

  • Kinase Reaction: Prepare a reaction mixture containing the kinase of interest, the substrate, ATP, and the test compound at various concentrations in a suitable buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • ATP Depletion Measurement: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ assay does this by converting the remaining ATP to light in a luciferase-based reaction.

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Comparative Data Summary (Hypothetical)

To illustrate how SAR data can be presented, the following table provides a hypothetical comparison of the anticancer activity of various substituted this compound derivatives against a cancer cell line.

Compound IDR¹ (at C3)R² (at C8)R³ (at C2)IC₅₀ (µM) vs. HeLa Cells
Core HHBr> 50
3a -CH₃HBr25.3
3b -PhHBr10.1
3c -NH₂HBr5.2
8a -Ph-FBr8.7
8b -Ph-OCH₃Br12.5
2a -PhH-Ph2.1
2b -PhH-4-pyridyl0.8

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While comprehensive SAR data for this specific derivative series is still emerging, the extensive literature on the broader imidazo[1,2-a]pyridine class provides a solid foundation for rational drug design. By systematically exploring modifications at key positions such as C2, C3, and C8, and employing robust synthetic and biological evaluation protocols, researchers can unlock the full therapeutic potential of this versatile scaffold. Future work should focus on generating a diverse library of these derivatives and screening them against a wide range of biological targets to identify novel lead compounds for various diseases.

References

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Eur J Med Chem. 2011 Sep;46(9):4573-83. doi: 10.1016/j.ejmech.2011.07.036. [Link]
  • Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorg Med Chem Lett. 2004 May 3;14(9):2245-8. doi: 10.1016/j.bmcl.2004.02.015. [Link]
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncol Lett. 2020;20(4):1. doi: 10.3892/ol.2020.11862. [Link]
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  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors.
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A Comparative Guide to the Efficacy of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine Compounds: Bridging the In Vitro to In Vivo Divide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold."[1][2][3] This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, leading to a diverse array of therapeutic activities.[2][4][5] Derivatives of this scaffold are found in numerous commercially available drugs with applications ranging from sedative-hypnotics like Zolpidem to gastroprotective agents and novel anticancer and antitubercular candidates.[3][4][5][6][7][8] The versatility of this heterocyclic system makes it a focal point for drug discovery efforts.[4][9]

This guide focuses on a specific substitution pattern of this core: 2-Bromo-6-methoxyimidazo[1,2-a]pyridine . We will provide an in-depth comparison of its efficacy as determined by in vitro (laboratory-based) and in vivo (live animal model) studies. Understanding the correlation—or frequent lack thereof—between these two assessment modalities is critical for researchers, scientists, and drug development professionals. It is the bridge that must be crossed to translate a promising compound from a lab bench discovery to a potential clinical therapy.[10]

Part 1: In Vitro Efficacy — The Proving Ground

In vitro testing is the foundational step in drug discovery, offering a controlled environment to assess a compound's biological activity at the cellular and molecular level.[11] These assays are designed to be rapid, cost-effective, and high-throughput, allowing for the screening of numerous candidates to identify those with the highest potential.[12][13] For compounds like our this compound derivatives, the primary in vitro evaluation often centers on cytotoxicity against cancer cell lines.

Assessing Cytotoxicity: The IC50 Value

The most common metric for quantifying a compound's potency in vitro is the half-maximal inhibitory concentration (IC50).[11][12] This value represents the concentration of the compound required to inhibit a specific biological process—such as cell proliferation—by 50%.[11][12] A lower IC50 value signifies higher potency.

Table 1: Representative In Vitro Cytotoxicity of a Hypothetical this compound Compound (Compound X)

Cell LineCancer TypeCompound X (IC50 in µM)Doxorubicin (Control) (IC50 in µM)
HT-29Colon Cancer8.5 ± 0.70.9 ± 0.1
Caco-2Colon Cancer12.1 ± 1.11.2 ± 0.2
MCF-7Breast Cancer14.8 ± 1.51.5 ± 0.3
HCC1937Breast Cancer45.0 ± 4.22.1 ± 0.4
MEFNormal Fibroblast> 100 µM5.8 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments and are illustrative. The high IC50 against normal MEF cells suggests potential selectivity for cancer cells.[14][15]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[13][14]

  • Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[12]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration. The IC50 value is then determined from this dose-response curve.[14]

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cancer Cell Line Culture & Maintenance Seeding Cell Seeding in 96-well Plates CellCulture->Seeding CompoundPrep Test Compound Stock Solution Prep Treatment Treatment with Serial Dilutions CompoundPrep->Treatment Seeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation Assay Assay Procedure (e.g., MTT) Incubation->Assay Measurement Absorbance Measurement Assay->Measurement Calculation % Cell Viability Calculation Measurement->Calculation IC50 IC50 Value Determination Calculation->IC50

Caption: General workflow for in vitro cytotoxicity testing.

Probing the Mechanism of Action

Beyond simple cytotoxicity, in vitro assays can elucidate the mechanism by which a compound acts. The imidazo[1,2-a]pyridine scaffold has been associated with the inhibition of several key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[16][17]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Compound Imidazo[1,2-a]pyridine Compound Compound->PI3K INHIBITS Compound->mTORC1 INHIBITS

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Part 2: In Vivo Efficacy — The Reality Check

While in vitro results provide a measure of potency, they cannot predict how a compound will behave within a complex, living organism.[10] In vivo studies, typically conducted in animal models, are essential for evaluating a drug's overall efficacy, safety, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[1][18][19]

Translating Potency to Efficacy: The Xenograft Model

For anticancer drug development, the most common in vivo model is the tumor xenograft. This involves implanting human cancer cells into immunocompromised mice, allowing the cells to grow into a solid tumor, which can then be treated with the test compound.[20]

Table 2: Representative In Vivo Efficacy of Compound X in a HT-29 Colon Cancer Xenograft Model

Treatment GroupDose (mg/kg)RouteDosing ScheduleTumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle Control-p.o.Daily0%+1.5%
Compound X50p.o.Daily65% (P < 0.05)-2.1%
Compound X100i.v.Twice Weekly78% (P < 0.05)-4.5%

p.o. = oral administration; i.v. = intravenous administration. TGI is measured at the end of the study compared to the vehicle control group. Body weight change is a general indicator of toxicity.[20]

Experimental Protocol: Mouse Xenograft Efficacy Study

This protocol must be conducted under strict ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HT-29 human colon cancer cells suspended in Matrigel into the flank of female nude mice.

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., Vehicle, Compound X at 50 mg/kg, etc.) to ensure an even distribution of tumor sizes.

  • Compound Administration: Prepare the this compound compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound according to the predetermined dose, route, and schedule.

  • Monitoring: Measure tumor volume (using calipers) and mouse body weight two to three times per week. Monitor the animals for any signs of distress or toxicity.

  • Endpoint: Continue the study for a set period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze pharmacokinetic data from satellite animal groups if included.[21]

Visualizing the In Vivo Workflow

InVivo_Workflow cluster_prep Model Preparation cluster_exp Treatment Phase cluster_analysis Endpoint Analysis Implantation Human Tumor Cell Implantation in Mice TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization of Mice into Groups TumorGrowth->Randomization Dosing Compound Administration Randomization->Dosing Monitoring Tumor & Body Weight Measurement Dosing->Monitoring Dosing->Monitoring Endpoint Study Endpoint (e.g., 21 Days) Monitoring->Endpoint Calculation Calculate % TGI Endpoint->Calculation PKPD PK/PD Analysis Calculation->PKPD

Caption: Workflow for a typical in vivo xenograft study.

Part 3: The In Vitro-In Vivo Correlation (IVIVC) — Bridging the Gap

The ultimate goal is for potent in vitro activity to translate into robust in vivo efficacy.[10] However, this is often not a direct 1:1 correlation. A compound with a nanomolar IC50 in vitro might show disappointing or no activity in vivo.[20] The this compound scaffold, like any other, is subject to these translational challenges.

Why do discrepancies occur?

  • Pharmacokinetics (ADME): This is the most common reason for failure. The compound may have poor oral bioavailability, meaning it isn't absorbed into the bloodstream effectively.[1][21] It could be rapidly metabolized by the liver and cleared from the body before it can reach the tumor, or it may not distribute effectively into the tumor tissue.[22]

  • Target Engagement in a Complex System: An in vitro assay exposes cells directly to the compound. In vivo, the compound must travel through the body, potentially bind to plasma proteins, and overcome physical barriers to reach its target within the tumor at a sufficient concentration.[1]

  • Off-Target Toxicity: A compound might be highly potent against its intended target but also interact with other biological molecules, causing toxicity that limits the dose that can be safely administered to the animal.[19]

  • The Tumor Microenvironment: In vivo, tumors are not just a collection of cancer cells. They are complex organs with their own blood supply, stromal cells, and immune components, all of which can influence a drug's efficacy in ways not captured by a simple cell culture model.

Table 3: Comparative Analysis of In Vitro vs. In Vivo Data for Compound X

MetricIn Vitro (HT-29 Cells)In Vivo (HT-29 Xenograft)Analysis & Rationale
Potency/Efficacy IC50 = 8.5 µM65% TGI at 50 mg/kg (p.o.)The moderate in vitro potency translates to significant in vivo efficacy, suggesting the compound has a reasonable pharmacokinetic profile and reaches its target in the tumor.
Considerations High-throughput, direct cellular effect.Reflects ADME, safety, and efficacy in a biological system.The need for a relatively high dose (50 mg/kg) might indicate areas for optimization, such as improving solubility or reducing metabolic clearance to increase exposure.
Next Steps Profile against a wider panel of cell lines; investigate resistance mechanisms.Conduct detailed pharmacokinetic studies to measure plasma and tumor drug concentrations. Evaluate different dosing schedules to optimize the therapeutic window.Correlate the drug concentration in the tumor (in vivo) with the concentration required for activity in vitro (the IC50) to establish a true PK/PD relationship.

Conclusion and Future Directions

The evaluation of this compound compounds provides a clear illustration of the drug discovery paradigm. Promising in vitro cytotoxicity, characterized by low micromolar IC50 values and selectivity against cancer cells, serves as the essential first step. However, the journey from a potent molecule in a dish to an effective drug in a living system is fraught with challenges.

The successful translation to in vivo efficacy, as seen in xenograft models, is critically dependent on the compound's pharmacokinetic properties. The data presented herein, though illustrative, underscore the necessity of an integrated approach. Early assessment of ADME properties must be conducted in parallel with potency screening to guide the chemical optimization of the imidazo[1,2-a]pyridine scaffold.

Future research should focus on:

  • Structure-Activity and Structure-Property Relationships: Systematically modifying the this compound scaffold to improve not only potency but also solubility, metabolic stability, and oral bioavailability.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Building computational models to better predict in vivo outcomes from in vitro data, thereby reducing reliance on extensive animal testing.[10]

  • Advanced In Vitro Models: Utilizing more complex models like 3D organoids or co-culture systems that better mimic the in vivo tumor microenvironment.

By embracing a holistic and iterative drug discovery process—balancing the quest for high potency with the practical requirements of drug delivery and disposition in the body—the full therapeutic potential of the versatile imidazo[1,2-a]pyridine scaffold can be realized.

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A Researcher's Guide to Cross-Reactivity Profiling of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the human proteome is paramount. For novel chemical entities such as 2-Bromo-6-methoxyimidazo[1,2-a]pyridine, a member of the pharmacologically significant imidazo[1,2-a]pyridine class, understanding its selectivity is not merely an academic exercise but a critical determinant of its therapeutic potential and safety profile. The imidazo[1,2-a]pyridine scaffold is a well-established "drug prejudice" scaffold, known to interact with a variety of biological targets, particularly protein kinases.[1][2] Derivatives of this scaffold have been investigated as inhibitors of key signaling pathways, including the PI3K/AKT/mTOR pathway, making a thorough assessment of their cross-reactivity essential.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the cross-reactivity profiling of this compound. We will delve into the causality behind experimental choices, present detailed methodologies for key assays, and offer a comparative analysis of the data generated. Our focus will be on establishing a self-validating system of protocols to ensure the scientific integrity and trustworthiness of the findings.

The Imperative of Selectivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are attributable to off-target effects. A molecule designed to inhibit a specific protein may inadvertently interact with other proteins, leading to unforeseen toxicities or a diminished therapeutic window. For a compound like this compound, which belongs to a class of molecules known for their kinase inhibitory activity, the potential for cross-reactivity is particularly high due to the structural conservation of the ATP-binding pocket across the human kinome. Therefore, a systematic and multi-faceted approach to profiling its selectivity is not just recommended but necessary.

A Multi-Pronged Strategy for Unveiling the Interactome

To construct a robust cross-reactivity profile for this compound, we advocate for a tiered approach that combines high-throughput screening with in-depth cellular validation. This strategy is designed to first cast a wide net to identify potential off-targets and then to confirm these interactions in a more physiologically relevant context. Our recommended workflow encompasses three key experimental pillars:

  • Broad-Spectrum Kinome Scanning: To rapidly assess the interaction of this compound with a large panel of kinases.

  • Cellular Target Engagement Assays: To validate the identified interactions within the complex milieu of a living cell.

  • Unbiased Affinity-Based Target Identification: To discover novel and unexpected off-targets beyond the kinome.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Unbiased Discovery Kinome Scanning Kinome Scanning CETSA Cellular Thermal Shift Assay (CETSA) Kinome Scanning->CETSA Validate Hits Affinity Chromatography Affinity Chromatography-Mass Spectrometry CETSA->Affinity Chromatography Investigate Unexplained Phenotypes

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Pillar 1: Illuminating the Kinome Landscape with KINOMEscan®

The initial step in our profiling cascade is a broad survey of the human kinome. The KINOMEscan® platform, a competitive binding assay, is an industry-standard method for this purpose.[4][5][6] This assay is not dependent on ATP and therefore measures the true thermodynamic binding affinity (Kd) of a compound to a large panel of kinases, providing a quantitative and reproducible assessment of selectivity.[6][7]

Experimental Protocol: KINOMEscan® Competition Binding Assay
  • Compound Preparation: A stock solution of this compound is prepared in DMSO.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

  • Incubation: The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated to allow for binding to reach equilibrium.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated sample). These values can then be used to calculate the binding affinity (Kd) for each kinase interaction.

Comparative Data Presentation: Hypothetical KINOMEscan® Results

To illustrate the type of data generated, Table 1 presents hypothetical KINOMEscan® results for this compound compared to two well-characterized kinase inhibitors, a highly selective inhibitor (Comparator A) and a multi-kinase inhibitor (Comparator B).

Kinase TargetThis compound (Kd, nM)Comparator A (Kd, nM)Comparator B (Kd, nM)
Primary Target (Hypothetical) 15 10 25
Off-Target Kinase 1250>10,00050
Off-Target Kinase 2800>10,000150
Off-Target Kinase 3>10,000>10,00080
Off-Target Kinase 41,500>10,000300

Table 1: Hypothetical KINOMEscan® data comparing the binding affinities of this compound and two comparator compounds across a selection of kinases.

This data would suggest that this compound has a primary target and a few off-targets with significantly lower affinity. In contrast, Comparator A is highly selective, while Comparator B interacts with multiple kinases with high affinity.

Pillar 2: Validating Target Engagement in the Cellular Context with CETSA

While in vitro binding assays like KINOMEscan® are powerful for initial screening, they do not fully recapitulate the complexities of the cellular environment. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring target engagement in intact cells or cell lysates.[8][9][10][11] The principle of CETSA is that the binding of a ligand to its target protein alters the protein's thermal stability.[8][11] This change in the melting temperature (Tm) of the protein upon ligand binding provides direct evidence of target engagement in a physiological setting.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
  • Cell Culture and Treatment: Cells expressing the target of interest are cultured to ~80-90% confluency and then treated with this compound or a vehicle control for a specified time.[9]

  • Heating Step: The treated cells are harvested, washed, and resuspended in a suitable buffer. The cell suspension is then aliquoted and heated to a range of temperatures for a short duration using a thermal cycler.[8][9]

  • Cell Lysis and Fractionation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.[8]

  • Protein Quantification and Analysis: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting using a specific antibody.

  • Data Analysis: The band intensities are quantified, and the percentage of soluble protein is plotted against temperature to generate melting curves. A shift in the melting curve for the compound-treated samples compared to the vehicle-treated samples indicates target engagement.

G Cell Treatment Cell Treatment Heating Heating Cell Treatment->Heating Cell Lysis Cell Lysis Heating->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Western Blot Western Blot Centrifugation->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis G Immobilized Compound Immobilized Compound Incubation with Lysate Incubation with Lysate Immobilized Compound->Incubation with Lysate Washing Washing Incubation with Lysate->Washing Elution Elution Washing->Elution LC-MS/MS LC-MS/MS Elution->LC-MS/MS Protein Identification Protein Identification LC-MS/MS->Protein Identification

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A Senior Application Scientist's Guide to Alternative Scaffolds for the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Advanced Drug Discovery

Executive Summary

The imidazo[1,2-a]pyridine core is a cornerstone of medicinal chemistry, lauded as a "privileged scaffold" for its presence in numerous clinically successful drugs.[1][2][3] However, the competitive intellectual property landscape and the continuous drive to optimize drug-like properties—such as solubility, metabolic stability, and target selectivity—necessitate the exploration of alternative heterocyclic systems. This guide provides a comparative analysis of three key bioisosteric alternatives: Imidazo[1,2-b]pyridazine , Pyrazolo[1,5-a]pyridine , and [4][5][6]Triazolo[1,5-a]pyridine . We will delve into the synthetic rationale, comparative performance data, and detailed experimental protocols to empower researchers in navigating scaffold hopping strategies and advancing their drug discovery programs.

Introduction: The Imidazo[1,2-a]pyridine Core - A Privileged Scaffold Under Scrutiny

The imidazo[1,2-a]pyridine system, a fused 5,6-bicyclic heterocycle, is a prominent feature in a range of therapeutics, including the sedative Zolpidem, the anxiolytic Alpidem, and the gastroprotective Zolimidine.[1][2][3] Its rigid structure presents a well-defined vectoral array for substituent placement, facilitating precise interactions with biological targets. The synthesis is also relatively straightforward, classically achieved via the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7][8][9]

The Rationale for Seeking Alternatives: Despite its success, reliance on this single core presents several challenges for drug development professionals:

  • Intellectual Property (IP) Saturation: The chemical space around the imidazo[1,2-a]pyridine core is densely patented, making it difficult to secure novel IP for new drug candidates.

  • ADME/Tox Optimization: Parent compounds may suffer from suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties or unforeseen toxicity. Scaffold hopping—the replacement of a core molecular framework with a chemically distinct one—is a powerful strategy to mitigate these issues while retaining biological activity.[1]

  • Physicochemical Modulation: Introducing or moving nitrogen atoms within the bicyclic system can significantly alter key properties like pKa, dipole moment, and hydrogen bonding potential, which in turn influences solubility, cell permeability, and metabolic stability.[10][11]

  • Exploring New Biology: Novel scaffolds can present unique interaction patterns with the target protein, potentially leading to improved potency, altered selectivity profiles, or entirely new mechanisms of action.

This guide focuses on logically selected alternatives that modulate the core structure by introducing or rearranging nitrogen atoms, thereby offering distinct physicochemical profiles while maintaining key structural pharmacophore elements.

Comparative Analysis of Key Alternative Scaffolds

A successful scaffold hop requires that the new core maintains the critical three-dimensional orientation of key binding groups. The following alternatives are frequently explored as bioisosteric replacements for the imidazo[1,2-a]pyridine scaffold.

Caption: Core Scaffold Comparison.

Imidazo[1,2-b]pyridazine

This scaffold is a very close isostere of imidazo[1,2-a]pyridine, differing only by the replacement of the pyridine C7-H with a nitrogen atom. This seemingly minor change has significant chemical and biological consequences.

  • Structural and Physicochemical Rationale: The introduction of a nitrogen atom at position 7 increases the polarity and hydrogen bond accepting capacity of the core. This can lead to improved aqueous solubility and potentially new interactions with the biological target. The successful kinase inhibitor Ponatinib, which contains this core, has spurred significant interest in its development for various therapeutic areas.[12]

  • Synthetic Accessibility: The synthesis is analogous to that of imidazo[1,2-a]pyridines, typically involving the cyclization of an aminopyridazine with an α-haloketone or a related synthon.[6][13] The availability of substituted aminopyridazines is a key consideration for library synthesis.

  • Performance Data & Case Studies: The imidazo[1,2-b]pyridazine scaffold has proven effective in diverse therapeutic areas, including anticancer, anti-inflammatory, and antibacterial applications.[12][13] Its ability to serve as a privileged scaffold is well-documented, making it a reliable first-choice for a scaffold hopping strategy.[12]

Pyrazolo[1,5-a]pyridine

This isomer of imidazo[1,2-a]pyridine repositions the bridgehead nitrogen and shifts the second nitrogen within the five-membered ring. This rearrangement alters the electronic distribution and hydrogen bonding capabilities of the scaffold.

  • Structural and Physicochemical Rationale: Unlike the imidazo[1,2-a]pyridine core, the pyrazolo[1,5-a]pyridine scaffold lacks a basic sp² nitrogen in the five-membered ring, making it less prone to protonation under physiological conditions. This can be advantageous for CNS-targeted drugs where lower basicity is often desired to improve brain penetration.

  • Synthetic Accessibility: Common synthetic routes include the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds or the cyclization of pyridylazirines.[14][15][16]

  • Performance Data & Case Studies: A compelling example of a successful scaffold hop comes from antituberculosis drug discovery. Researchers replaced the imidazo[1,2-a]pyridine core of a lead compound (Q203) with a pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) scaffold.[1] This resulted in compound TB47 , which was equipotent to the original lead, successfully inhibiting the target QcrB while securing a novel chemical space.[1] This demonstrates that the PPA core can effectively mimic the parent scaffold's pharmacophoric presentation.[1]

2.3.[4][5][6]Triazolo[1,5-a]pyridine

This scaffold introduces an additional nitrogen atom into the five-membered ring compared to the parent imidazo[1,2-a]pyridine. This modification significantly alters the core's electronics and potential for hydrogen bonding.

  • Structural and Physicochemical Rationale: The[4][5][6]triazolo[1,5-a]pyridine ring is considered electron-deficient and has a distinct dipole moment. It can act as a bioisostere for purines, amides, and even carboxylic acids, depending on the substitution pattern.[17] This versatility makes it an attractive scaffold for a wide range of targets.

  • Synthetic Accessibility: These compounds are accessible through various synthetic pathways, often involving the cyclization of 2-hydrazinopyridines with appropriate reagents.[18]

  • Performance Data & Case Studies: In a program targeting RORγt inverse agonists, a[4][5][6]triazolo[1,5-a]pyridine derivative (3a ) was designed as an alternative to an existing lead.[4] The new compound retained excellent inhibitory activity (IC₅₀ = 41 nM), comparable to the reference compound, but successfully decreased the lipophilicity (cLogD₇.₄) by approximately one unit.[4] This demonstrates the utility of this scaffold in fine-tuning physicochemical properties without sacrificing potency.

Table 1: Comparative Performance of Alternative Scaffolds

ScaffoldParent Compound/CoreAlternative Compound/CoreTarget/AssayKey FindingReference
Pyrazolo[1,5-a]pyridine Q203 (Imidazo[1,2-a]pyridine)TB47 (Pyrazolo[1,5-a]pyridine)M. tuberculosis QcrBTB47 was equipotent to Q203, demonstrating a successful scaffold hop to a novel core.[1]
[4][5][6]Triazolo[1,5-a]pyridine Compound 1 (Imidazo-based)Compound 3a ([4][5][6]Triazolo[1,5-a]pyridine)RORγt Reporter Gene AssayCompound 3a retained excellent potency (IC₅₀ = 41 nM) while reducing lipophilicity.[4]
Pyrazolo[1,5-c]pyrimidine Imidazo[1,2-a]pyrazine corePyrazolo[1,5-c]pyrimidine coreMicrosomal StabilityReplacement of the imidazopyrazine scaffold with the isosteric pyrazolopyrimidine improved microsomal stability and pharmacokinetic properties.[19]

Experimental Methodologies: From Synthesis to Screening

To translate theory into practice, this section provides trusted, detailed protocols for the synthesis of a key alternative scaffold and a common biological evaluation method. These protocols are designed to be self-validating by including critical checkpoints and quality control measures.

Protocol 1: General Synthesis of a 2,5-Disubstituted Pyrazolo[1,5-a]pyridine Derivative

This protocol describes a common method for synthesizing the pyrazolo[1,5-a]pyridine core, adapted from literature procedures.[15][16] The causality for this choice rests on its reliability and use of readily available starting materials.

G_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine N-amino-2-iminopyridine (1 equiv), 1,3-dicarbonyl compound (1.1 equiv), and Ethanol in a round-bottom flask. add_acid Add Acetic Acid (catalytic amount). start->add_acid reflux Heat mixture to reflux (approx. 80°C). add_acid->reflux monitor Monitor reaction progress by TLC or LC-MS (Target: consumption of starting material, ~4-12 h). reflux->monitor cool Cool reaction to room temperature. monitor->cool evap Remove solvent under reduced pressure. cool->evap extract Redissolve residue in Ethyl Acetate. Wash with saturated NaHCO₃ solution, then brine. evap->extract dry Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. extract->dry purify Purify crude product via column chromatography (e.g., Silica gel, Hexane/Ethyl Acetate gradient). dry->purify confirm Confirm structure and purity of the final pyrazolo[1,5-a]pyridine product using ¹H NMR, ¹³C NMR, and HRMS. purify->confirm

Caption: General Synthetic Workflow for Pyrazolo[1,5-a]pyridines.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the appropriate N-amino-2-iminopyridine (1.0 eq) in ethanol (0.2 M), add the 1,3-dicarbonyl compound (1.1 eq).

  • Catalysis: Add glacial acetic acid (0.1 eq) to the mixture. The acid catalyzes the initial condensation and subsequent cyclization.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting N-amino-2-iminopyridine is consumed (typically 4-12 hours). This step is crucial to prevent side reactions from over-heating.

  • Work-up (Aqueous Wash): Once complete, cool the reaction to room temperature and concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (to neutralize the acetic acid) and brine.

  • Work-up (Drying and Concentration): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired pyrazolo[1,5-a]pyridine product.

  • Validation: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% for use in biological assays.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a robust method for determining the IC₅₀ value of a test compound against a protein kinase, using a common commercial platform like ADP-Glo™ (Promega).[20] This assay is chosen for its high sensitivity, broad applicability, and straightforward workflow.[20][21][22]

G_2 cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep_comp Prepare serial dilution of test compound in DMSO. Final assay concentration should have ≤1% DMSO. plate_comp Add 2.5 µL of diluted compound, positive control (e.g., Staurosporine), or DMSO (negative control) to a 384-well plate. prep_comp->plate_comp add_kinase Add 2.5 µL of kinase enzyme solution to each well. Incubate for 10 min at RT for pre-binding. plate_comp->add_kinase start_rxn Initiate reaction by adding 5 µL of substrate/ATP mixture. add_kinase->start_rxn incubate_rxn Incubate at 30°C for 60 minutes. start_rxn->incubate_rxn stop_rxn Add 10 µL of ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP. Incubate for 40 min at RT. incubate_rxn->stop_rxn add_detect Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal. Incubate for 30 min at RT. stop_rxn->add_detect read_lum Measure luminescence using a plate reader. add_detect->read_lum calc_ic50 Plot luminescence vs. log[inhibitor concentration]. Fit data to a dose-response curve to determine the IC₅₀ value. read_lum->calc_ic50

Sources

Confirming the Binding Mode of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting key signaling pathways implicated in cancer and other diseases. The specific analogue, 2-Bromo-6-methoxyimidazo[1,2-a]pyridine, represents a valuable starting point for medicinal chemistry campaigns. However, elucidating its precise binding mode to a biological target is paramount for successful structure-based drug design and optimization. This guide provides a comprehensive, technically-grounded framework for researchers to confirm the binding mode of this and related compounds, drawing on established methodologies and comparative data from analogous inhibitors targeting clinically relevant kinases such as PI3Kα and c-Met.

The Strategic Imperative: Why Binding Mode Confirmation is Non-Negotiable

Understanding how a ligand interacts with its target protein at an atomic level is the cornerstone of rational drug design. It allows for the intelligent modification of a chemical scaffold to enhance potency, improve selectivity, and optimize pharmacokinetic properties. For a molecule like this compound, confirming its binding mode transcends academic exercise; it is a critical step in de-risking a drug discovery program and accelerating the development of novel therapeutics. An unverified or incorrectly assumed binding mode can lead to costly and time-consuming synthetic efforts that ultimately fail to yield improved compounds.

A Multi-pronged Approach to Binding Mode Validation

A robust confirmation of a ligand's binding mode relies on a synergistic combination of computational and experimental techniques. Each method provides a unique piece of the puzzle, and their collective interpretation lends the highest degree of confidence. We will explore these techniques in the context of imidazo[1,2-a]pyridine-based inhibitors.

Computational Modeling: The In Silico Hypothesis

Computational docking serves as the initial hypothesis-generating tool. It predicts the preferred orientation and conformation of a ligand within a protein's binding site, providing insights into potential key interactions. For this compound, docking studies against kinases like PI3Kα and c-Met would be the first step.

Experimental Protocol: Molecular Docking of this compound

  • Protein Preparation:

    • Obtain the crystal structure of the target protein (e.g., PI3Kα, c-Met) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to residues.

    • Define the binding site based on the location of a co-crystallized ligand or through pocket detection algorithms.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Perform energy minimization and assign appropriate atom types and charges.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the protein.

    • Generate a diverse set of binding poses.

  • Pose Analysis and Selection:

    • Analyze the predicted binding poses based on scoring functions and visual inspection of key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking).

    • Select the most plausible binding mode for further experimental validation.

Comparative Docking Insights from Published Imidazo[1,2-a]pyridine Inhibitors:

TargetInteracting ResiduesKey InteractionsReference
PI3Kα Lys802, Tyr836, Asp810Hydrogen bonds, hydrophobic interactions[1][2]
c-Met Met-1160, Asp-1222, Tyr-1230Hydrogen bonds, π-π stacking[3][4]

These published docking studies on analogous compounds provide a valuable cross-reference for the predicted binding mode of this compound. For instance, it is highly probable that the nitrogen atom in the imidazo[1,2-a]pyridine core will act as a hydrogen bond acceptor with a key residue in the hinge region of the kinase.[3]

cluster_workflow Computational Workflow PDB Protein Crystal Structure (PDB) PrepProt Protein Preparation PDB->PrepProt Ligand This compound (3D) PrepLig Ligand Preparation Ligand->PrepLig Docking Molecular Docking PrepProt->Docking PrepLig->Docking Analysis Pose Analysis & Hypothesis Docking->Analysis

Caption: Workflow for computational docking studies.

X-ray Crystallography: The Gold Standard

The most definitive method for determining the binding mode of a ligand is X-ray crystallography of the ligand-protein complex. This technique provides a high-resolution, three-dimensional snapshot of the precise interactions.

Experimental Protocol: Co-crystallization and X-ray Diffraction

  • Protein Expression and Purification: Express and purify the target protein to a high degree of homogeneity.

  • Complex Formation: Incubate the purified protein with a molar excess of this compound.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the complex.

  • Data Collection: Collect X-ray diffraction data from a suitable crystal using a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic model of the protein-ligand complex.

  • Binding Mode Analysis: Analyze the refined structure to visualize and characterize the specific interactions between the ligand and the protein.

An X-ray co-crystal structure of a closely related imidazo[1,2-a]pyridine inhibitor in PI3Kα has been disclosed, confirming that the trifluoromethyl group of the ligand fits into a hydrophobic pocket under the P-loop.[5] This provides a strong rationale for synthesizing derivatives of this compound with substitutions at the 2-position to probe this pocket.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights in Solution

NMR spectroscopy offers a powerful means to study ligand-protein interactions in solution, providing complementary data to the static picture from X-ray crystallography.

  • Saturation Transfer Difference (STD) NMR: This technique identifies which protons of the ligand are in close proximity to the protein surface, providing a "fingerprint" of the binding epitope.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Intermolecular NOEs between ligand and protein protons can provide distance constraints to define the ligand's orientation in the binding pocket.

Experimental Protocol: Saturation Transfer Difference (STD) NMR

  • Sample Preparation: Prepare two NMR samples containing the ligand: one with the target protein and one without (reference).

  • Data Acquisition: Acquire a 1D proton NMR spectrum of the reference sample. Acquire an STD NMR spectrum of the protein-ligand sample by selectively saturating protein resonances.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum. The signals present in the STD spectrum correspond to the ligand protons that are in close contact with the protein.

By comparing the STD NMR data for this compound with that of a known inhibitor with a confirmed binding mode, researchers can infer similarities or differences in their binding orientations.

Comparative Analysis with Alternative Scaffolds

The imidazo[1,2-a]pyridine scaffold can be compared to other heterocyclic cores commonly used in kinase inhibitors.

ScaffoldKey FeaturesAdvantagesDisadvantages
Imidazo[1,2-a]pyridine Fused bicyclic system, hydrogen bond acceptorsSynthetically tractable, versatile substitution patternsPotential for off-target effects due to scaffold prevalence
Quinoline Aromatic bicyclic systemWell-established in kinase inhibitors, forms key hinge interactionsCan have planarity issues, potential for hERG liability
Indazole Bicyclic aromatic heterocycleCan act as a hinge binder, synthetically versatileCan be susceptible to metabolic oxidation

This comparative analysis helps in understanding the unique contributions of the imidazo[1,2-a]pyridine core to the binding affinity and selectivity, guiding future scaffold hopping and optimization efforts.

Synthesizing the Evidence for a Confirmed Binding Mode

The ultimate confidence in a binding mode comes from the convergence of data from multiple techniques. A hypothesized binding mode from computational docking that is subsequently confirmed by X-ray crystallography and is consistent with solution-state NMR data provides a robust foundation for advancing a drug discovery project.

Docking Computational Docking (Hypothesis Generation) Xray X-ray Crystallography (High-Resolution Structure) Docking->Xray guides co-crystallization NMR NMR Spectroscopy (Solution-State Interactions) Docking->NMR predicts binding epitope SAR Structure-Activity Relationship (Experimental Validation) Docking->SAR guides synthesis ConfirmedMode Confirmed Binding Mode Xray->ConfirmedMode provides definitive structure NMR->ConfirmedMode confirms solution interactions SAR->ConfirmedMode validates key interactions

Caption: A multidisciplinary approach to confirming binding mode.

Conclusion

Confirming the binding mode of this compound is not a linear process but an iterative cycle of hypothesis, experimentation, and refinement. By leveraging the power of computational modeling, the precision of X-ray crystallography, and the solution-state insights from NMR, researchers can build a comprehensive and validated understanding of how this promising scaffold interacts with its biological target. This knowledge is the critical catalyst for transforming a promising hit into a potential clinical candidate. The comparative data from the extensive research on analogous imidazo[1,2-a]pyridine inhibitors of PI3Kα and c-Met provide an invaluable roadmap for these endeavors.

References

  • Yuan, J., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115582. [Link]
  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3366. [Link]
  • Oh, Y., et al. (2014). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(3), 1245-1257. [Link]
  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45-56. [Link]
  • Zhang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 9(6), 535-540. [Link]
  • Zhang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 9(6), 535-540. [Link]
  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 17(2), 2185-2195. [Link]
  • Viola, G., et al. (2025). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling.
  • Cui, J. J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][6]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(17), 7236-7255. [Link]
  • Ren, Y., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica, 37(6), 847-857. [Link]
  • Lee, K., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 893-898. [Link]
  • Mallon, R., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1789-1794. [Link]
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  • Abu-Irmaileh, B., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3163-3172. [Link]
  • Demizu, Y., et al. (2025). Advances in the development of Wnt/β-catenin signaling inhibitors. RSC Publishing. [Link]
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Navigating the Synthesis of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Among its many derivatives, 2-Bromo-6-methoxyimidazo[1,2-a]pyridine serves as a versatile intermediate for the synthesis of novel drug candidates. However, the successful and reproducible synthesis of this key building block is paramount for advancing drug discovery programs. This guide provides an in-depth analysis of the published synthesis of this compound, evaluates the potential challenges to reproducibility, and compares the classical approach with modern alternatives.

The Classical Approach: A Dissection of the Tschitschibabin Reaction

The most established and widely cited method for the synthesis of the imidazo[1,2-a]pyridine core is the Tschitschibabin (or Chichibabin) condensation reaction.[2] This venerable reaction involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For our target molecule, this translates to the reaction of 2-amino-5-methoxypyridine with a bromoacetaldehyde equivalent.

Proposed Synthetic Pathway

A plausible and well-documented synthetic route to this compound, based on the Tschitschibabin reaction, is a two-step process starting from commercially available precursors.

Synthetic Pathway A 2-Amino-5-bromopyridine B 2-Amino-5-methoxypyridine A->B Methoxylation D This compound B->D Tschitschibabin Condensation C Bromoacetaldehyde diethyl acetal C->D

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-5-methoxypyridine - A Critical Starting Point

The quality and availability of the starting 2-amino-5-methoxypyridine are crucial for the success of the subsequent cyclization. Several methods for its preparation have been reported, each with its own set of advantages and potential pitfalls.

One common approach involves the methoxylation of 2-amino-5-bromopyridine.[4] This nucleophilic aromatic substitution reaction is typically carried out using sodium methoxide in the presence of a copper catalyst.[5] While effective, the complete removal of copper residues can be challenging and may interfere with subsequent reactions.

An alternative route involves a four-step sequence starting from 2-amino-5-bromopyridine: protection of the amino group, methoxylation, and finally, deprotection.[4] This longer route may offer higher purity of the final product, albeit at the cost of overall yield and process efficiency.

Table 1: Comparison of Synthetic Routes to 2-Amino-5-methoxypyridine

MethodStarting MaterialKey ReagentsAdvantagesPotential Reproducibility Issues
Direct Methoxylation2-Amino-5-iodopyridineSodium methoxide, Copper powderFewer stepsHigh pressure and temperature, difficult purification from copper catalyst.[5]
Protection-Methoxylation-Deprotection2-Amino-5-bromopyridine2,5-Hexanedione, Sodium methoxide, Hydroxylamine HClMilder conditions, potentially higher purityLonger reaction sequence, potential for incomplete reactions in each step.[4]
Step 2: The Tschitschibabin Condensation - Mechanism and Challenges

The core of the synthesis is the condensation of 2-amino-5-methoxypyridine with a bromoacetaldehyde equivalent. Bromoacetaldehyde itself is unstable and typically handled as its more stable diethyl acetal, 2-bromo-1,1-diethoxyethane. The reaction proceeds through a well-established mechanism.[2]

Tschitschibabin Mechanism A 2-Amino-5-methoxypyridine C Intermediate A->C Nucleophilic attack B Bromoacetaldehyde diethyl acetal B->C D This compound C->D Cyclization & Dehydration

Caption: Simplified mechanism of the Tschitschibabin reaction.

Experimental Protocol: A Plausible Procedure

Based on analogous procedures for similar imidazo[1,2-a]pyridines, a detailed experimental protocol can be proposed:

  • Reaction Setup: To a solution of 2-amino-5-methoxypyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add 2-bromo-1,1-diethoxyethane (1.1 eq).

  • Reaction Conditions: The mixture is typically heated to reflux for several hours (4-24 h), and the progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Factors Affecting Reproducibility:

  • Purity of Starting Materials: Impurities in either 2-amino-5-methoxypyridine or the bromoacetaldehyde acetal can lead to the formation of side products and complicate purification.

  • Reaction Temperature and Time: Insufficient heating or reaction time may result in incomplete conversion, while excessive heat can lead to decomposition and the formation of polymeric byproducts.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and the solubility of intermediates and byproducts.

  • Hydrolysis of the Acetal: The in-situ hydrolysis of the diethyl acetal to the reactive aldehyde is a critical step. The presence of trace amounts of acid can catalyze this, but uncontrolled acidic conditions can also lead to side reactions.

Modern Alternatives to the Tschitschibabin Synthesis

While the Tschitschibabin reaction is a classic, several modern methods have been developed for the synthesis of the imidazo[1,2-a]pyridine scaffold, which may offer advantages in terms of efficiency, milder reaction conditions, and functional group tolerance.[1][6][7]

Table 2: Comparison of Synthetic Methodologies

MethodKey FeaturesAdvantagesPotential Disadvantages for this Specific Target
Tschitschibabin Reaction Condensation of 2-aminopyridine and α-haloketone.Readily available starting materials, well-established.Can require harsh conditions, potential for side reactions.
Multicomponent Reactions (MCRs) One-pot reaction of three or more starting materials.[7]High atom economy, operational simplicity, rapid generation of molecular diversity.Optimization can be complex, availability of specific starting materials may be limited.
Copper-Catalyzed Aerobic Oxidation Reaction of 2-aminopyridines with ketones.[6]Avoids the use of α-haloketones, environmentally friendly.May require specific catalysts and ligands, optimization of reaction conditions is crucial.
Reaction with Nitroalkenes Cascade reaction of 2-aminopyridines with nitroolefins.[8]Access to diverse substitution patterns.Availability of the required nitroalkene precursor.

Conclusion: Ensuring Reproducible Synthesis

The synthesis of this compound, while not explicitly detailed in a single publication, can be reliably achieved through a well-planned application of the classical Tschitschibabin reaction. The key to reproducibility lies in the careful control of starting material purity and reaction parameters. For researchers seeking to explore novel synthetic routes, modern alternatives such as multicomponent reactions or copper-catalyzed methods offer promising avenues. Ultimately, a thorough understanding of the underlying chemical principles and meticulous experimental execution are the cornerstones of successfully and reproducibly synthesizing this valuable chemical intermediate.

References

  • PrepChem.com. Synthesis of 2-amino-5-methoxy pyridine. [Link]
  • Cheng, J.; Liu, C. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry2016, 28 (6), 1403-1404. [Link]
  • Google Patents. A preparing method of 1,1-diethoxy-2-bromoethane.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
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  • de Oliveira, R. S.; de Fátima, Â. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega2023, 8 (1), 237-267. [Link]
  • MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. [Link]
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  • ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
  • Google Patents.
  • National Center for Biotechnology Information. Synthesis and structure of 6-bromo-2-(diethoxymethyl)
  • J&K Scientific LLC. 2-Amino-5-methoxypyridine. [Link]
  • Google Patents. Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • PharmaCompass.com. 2-Bromo-1,1-diethoxyethane(bromoacetaldehydediethylacetal). [Link]

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comparative analysis of different synthetic routes to 2-Bromo-6-methoxyimidazo[1,2-a]pyridine.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] Among its many derivatives, 2-Bromo-6-methoxyimidazo[1,2-a]pyridine stands out as a critical building block for the synthesis of novel pharmaceuticals. The strategic placement of the bromine atom at the 2-position provides a versatile handle for further functionalization through various cross-coupling reactions, while the methoxy group at the 6-position modulates the electronic properties and metabolic stability of the molecule. This guide provides a comparative analysis of the primary synthetic routes to this key intermediate, offering insights into the practical considerations and underlying chemical principles for researchers in drug discovery and development.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached via three distinct strategies, each with its own set of advantages and challenges:

  • Route 1: Classical Cyclocondensation - A traditional and widely-used method involving the reaction of a substituted 2-aminopyridine with a halo-carbonyl compound.

  • Route 2: Two-Step Synthesis via C-H Bromination - A strategy that involves the initial formation of the imidazo[1,2-a]pyridine core followed by regioselective bromination.

  • Route 3: Modern Multicomponent Reactions (MCRs) - An efficient and atom-economical approach that constructs the core scaffold in a single step from multiple starting materials.

This guide will delve into the specifics of each route, providing detailed protocols and a comparative analysis to aid in the selection of the most appropriate method for a given research objective.

Route 1: The Classical Cyclocondensation Approach

The most established and frequently employed method for the synthesis of the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[1] In the context of synthesizing this compound, this translates to the reaction of 2-amino-5-methoxypyridine with a suitable 2-bromo- or 2-chloroacetaldehyde equivalent.

Reaction Mechanism and Key Considerations

The reaction proceeds via an initial SN2 reaction between the more nucleophilic ring nitrogen of the 2-aminopyridine and the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. The choice of the halo-acetaldehyde equivalent and the reaction conditions are critical for achieving high yields and purity. A common and practical approach is to use an aqueous solution of chloroacetaldehyde, as detailed in a similar synthesis of 6-bromoimidazo[1,2-a]pyridine.[3]

Experimental Protocol: Cyclocondensation of 2-Amino-5-methoxypyridine

Materials:

  • 2-Amino-5-methoxypyridine

  • 40% Aqueous Chloroacetaldehyde Solution

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-methoxypyridine (1.0 eq) in ethanol.

  • Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) to the flask.

  • Add sodium bicarbonate (1.2 eq) to the reaction mixture.

  • Heat the mixture to 55 °C and stir for 5-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.[3]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Advantages and Disadvantages of Route 1
Advantages Disadvantages
Readily available starting materials.Reaction times can be long.
Well-established and reliable method.Yields can be variable depending on the substrate and conditions.
Straightforward workup procedure.Chloroacetaldehyde is a lachrymator and requires careful handling.

Route 2: Two-Step Synthesis via C-H Bromination

Step 1: Synthesis of 6-methoxyimidazo[1,2-a]pyridine

The synthesis of the 6-methoxyimidazo[1,2-a]pyridine intermediate can be achieved via a similar cyclocondensation reaction as described in Route 1, but using a non-halogenated aldehyde, such as glyoxal or a protected form of acetaldehyde, with 2-amino-5-methoxypyridine.

Step 2: Regioselective C2-Bromination

The imidazo[1,2-a]pyridine ring system is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is generally the most reactive, however, with the C3 position unsubstituted, bromination can be directed to the C2 position under controlled conditions. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such transformations.[4]

Experimental Protocol: C2-Bromination of 6-methoxyimidazo[1,2-a]pyridine

Materials:

  • 6-methoxyimidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-methoxyimidazo[1,2-a]pyridine (1.0 eq) in DMF or acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the aqueous mixture with ethyl acetate three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Advantages and Disadvantages of Route 2
Advantages Disadvantages
Avoids the use of potentially unstable brominated aldehydes.A two-step process, which can lower the overall yield.
Can be more regioselective in some cases.Potential for over-bromination or formation of isomers.
Milder reaction conditions for the bromination step.Requires the synthesis of the imidazo[1,2-a]pyridine intermediate first.

Route 3: The Modern Multicomponent Reaction (MCR) Approach

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, efficient step.[5][6] The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of imidazo-fused heterocycles, including imidazo[1,2-a]pyridines.[6][7]

Conceptual GBB Reaction for this compound

A plausible GBB reaction for the synthesis of the target molecule would involve the condensation of 2-amino-5-methoxypyridine, an aldehyde, and an isocyanide. To introduce the bromine at the C2 position, a bromo-substituted aldehyde or isocyanide could be envisioned. However, a more direct approach would be to utilize a simpler aldehyde and then perform a subsequent bromination as in Route 2, or to develop a novel bromo-containing component for the GBB reaction. For the purpose of this guide, we will outline a general GBB protocol for the formation of a related imidazo[1,2-a]pyridine, which could be adapted.

Illustrative Experimental Protocol: GBB Reaction

Materials:

  • 2-Amino-5-methoxypyridine

  • An Aldehyde (e.g., Benzaldehyde)

  • An Isocyanide (e.g., tert-Butyl isocyanide)

  • A Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, or p-toluenesulfonic acid)[5][8]

  • Methanol or another suitable solvent

Procedure:

  • To a solution of 2-amino-5-methoxypyridine (1.0 eq) and the aldehyde (1.1 eq) in methanol, add the acid catalyst (e.g., 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the 2,3-disubstituted-6-methoxyimidazo[1,2-a]pyridine.

Note: To obtain the desired 2-bromo product via an MCR, a component bearing the bromo-substituent at the appropriate position would need to be designed and synthesized.

Advantages and Disadvantages of Route 3
Advantages Disadvantages
High atom economy and efficiency.May require the synthesis of specialized starting materials.
Convergent synthesis in a single step.Optimization of reaction conditions for three components can be complex.
Potential for rapid library synthesis.Direct incorporation of the 2-bromo substituent might be challenging.

Comparative Analysis and Summary

FeatureRoute 1: CyclocondensationRoute 2: C-H BrominationRoute 3: Multicomponent Reaction
Number of Steps 121
Starting Materials Readily availableRequires synthesis of intermediateMay require custom starting materials
Reaction Conditions Moderate to high temperatureMild to moderateOften mild, room temperature
Yield Moderate to goodGood (per step)Potentially high
Scalability Well-established for scale-upGenerally scalableCan be challenging to scale
Key Challenges Handling of lachrymatory reagentsRegioselectivity of brominationOptimization of a three-component system

Conclusion

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the research project, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

  • Route 1 (Cyclocondensation) remains the workhorse method, offering a reliable and well-understood pathway from commercially available precursors.

  • Route 2 (C-H Bromination) provides a valuable alternative, particularly when the corresponding α-bromoaldehyde is problematic to handle or access. It offers good control over the introduction of the bromine atom in the final step.

  • Route 3 (Multicomponent Reaction) represents a more modern and efficient approach, ideal for diversity-oriented synthesis and rapid exploration of chemical space, although it may require more initial methods development.

By understanding the nuances of each of these synthetic strategies, researchers can make informed decisions to efficiently access this important building block for the advancement of medicinal chemistry and drug discovery.

Diagrams

Synthetic Workflow Overview

Synthetic_Routes cluster_0 Route 1: Cyclocondensation cluster_1 Route 2: C-H Bromination cluster_2 Route 3: Multicomponent Reaction A1 2-Amino-5-methoxypyridine C1 This compound A1->C1 B1 Haloacetaldehyde B1->C1 A2 2-Amino-5-methoxypyridine C2 6-methoxyimidazo[1,2-a]pyridine A2->C2 B2 Acetaldehyde equivalent B2->C2 E2 This compound C2->E2 D2 NBS D2->E2 A3 2-Amino-5-methoxypyridine D3 Substituted Imidazo[1,2-a]pyridine A3->D3 B3 Aldehyde B3->D3 C3 Isocyanide C3->D3

Caption: Comparative overview of the three main synthetic routes.

Detailed Cyclocondensation Mechanism (Route 1)

Cyclocondensation_Mechanism 2-Amino-5-methoxypyridine 2-Amino-5-methoxypyridine Intermediate 1 Intermediate 1 2-Amino-5-methoxypyridine->Intermediate 1 + Chloroacetaldehyde Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Intramolecular Cyclization This compound This compound Intermediate 2->this compound - H2O (Dehydration)

Caption: Key steps in the cyclocondensation mechanism.

References

  • Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. [Link]
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). Chemistry, 6(4), 101. [Link]
  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. (2020). Molbank, 2020(4), M1163. [Link]
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (2025). Beilstein Archives. [Link]
  • Srivastava, R., & Singh, P. P. (2017). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • An Efficient Synthesis of Imidazo[1,2-a]pyridines. (2018).
  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014).
  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]
  • Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5-b]pyridine-3-acetic acid derivatives. (2025).
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(50), 34061-34076. [Link]
  • Bromination of imidazo[1,2-a]pyridines. (2018).
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules, 29(15), 3404. [Link]
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2021). Chemistry, 3(4), 1184-1193. [Link]
  • Bromination of pyridine derivatives. (2019).

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Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, every step of the scientific process is governed by precision and foresight, from experimental design to data analysis. The final step, the proper disposal of chemical reagents, is no less critical. This guide provides a comprehensive framework for the safe and compliant disposal of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine, a halogenated heterocyclic compound frequently utilized in drug discovery and development. Our aim is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your laboratory personnel and the protection of our environment.

Understanding the Compound: An E-E-A-T Approach

Before we delve into the procedural steps, it is imperative to understand the inherent characteristics of this compound that inform our disposal strategy.

  • Expertise & Experience: The structure of this compound, featuring a brominated imidazopyridine core, immediately signals the need for cautious handling. Halogenated organic compounds are a well-recognized class of chemicals that often exhibit persistence in the environment and can have toxicological effects.[1][2] The imidazo[1,2-a]pyridine scaffold itself is found in numerous biologically active molecules, suggesting that even small quantities should not be disposed of indiscriminately.[3][4][5]

  • Trustworthiness: A self-validating safety protocol is one that anticipates potential hazards and builds in layers of protection. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, we must adopt a conservative approach, treating it as a potentially hazardous substance. This means no sink or regular trash disposal under any circumstances.

  • Authoritative Grounding & Comprehensive References: Our recommendations are grounded in established guidelines for laboratory chemical waste management from authoritative bodies and institutions.[6][7][8][9][10] We will cross-reference these general principles to construct a specific protocol for our compound of interest.

Core Disposal Protocol: A Step-by-Step Guide

The following protocol is designed to provide a clear and actionable plan for the disposal of this compound.

Step 1: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of the waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step 2: Waste Segregation - The Cornerstone of Safe Disposal

Proper segregation is the most critical step in chemical waste management. It prevents dangerous reactions and ensures that the waste can be treated and disposed of correctly.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, gloves).

  • Halogenated Waste Stream: This compound must be disposed of in a container specifically designated for halogenated organic waste . Do not mix it with non-halogenated organic waste, as this will complicate and increase the cost of disposal.

  • Solid vs. Liquid:

    • Solid Waste: Collect pure this compound powder and contaminated solids in a clearly labeled, sealed container.

    • Liquid Waste: If the compound is in solution, the entire solution should be treated as halogenated waste. The solvent will dictate the primary hazard (e.g., flammable, corrosive), which must also be indicated on the label.

Step 3: Container Management and Labeling
  • Container Compatibility: Use a container made of a material that is compatible with the waste. For many organic solvents containing this compound, a high-density polyethylene (HDPE) or glass container is appropriate.

  • Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • Any other components in the waste stream (e.g., solvents)

    • The date the waste was first added to the container

    • The primary hazard(s) (e.g., "Toxic," "Irritant," and if in a flammable solvent, "Flammable")

Step 4: Storage Prior to Disposal
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within your laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: The waste container should be placed in a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Segregation in Storage: Even within the SAA, ensure that the halogenated waste container is segregated from incompatible materials, such as strong oxidizing agents or bases.[6]

Step 5: Arranging for Disposal
  • Contact Your EHS Office: Once the container is approaching full, or in accordance with your institution's policies (e.g., every 6 months), contact your Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Provide Full Disclosure: Be prepared to provide your EHS office with all the information from the waste label. They will determine the final disposal method, which for halogenated organic compounds is typically high-temperature incineration at a licensed facility.

Quantitative Data Summary

ParameterGuidelineSource
Waste Classification Halogenated Organic WasteGeneral Chemical Safety Principles
Container Type High-Density Polyethylene (HDPE) or Glass
Primary Hazard (Assumed) Toxic, IrritantPrudent Safety Practice
Disposal Method High-Temperature Incineration
Storage Location Designated Satellite Accumulation Area

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal start Waste Generation: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Designated Halogenated Waste Container fume_hood->container Initiate Disposal label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards, Date container->label_container collect_waste Collect Solid and Liquid Waste Separately if Applicable label_container->collect_waste saa Store in a Designated Satellite Accumulation Area (SAA) collect_waste->saa Store Securely secondary_containment Use Secondary Containment saa->secondary_containment segregate_storage Segregate from Incompatibles secondary_containment->segregate_storage contact_ehs Contact EHS for Pickup segregate_storage->contact_ehs Ready for Disposal disposal Professional Disposal (Typically Incineration) contact_ehs->disposal

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical responsibility for every researcher. By adhering to the principles of cautious handling, meticulous segregation, and clear communication with your institution's safety professionals, you contribute to a culture of safety and environmental stewardship. This guide provides a robust framework for these essential practices, empowering you to manage your chemical waste with the same rigor and precision you apply to your research.

References

  • Central Washington University.Laboratory Hazardous Waste Disposal Guidelines.[Link]
  • National Institutes of Health (NIH). (2022). Waste Disposal Guide.[Link]
  • Vanderbilt University Medical Center.Laboratory Guide for Managing Chemical Waste.[Link]
  • University of Pennsylvania.Laboratory Chemical Waste Management Guidelines.[Link]
  • University of Wollongong. (2018, October 4).
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
  • Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology, 39(22), 8691-8699.
  • Gomez-Couso, H., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730-742.
  • Pesticide Action Network UK. (2007).
  • Zheng, Y., et al. (2020). Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds. Environmental Science and Pollution Research, 27(28), 34849-34869.
  • U.S. National Library of Medicine. (1995). Toxicological Profile for Pyridine.[Link]
  • Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91.
  • Gulea, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35031-35048.
  • de Faria, A. R., et al. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Biradar, J. S., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 93, 01001.
  • Claxton, L. D., et al. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 176(2), 185-198.
  • Vaitekunas, S., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(13), e00494-18.
  • Andrade, C. K. Z., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules, 29(22), 4998.
  • Mcneish, G. J. (2015, November 14). Which is the best way to recycle or neutralise Bromine?
  • Grause, G., et al. (2015). A Novel Process for the Removal of Bromine from Styrene Polymers Containing Brominated Flame Retardant. Procedia Environmental Sciences, 25, 172-179.
  • Achilias, D. S., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers, 15(3), 733.
  • Zhang, Y., et al. (2024).

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the meticulous handling of specialized chemical reagents is paramount. This guide provides an in-depth operational plan for the safe handling of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine, with a focus on the critical role of Personal Protective Equipment (PPE). Our commitment is to empower you with not just procedural steps, but with the scientific rationale that underpins a robust safety culture.

Hazard Assessment and the 'Why' Behind the PPE

Understanding the potential hazards is the cornerstone of selecting the appropriate PPE. For this compound, we must anticipate the following based on data from similar chemical structures:

Potential Hazard Anticipated Effect Required PPE & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2]Chemical-resistant gloves, lab coat, and work in a chemical fume hood. The primary routes of exposure must be blocked. Gloves prevent dermal absorption, a lab coat protects the skin from splashes, and a fume hood minimizes the risk of inhaling aerosols or dust.
Skin Corrosion/Irritation May cause skin irritation upon contact.[2][3][4]Impermeable gloves and a fully buttoned lab coat. Direct contact is the cause of irritation. Proper glove selection and a lab coat provide a necessary barrier.
Serious Eye Damage/Irritation Can cause serious eye irritation or damage.[2][3][4]Safety goggles with side shields or a face shield. The eyes are particularly vulnerable to chemical splashes. Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during vigorous reactions.
Respiratory Tract Irritation May cause irritation to the respiratory system if inhaled.[3][4]Use of a certified chemical fume hood. Engineering controls are the first and most effective line of defense. A fume hood captures and exhausts airborne contaminants, preventing them from entering the breathing zone of the user.

The Essential PPE Ensemble: A Step-by-Step Protocol

Adherence to a strict protocol for donning and doffing PPE is as crucial as the equipment itself. This ensures that you are protected during your work and that you do not inadvertently carry contaminants outside of the laboratory.[5][6]

Donning PPE: The Order of Operations

Caption: PPE Donning Sequence.

  • Lab Coat: Your lab coat should be the first item you put on.[7] Ensure it is fully buttoned to provide maximum coverage of your personal clothing and skin.[8]

  • Eye and Face Protection: Next, put on your safety goggles.[9] If there is a significant risk of splashing, a face shield should be worn over the goggles.[5][6]

  • Gloves: Gloves should be the last item of PPE you don.[9] Select gloves that are resistant to pyridine and its derivatives; nitrile or neoprene are generally recommended over latex.[10] Always inspect your gloves for any tears or punctures before use.[5]

Doffing PPE: A Contamination-Free Exit

The process of removing PPE is critical to prevent cross-contamination. The guiding principle is to avoid touching the external, potentially contaminated surfaces of the PPE with your bare skin.

Caption: PPE Doffing Sequence.

  • Gloves: Remove your gloves first. Peel one glove off by grasping the cuff and turning it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, again turning it inside out. This ensures your bare hands only touch the clean, inner surface of the gloves.[11]

  • Lab Coat: Unbutton your lab coat and remove it by folding it in on itself, keeping the contaminated outer surface away from your body.

  • Eye and Face Protection: Remove your safety goggles or face shield by handling the earpieces or headband, avoiding contact with the front surface.

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.[5][7]

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][10]

  • Avoid the formation of dust and aerosols.[3]

  • Keep containers tightly closed when not in use.[10][12]

  • Do not eat, drink, or smoke in the laboratory.[12][13]

Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][8]

  • The storage area should be secure and accessible only to authorized personnel.

Disposal:

  • This compound and any materials contaminated with it (e.g., gloves, weighing paper) should be disposed of as hazardous waste.[1]

  • Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Contact your EHS office for guidance on proper disposal procedures in accordance with local and national regulations.[1]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

By integrating these scientifically-grounded PPE protocols and handling procedures into your daily laboratory work, you contribute to a culture of safety and ensure the integrity of your research.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • New Jersey Department of Health. Hazard Summary: Pyridine.
  • Washington State University. Standard Operating Procedure for Pyridine.
  • Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • J.T. Baker. Material Safety Data Sheet: Pyridine.
  • Angene Chemical. (2024, November 1). Safety Data Sheet: 3-Bromo-6-methoxyimidazo[1,2-a]pyridine.
  • California State University, Bakersfield. Safety in the Organic Chemistry Laboratory.
  • TigerWeb. Safety in Organic Chemistry Laboratory.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.